4-Chloro-2-fluorophenol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2-fluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClFO/c7-4-1-2-6(9)5(8)3-4/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKMUKBBWORLNLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20188339 | |
| Record name | 4-Chloro-2-fluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20188339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
348-62-9 | |
| Record name | 4-Chloro-2-fluorophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=348-62-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 4-chloro-2-fluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000348629 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chloro-2-fluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20188339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-2-fluorophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Chloro-2-fluorophenol physical and chemical properties
An In-Depth Technical Guide to 4-Chloro-2-fluorophenol: Properties, Analysis, and Applications
Introduction
This compound is a halogenated aromatic organic compound that serves as a crucial intermediate in the synthesis of a variety of fine chemicals. Its unique substitution pattern, featuring both chlorine and fluorine atoms on the phenolic ring, imparts specific physical and chemical properties that are leveraged in the development of pharmaceuticals, agrochemicals, and advanced materials like liquid crystals.[1] This guide provides a comprehensive overview of this compound, detailing its chemical identity, physical and chemical properties, spectroscopic characteristics, analytical methodologies, and safety protocols. The information is curated for researchers, chemists, and professionals in drug development who require a deep technical understanding of this versatile building block.
Chemical Identity and Structure
The structural arrangement of substituents on the benzene ring is fundamental to the reactivity and physical behavior of this compound. The fluorine atom at the ortho position and the chlorine atom at the para position to the hydroxyl group create a distinct electronic and steric environment.
Caption: Chemical structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value | Source(s) |
|---|---|---|
| CAS Number | 348-62-9 | [2][3] |
| Molecular Formula | C₆H₄ClFO | [1][3][4] |
| Molecular Weight | 146.55 g/mol | [1][5] |
| IUPAC Name | This compound | [4][6] |
| InChI | 1S/C6H4ClFO/c7-4-1-2-6(9)5(8)3-4/h1-3,9H | [4][5] |
| InChI Key | ZKMUKBBWORLNLA-UHFFFAOYSA-N | [5][6] |
| SMILES String | Oc1ccc(Cl)cc1F |[5] |
Physical and Chemical Properties
The physical state and solubility of this compound are critical parameters for its handling, storage, and application in various reaction media. It presents as a clear, colorless to light yellow liquid or a low-melting solid.[1][2]
Table 2: Physical Properties
| Property | Value | Source(s) |
|---|---|---|
| Appearance | Clear colorless to light yellow liquid or low melting solid | [1][2] |
| Melting Point | 20 °C | [1][2][7] |
| Boiling Point | 103-104 °C at 50 mmHg | [1][2][7] |
| Density | 1.378 g/mL at 25 °C | [2][6][7] |
| Refractive Index (n20/D) | 1.536 | [2][6][7] |
| Flash Point | 81 °C (177.8 °F) - closed cup | [5][6] |
| Water Solubility | Insoluble | [1][7] |
Acidity and Reactivity
The acidity of the phenolic proton is significantly influenced by the inductive and resonance effects of the halogen substituents. Both fluorine and chlorine are electron-withdrawing groups, which stabilize the corresponding phenoxide anion, thereby increasing acidity compared to phenol (pKa ≈ 10.0).
-
Inductive Effect : Fluorine is more electronegative than chlorine, exerting a stronger electron-withdrawing inductive effect (-I). This effect is distance-dependent, making the ortho-fluoro substituent particularly effective at stabilizing the negative charge on the adjacent oxygen atom upon deprotonation.
-
Resonance Effect : Both halogens can donate a lone pair of electrons to the aromatic ring (+R effect), which is counter to the inductive effect. However, the π-donor ability of chlorine is much weaker than that of fluorine.[8]
In terms of reactivity, this compound undergoes reactions typical of phenols. It can be deprotonated by bases to form a phenoxide, which can then act as a nucleophile in ether synthesis. It is also a substrate for reductive dechlorination; for instance, a sulfate-reducing consortium can convert it to 2-fluorophenol.[2]
Spectroscopic Data and Analytical Protocols
Characterization of this compound relies on standard spectroscopic and chromatographic techniques.
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) :
-
¹H NMR : The spectrum would exhibit complex splitting patterns for the three aromatic protons due to ¹H-¹H and ¹H-¹⁹F coupling. The phenolic proton would appear as a broad singlet.
-
¹³C NMR : The spectrum would show six distinct signals for the aromatic carbons, with their chemical shifts influenced by the attached substituents. Carbon-fluorine coupling (¹JCF, ²JCF, etc.) would be observable.
-
¹⁹F NMR : A single resonance would be expected, with coupling to adjacent aromatic protons.
-
-
Infrared (IR) Spectroscopy : The IR spectrum would feature a broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching of the phenolic group. Strong absorptions corresponding to C-Cl, C-F, and C-O stretching, as well as aromatic C=C and C-H bending vibrations, would also be present.
-
Mass Spectrometry (MS) : The mass spectrum would show a molecular ion peak (M⁺) at m/z 146. A characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak approximately one-third the intensity of the M⁺ peak) would be a key identifier.
-
Microwave Spectroscopy : Studies have utilized microwave spectroscopy to determine the conformational geometry of this compound. These investigations revealed that the cis conformation, where the hydroxyl hydrogen points towards the fluorine atom, is lower in energy than the trans conformation.[11]
Chromatographic Analysis
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are standard methods for the separation and quantification of chlorophenols in various matrices.[12][13][14][15]
Caption: Generalized workflow for the chromatographic analysis of phenols.
Protocol 1: Gas Chromatography (GC) Analysis of Phenols (Based on EPA Method 8041A) [16]
This protocol provides a general guideline for the analysis of underivatized phenols using a Flame Ionization Detector (FID).
-
Sample Preparation : Extract the sample using an appropriate technique (e.g., liquid-liquid extraction with a suitable solvent like dichloromethane). Concentrate the extract if necessary.
-
Instrument Setup :
-
GC System : An analytical system complete with a capillary column inlet.
-
Column : A DB-5 (or equivalent) fused-silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas : Helium at a constant flow rate (e.g., 1-2 mL/min).
-
Injector : Splitless or on-column injector at 250-270 °C.
-
Oven Program : Initial temperature of 60-80 °C, hold for 1-2 min, then ramp at 8-10 °C/min to 250-280 °C, and hold for 5-10 min.
-
Detector : FID at 300 °C.
-
-
Calibration : Prepare a series of calibration standards of this compound in the extraction solvent. Analyze the standards to generate a calibration curve.
-
Analysis : Inject a known volume (e.g., 1 µL) of the sample extract into the GC system.
-
Quantification : Identify the this compound peak by its retention time. Quantify the concentration using the calibration curve.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis [13][14]
-
Sample Preparation : Dissolve the sample in the mobile phase or a compatible solvent. Filter through a 0.45 µm filter to remove particulate matter.
-
Instrument Setup :
-
HPLC System : An isocratic or gradient pump system, autosampler, and UV detector.
-
Column : A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase : An isocratic or gradient mixture of acetonitrile and water (e.g., 75:25 v/v), often with a small amount of acid (e.g., acetic acid) to suppress the ionization of the phenolic group.
-
Flow Rate : 1.0 mL/min.
-
Detector : UV detector set to an appropriate wavelength (e.g., 280 nm).
-
-
Calibration : Prepare and run a series of standard solutions to establish a calibration curve.
-
Analysis : Inject a fixed volume (e.g., 20 µL) of the sample.
-
Quantification : Identify and quantify the analyte peak based on retention time and peak area relative to the calibration standards.
Synthesis
This compound serves as an intermediate, and its synthesis is a key step in various manufacturing processes. While specific proprietary synthesis methods may vary, a common conceptual approach involves the selective chlorination of a fluorophenol precursor. For its isomer, 2-chloro-4-fluorophenol, a known process involves the direct chlorination of 4-fluorophenol.[17] A similar strategy could be envisioned for this compound starting from 2-fluorophenol.
Caption: Plausible synthetic route to this compound.
Applications
The distinct properties of this compound make it a valuable intermediate in several industrial sectors.
-
Pharmaceuticals and Agrochemicals : It is a key building block in the synthesis of more complex active molecules. The presence of both fluorine and chlorine allows for regioselective modifications and can enhance the biological activity or metabolic stability of the final product.[1]
-
Liquid Crystal Materials : Halogenated aromatic compounds are frequently used in the manufacturing of liquid crystals for display technologies.[1]
-
Chemical Synthesis : It is used in the enzymatic preparation of 5-chloro-3-fluorocatechol and can undergo reductive dechlorination to produce 2-fluorophenol.[2]
Safety and Handling
This compound is classified as an irritant and requires careful handling to prevent exposure.[1][4] Adherence to established safety protocols is essential.
Table 3: GHS Hazard and Precautionary Statements
| Classification | Code | Statement | Source(s) |
|---|---|---|---|
| Hazard | H315 | Causes skin irritation | [1][4][5] |
| H319 | Causes serious eye irritation | [4][5] | |
| H335 | May cause respiratory irritation | [4][5] | |
| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray | [1][4][5] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection | [1][4][5] | |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water | [1][5] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | [1][4][5] | |
| P405 | Store locked up | [1][4][5] |
| | P501 | Dispose of contents/container to an approved waste disposal plant |[1][4][5] |
Handling and Storage Recommendations
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[5][18] Use a NIOSH/MSHA-approved respirator if ventilation is inadequate or if vapors/mists are generated.[18]
-
Engineering Controls : Handle in a well-ventilated area, preferably within a chemical fume hood.[18] Eyewash stations and safety showers should be readily accessible.[19]
-
Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[18] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[18]
-
Disposal : Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter the environment.[19]
Conclusion
This compound is a specialty chemical with a well-defined set of physical, chemical, and spectroscopic properties. Its utility as a synthetic intermediate is rooted in the specific reactivity conferred by its halogenated phenolic structure. A thorough understanding of its characteristics, analytical methods, and safety requirements, as outlined in this guide, is paramount for its effective and safe application in research and industrial manufacturing.
References
- 1. echemi.com [echemi.com]
- 2. This compound | 348-62-9 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. This compound | C6H4ClFO | CID 181975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-クロロ-2-フルオロフェノール 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. jk-sci.com [jk-sci.com]
- 7. parchem.com [parchem.com]
- 8. reddit.com [reddit.com]
- 9. 4-Chlorophenol - Wikipedia [en.wikipedia.org]
- 10. chem.ucla.edu [chem.ucla.edu]
- 11. Furman University Scholar Exchange - South Carolina Junior Academy of Science: Microwave spectrum and analysis of this compound [scholarexchange.furman.edu]
- 12. jcsp.org.pk [jcsp.org.pk]
- 13. researchgate.net [researchgate.net]
- 14. asianpubs.org [asianpubs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. epa.gov [epa.gov]
- 17. US5053557A - Process for preparing 2-chloro-4-fluorophenol - Google Patents [patents.google.com]
- 18. fishersci.com [fishersci.com]
- 19. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Molecular Structure of 4-Chloro-2-fluorophenol
Prepared by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive analysis of the molecular structure of 4-Chloro-2-fluorophenol (CAS No. 348-62-9), a halogenated phenol of significant interest in the pharmaceutical and agricultural industries.[1][2] We move beyond basic identification to offer an in-depth exploration of its structural characterization through a multi-technique approach, including spectroscopic analysis, computational modeling, and an examination of key intramolecular interactions. This document is intended for researchers, scientists, and drug development professionals, providing not only foundational data but also the causal reasoning behind the experimental methodologies used to validate and understand the molecule's three-dimensional architecture and resulting chemical properties.
Introduction and Strategic Importance
This compound is a substituted aromatic compound whose utility as a chemical intermediate stems directly from the specific arrangement and electronic influence of its functional groups: a hydroxyl (-OH), a fluorine (-F), and a chlorine (-Cl) on a benzene ring.[3] Understanding the precise molecular geometry, electronic distribution, and intramolecular forces is paramount for predicting its reactivity, metabolic pathways, and potential interactions with biological targets. For instance, its use as a precursor in the synthesis of pharmaceuticals and agrochemicals demands a rigorous structural understanding to ensure stereospecific reactions and desired biological activity.[4][5] This guide presents a validated, multi-faceted workflow for the complete structural elucidation of this molecule.
Core Physicochemical & Identity Data
A foundational dataset is essential for any in-depth analysis. The key identifiers and properties of this compound are summarized below. This data provides the basis for sample handling, solvent selection in analytical procedures, and safety considerations.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [6][7] |
| CAS Number | 348-62-9 | [3][6] |
| Molecular Formula | C₆H₄ClFO | [6][7] |
| Molecular Weight | 146.55 g/mol | [6] |
| Appearance | Clear colorless to light yellow liquid | [3] |
| Melting Point | 20 °C | [3][8] |
| Boiling Point | 103-104 °C at 50 mmHg | [3][8] |
| Density | 1.378 g/mL at 25 °C | [3][8] |
| Refractive Index (n20/D) | 1.536 | [3][8] |
| SMILES | C1=CC(=C(C=C1Cl)F)O | [6] |
| InChI Key | ZKMUKBBWORLNLA-UHFFFAOYSA-N | [6] |
Structural Elucidation Workflow: A Multi-Technique Approach
Confirming the structure of a molecule like this compound is not a single experiment but a systematic process of gathering complementary evidence. Each technique provides a unique piece of the structural puzzle. The logical flow of this process ensures a definitive and robust characterization.
Caption: Analytical workflow for structural elucidation.
Spectroscopic Characterization
Spectroscopy is the cornerstone of molecular structure determination. The following sections detail the expected results from key techniques and, more importantly, explain the reasoning behind the spectral features based on the molecule's electronic and atomic arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most detailed information about the carbon-hydrogen framework and the electronic environment of magnetically active nuclei like ¹H, ¹³C, and ¹⁹F.
-
¹H NMR: The proton NMR spectrum will show distinct signals for the three aromatic protons and the single hydroxyl proton. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the halogens and the electron-donating effect of the hydroxyl group. The coupling patterns (J-couplings) are critical for confirming the substitution pattern.
-
¹³C NMR: The carbon spectrum will display six unique signals for the six aromatic carbons. The chemical shifts are diagnostic of the attached atoms (O, F, Cl, H) and their positions on the ring.
-
¹⁹F NMR: A single resonance is expected, and its coupling to adjacent protons (³JHF) provides definitive evidence for the ortho-relationship between the fluorine and a specific proton.
Predicted NMR Data & Interpretation
| Nucleus | Position | Predicted δ (ppm) | Multiplicity | Coupling Constant(s) (Hz) | Rationale for Chemical Shift and Splitting |
| ¹H | H-3 | ~7.1-7.3 | dd | ³JHH, ⁴JHF | Downfield due to ortho-F. Coupled to H-5 and F. |
| H-5 | ~6.9-7.1 | dd | ³JHH, ⁴JHCl | Influenced by para-Cl. Coupled to H-3 and H-6. | |
| H-6 | ~6.8-7.0 | t | ³JHH | Triplet due to coupling with two adjacent protons (H-5 and F via W-coupling). | |
| -OH | Variable | s (br) | - | Broad singlet, position is concentration/solvent dependent. | |
| ¹³C | C-1 (-OH) | ~148-152 | d | ²JCF | Carbon attached to OH, deshielded. Doublet from F coupling. |
| C-2 (-F) | ~150-154 | d | ¹JCF (large) | Directly attached to F, large ¹J coupling is characteristic. | |
| C-3 | ~115-118 | d | ²JCF | Shielded by +M of OH, split by F. | |
| C-4 (-Cl) | ~125-128 | s | - | Carbon attached to Cl, deshielded. | |
| C-5 | ~118-121 | d | ³JCF | Influenced by Cl and F. | |
| C-6 | ~122-125 | s | - | Aromatic CH. |
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present by detecting their characteristic vibrational frequencies.
-
O-H Stretch: A strong, broad absorption band is expected in the range of 3200-3600 cm⁻¹. The broadening is a result of intermolecular hydrogen bonding.
-
C-O Stretch: A strong band around 1200-1260 cm⁻¹ is characteristic of a phenol C-O bond.
-
C-F and C-Cl Stretches: Absorptions for C-F and C-Cl bonds are expected in the fingerprint region, typically around 1100-1250 cm⁻¹ and 700-800 cm⁻¹, respectively.
-
Aromatic C=C Stretches: Multiple sharp bands will appear in the 1450-1600 cm⁻¹ region, confirming the presence of the benzene ring.
Mass Spectrometry (MS)
MS provides the molecular weight and fragmentation pattern, which helps confirm the elemental composition.
-
Molecular Ion (M⁺): The key feature is the molecular ion peak. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), MS will show two distinct molecular ion peaks: one for C₆H₄³⁵ClFO at m/z ≈ 146 and a second, smaller peak (about one-third the intensity) for C₆H₄³⁷ClFO at m/z ≈ 148. This isotopic pattern is a definitive signature for a monochlorinated compound.
-
Fragmentation: Common fragmentation pathways for phenols include the loss of CO (m/z -28) and fragments corresponding to the halogenated benzene ring.
Key Structural Feature: The Intramolecular Hydrogen Bond
A critical feature governing the conformation and properties of this compound is the presence of an intramolecular hydrogen bond (IMHB) between the hydroxyl proton and the ortho-fluorine atom.
Caption: O-H···F intramolecular hydrogen bond.
Microwave spectroscopy studies have confirmed that the cis conformation, where the hydroxyl hydrogen points toward the fluorine, is lower in energy and thus the predominant form of the molecule.[9] This interaction, while considered weak, is electrostatic in nature and stabilizes this conformer.[2][10][11] The formation of this five-membered ring has several consequences:
-
Conformational Preference: It locks the molecule into a planar conformation.[12]
-
Acidity: It slightly increases the acidity (lowers the pKa) of the phenol compared to a non-hydrogen-bonded analogue by stabilizing the phenoxide anion.
-
Spectroscopic Signature: The O-H stretch in the IR spectrum may appear sharper and at a slightly different frequency than phenols that only exhibit intermolecular H-bonding.
Computational Modeling Insights
To complement experimental data, Density Functional Theory (DFT) calculations are invaluable. Using a standard basis set (e.g., B3LYP/6-31G(d)), one can accurately predict key structural and electronic parameters.[13][14]
Why this is important: DFT allows us to visualize the molecular orbitals and electrostatic potential surface. This provides a clear picture of the electron distribution, confirming the electron-withdrawing nature of the halogens and the partial positive charge on the hydroxyl proton, which drives the IMHB. It also allows for the calculation of theoretical NMR and IR spectra, which can be used to validate experimental peak assignments.[15]
Predicted Molecular Properties from DFT:
| Parameter | Predicted Value | Significance |
| Dipole Moment | ~2.0 - 2.5 D | Indicates a polar molecule, influencing solubility and intermolecular forces. |
| O-H···F Distance | ~2.0 - 2.2 Å | Confirms the proximity required for a hydrogen bond. |
| C-O-H Angle | ~105 - 109° | Standard geometry for an sp³ hybridized oxygen. |
| HOMO-LUMO Gap | ~5 - 6 eV | Relates to the molecule's electronic stability and UV-Vis absorption profile.[13] |
Experimental Protocols
To ensure reproducibility and scientific integrity, the following outlines standardized protocols for the key analytical techniques discussed.
Protocol 1: NMR Sample Preparation and Analysis
-
Sample Preparation: Accurately weigh ~10-20 mg of this compound.
-
Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Acetone-d₆). Causality: Deuterated solvents are used to avoid large interfering signals in the ¹H NMR spectrum.
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
¹H NMR: Acquire 16-32 scans with a relaxation delay of 2 seconds.
-
¹³C NMR: Acquire 1024-2048 scans with a relaxation delay of 5 seconds using proton decoupling.
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum to the TMS peak.
Protocol 2: GC-MS Analysis for Purity and MW Confirmation
-
Sample Preparation: Prepare a dilute solution of the sample (~100 ppm) in a volatile solvent like Dichloromethane or Ethyl Acetate.
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (e.g., with a Quadrupole analyzer).[16]
-
GC Conditions:
-
Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm).
-
Injector: Set to 250 °C with a split ratio of 50:1.
-
Oven Program: Start at 80 °C, hold for 2 min, then ramp to 250 °C at 15 °C/min. Causality: The temperature ramp is crucial for separating the analyte from any impurities based on boiling point differences.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: Scan from m/z 40 to 300.
-
-
Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram. Analyze the mass spectrum of this peak to confirm the molecular weight and the characteristic 3:1 isotopic pattern for chlorine.[17]
Conclusion
The molecular structure of this compound is definitively established through a synergistic combination of spectroscopic analysis and computational theory. NMR spectroscopy maps the atomic connectivity, Mass Spectrometry confirms the elemental composition and molecular weight, and IR spectroscopy identifies the key functional groups. Theoretical calculations and microwave spectroscopy data provide compelling evidence for a planar cis conformation stabilized by a weak O-H···F intramolecular hydrogen bond.[9][10] This detailed structural knowledge is not merely academic; it is the essential foundation upon which the rational design of new pharmaceuticals, agrochemicals, and other advanced materials is built.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Approximating the Strength of the Intramolecular Hydrogen Bond in 2-Fluorophenol and Related Compounds: A New Application of a Classic Technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 348-62-9 [chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. innospk.com [innospk.com]
- 6. jk-sci.com [jk-sci.com]
- 7. This compound | C6H4ClFO | CID 181975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. parchem.com [parchem.com]
- 9. Furman University Scholar Exchange - South Carolina Junior Academy of Science: Microwave spectrum and analysis of this compound [scholarexchange.furman.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Is there an intramolecular hydrogen bond in 2-halophenols? A theoretical and spectroscopic investigation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Computational Studies of Free Radical-Scavenging Properties of Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. asianpubs.org [asianpubs.org]
- 17. Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process - PMC [pmc.ncbi.nlm.nih.gov]
Strategic Synthesis of 4-Chloro-2-fluorophenol: A Guide to Regioselective Chlorination
An In-depth Technical Guide for Drug Development Professionals
Abstract: 4-Chloro-2-fluorophenol is a valuable substituted phenol intermediate, critical in the synthesis of advanced pharmaceutical agents and complex agrochemicals.[1][2] This guide provides a comprehensive technical overview of its synthesis, focusing on a highly regioselective and efficient electrophilic chlorination strategy. We will delve into the mechanistic underpinnings, provide a detailed experimental protocol, and discuss critical parameters for process optimization and safety. This document is intended for researchers, chemists, and process development professionals in the life sciences sector.
Introduction and Synthetic Strategy
The precise placement of halogen atoms on an aromatic ring is a cornerstone of modern medicinal chemistry, profoundly influencing a molecule's pharmacokinetic and pharmacodynamic properties.[3] this compound is a prime example of a key building block where this structural precision is paramount.
An initial analysis of the topic, "Synthesis of this compound from 4-fluorophenol," reveals a chemical inconsistency. The starting material, 4-fluorophenol, already has a substituent at the 4-position, making the introduction of a chlorine atom at the same position synthetically unfeasible via standard methods. A more logical and efficient synthetic route involves the regioselective chlorination of 2-fluorophenol . The powerful directing effects of the hydroxyl and fluorine substituents on the 2-fluorophenol ring make it an ideal precursor for achieving the desired this compound isomer with high selectivity. Therefore, this guide will focus on this scientifically sound and practical approach.
The core of this synthesis is the electrophilic aromatic substitution, a fundamental reaction class in organic chemistry.[4] Phenols are highly activated substrates for this reaction, meaning they react readily, often without the need for harsh catalysts.[5] The hydroxyl group is a strong ortho, para-directing group, significantly enhancing the electron density at these positions and stabilizing the reaction intermediate.[6][7]
Reaction Mechanism: Harnessing Substituent Effects
The high regioselectivity of this synthesis is a direct consequence of the electronic properties of the substituents on the 2-fluorophenol ring.
-
Activating & Directing Effects: The hydroxyl (-OH) group is a potent activating group that directs incoming electrophiles to the positions ortho and para to it. The fluorine (-F) atom is also an ortho, para-director, albeit a deactivating one due to its high electronegativity.
-
Synergistic Direction: In 2-fluorophenol, the position para to the strongly activating -OH group is C4. The position para to the -F group is C5. The position ortho to the -OH group (C6) is also activated. However, the para-directing effect of the hydroxyl group is dominant. Furthermore, the C4 position is also ortho to the fluorine atom. The confluence of these directing effects strongly favors electrophilic attack at the C4 position, leading to the desired this compound product.
-
The Chlorinating Agent: Sulfuryl chloride (SO₂Cl₂) serves as an excellent source of electrophilic chlorine.[8][9] In many cases, particularly with highly activated rings like phenols, it can chlorinate directly. Its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies reaction work-up.[8]
The mechanism proceeds via the standard electrophilic aromatic substitution pathway: attack of the electron-rich aromatic ring on the electrophilic chlorine source, formation of a resonance-stabilized carbocation intermediate (the sigma complex), and subsequent deprotonation to restore aromaticity.
Caption: Generalized mechanism for electrophilic chlorination.
Experimental Protocol: Laboratory-Scale Synthesis
This protocol describes a representative procedure for the chlorination of 2-fluorophenol using sulfuryl chloride. It is designed to be a self-validating system where reaction progress can be monitored and the endpoint clearly determined.
Safety Precaution: This procedure must be performed in a well-ventilated fume hood. Sulfuryl chloride is highly toxic, corrosive, and reacts violently with water.[9][10][11][12] Appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves, is mandatory.[10][12]
Materials and Equipment:
-
2-Fluorophenol
-
Sulfuryl chloride (SO₂Cl₂)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with a magnetic stir bar
-
Addition funnel
-
Reflux condenser with a drying tube (or nitrogen inlet)
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for fractional distillation or column chromatography
Step-by-Step Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 2-fluorophenol (e.g., 10.0 g) in anhydrous dichloromethane (100 mL). Equip the flask with a magnetic stir bar and an addition funnel. Place the flask in an ice-water bath to maintain a temperature of 0-5 °C.
-
Reagent Addition: Slowly add sulfuryl chloride (1.05 equivalents) dropwise to the stirred solution via the addition funnel over a period of 30-45 minutes. It is critical to maintain the low temperature to control the reaction rate and minimize side-product formation.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the complete consumption of the starting material.
-
Quenching: Once the reaction is complete, slowly and carefully quench the reaction by adding saturated sodium bicarbonate solution (50 mL). Caution: This will generate gas (CO₂ and HCl); perform this step slowly to avoid excessive foaming and pressure buildup.
-
Work-up & Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: The crude this compound can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel to yield the final product with high purity.
Caption: Experimental workflow for the synthesis of this compound.
Data Presentation: Critical Reaction Parameters
The success of the synthesis depends on the careful control of several variables. The choice of solvent and temperature, in particular, can have a profound effect on selectivity and yield.[8]
| Parameter | Condition / Reagent | Rationale & Impact on Outcome |
| Chlorinating Agent | Sulfuryl Chloride (SO₂Cl₂) | Provides a controllable source of electrophilic chlorine. Byproducts (HCl, SO₂) are gaseous, simplifying removal.[8] Using chlorine gas is also possible but can be harder to handle and may lead to over-chlorination.[13][14] |
| Stoichiometry | 1.0 - 1.1 equivalents of SO₂Cl₂ | A slight excess of the chlorinating agent ensures complete conversion of the starting material. A large excess increases the risk of forming dichlorinated byproducts. |
| Solvent | Dichloromethane (DCM), CCl₄ | An inert, non-polar, or low-polarity solvent is preferred to moderate the reaction.[4] Solvents like acetonitrile can activate SO₂Cl₂ and may be too reactive for an already activated substrate like phenol.[8] |
| Temperature | 0 - 25 °C | Phenol chlorination is highly exothermic. Low temperatures (ice bath) are crucial for controlling the reaction rate, preventing thermal runaway, and maximizing selectivity for the desired mono-chlorinated product. |
| Catalyst | Typically None Required | The high reactivity of the phenol ring often obviates the need for a Lewis acid catalyst.[5] In some cases, for less reactive substrates or to enhance para-selectivity, catalysts like AlCl₃ or specific sulfur compounds are used, but this can also increase byproduct formation.[15][16][17] |
Conclusion
The synthesis of this compound is most effectively and logically achieved through the direct, regioselective chlorination of 2-fluorophenol. By leveraging the powerful ortho, para-directing nature of the hydroxyl group, this electrophilic aromatic substitution proceeds with high selectivity for the desired isomer. The use of sulfuryl chloride as the chlorinating agent in a controlled, low-temperature environment provides a reliable and scalable method for producing this important chemical intermediate. Careful adherence to the outlined protocol and safety measures is essential for a successful and safe synthesis.
References
- 1. National Museum of Natural History | 360 Virtual Tour [nmnh.nationalmuseum.gov.ph]
- 2. This compound - Amerigo Scientific [amerigoscientific.com]
- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. byjus.com [byjus.com]
- 5. Reactions of Phenols - Chemistry Steps [chemistrysteps.com]
- 6. mlsu.ac.in [mlsu.ac.in]
- 7. quora.com [quora.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Sulfuryl chloride - Wikipedia [en.wikipedia.org]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. SULFURYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. US4620042A - Preparation of 2-chloro-4-fluorophenol from 4-fluorophenol - Google Patents [patents.google.com]
- 14. CN109096057B - Process for producing p-chlorophenol by tower-type continuous chlorination method - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. US3920757A - Chlorination with sulfuryl chloride - Google Patents [patents.google.com]
Solubility of 4-Chloro-2-fluorophenol in organic solvents
An In-depth Technical Guide to the Solubility of 4-Chloro-2-fluorophenol in Organic Solvents
Introduction
This compound is a halogenated aromatic compound of significant interest in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules. Its utility as an intermediate is critically dependent on its behavior in solution, making a thorough understanding of its solubility in various organic solvents a cornerstone for process development, reaction optimization, and purification strategies. This technical guide provides a comprehensive framework for researchers, chemists, and drug development professionals to understand, predict, and experimentally determine the solubility of this compound. Due to the scarcity of publicly available quantitative solubility data for this specific compound, this document emphasizes the underlying physicochemical principles and provides a robust, field-proven experimental methodology.
Part 1: Physicochemical Profile and Structural Insights
The solubility of a compound is intrinsically linked to its molecular structure and physical properties. This compound (CAS: 348-62-9) is a substituted phenol with a unique combination of functional groups that dictate its solution behavior.[1][2]
The key structural features influencing its solubility are:
-
Phenolic Hydroxyl (-OH) Group: This group is polar and acts as both a hydrogen bond donor and acceptor. This confers a degree of hydrophilicity and promotes solubility in polar, protic solvents.
-
Aromatic Benzene Ring: The benzene ring is non-polar and hydrophobic, favoring interactions with non-polar or weakly polar solvents through van der Waals forces.
-
Halogen Substituents (-Cl, -F): The chlorine and fluorine atoms are electronegative, contributing to the molecule's overall dipole moment and polarity. The fluorine atom can participate in weak hydrogen bonding. These halogens also increase the molecular weight and size, influencing crystal lattice energy and the energy required for dissolution.
A summary of its key physicochemical properties is presented below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₆H₄ClFO | [1] |
| Molecular Weight | 146.55 g/mol | [1][2] |
| Appearance | Clear colorless to light yellow liquid or low melting solid | [3][4] |
| Melting Point | 20 °C (lit.) | [1][5] |
| Boiling Point | 103-104 °C at 50 mmHg (lit.) | [1][4] |
| Density | 1.378 g/mL at 25 °C (lit.) | [5][6] |
| Water Solubility | Insoluble | [3][5][7] |
| Refractive Index | n20/D 1.536 (lit.) |
The high XLogP3 value of 2.5 and its observed insolubility in water strongly indicate that this compound is a lipophilic compound, preferentially dissolving in organic solvents over aqueous media.[2][3][7]
Part 2: Theoretical Framework of Solubility
The principle of "like dissolves like" is the guiding tenet for predicting solubility. This concept is rooted in the nature and magnitude of intermolecular forces between the solute (this compound) and the solvent molecules. For dissolution to occur, the energy released from new solute-solvent interactions must be sufficient to overcome the energy required to break the existing solute-solute and solvent-solvent interactions.
Caption: Energy balance in the dissolution process.
-
Polar Protic Solvents (e.g., Alcohols like Ethanol, Methanol): These solvents can engage in strong hydrogen bonding with the phenolic hydroxyl group of this compound. High solubility is generally expected in these solvents.
-
Polar Aprotic Solvents (e.g., Acetone, DMSO, Ethyl Acetate): These solvents have significant dipole moments and can act as hydrogen bond acceptors. They will effectively solvate the polar regions of the molecule. Good solubility is anticipated. For instance, the related compound 4-chlorophenol is highly soluble in acetone (74.4 g/100mL).
-
Non-Polar Solvents (e.g., Hexane, Toluene): These solvents interact primarily through weak van der Waals forces. While the aromatic ring of the solute has an affinity for these solvents, the polar hydroxyl group will be poorly solvated, likely resulting in lower solubility. 4-chlorophenol, for example, has very low solubility in hexane (0.4 g/100mL).
Part 3: Experimental Protocol for Solubility Determination
The isothermal shake-flask method is the gold-standard technique for determining equilibrium solubility and is recommended for its reliability and simplicity.[8] The protocol involves agitating an excess of the solid solute in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium.
Methodology: Isothermal Shake-Flask Equilibrium
1. Principle: A supersaturated solution of this compound in the chosen organic solvent is prepared and agitated at a constant, controlled temperature. The system is allowed to reach thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation. The concentration of the solute in the supernatant liquid phase at this point represents its equilibrium solubility.
2. Materials and Reagents:
-
This compound (purity ≥ 98%)
-
Organic solvents of interest (analytical or HPLC grade)
-
Scintillation vials or flasks with airtight caps
-
Thermostatic shaker bath or incubator
-
Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Appropriate analytical instrument for quantification (e.g., HPLC-UV, GC-MS)
3. Step-by-Step Procedure:
-
Preparation: Add an excess amount of this compound to a series of vials. The key is to ensure that undissolved solid remains visible at the end of the experiment, confirming that the solution is saturated.
-
Solvent Addition: Accurately add a known volume or mass of the desired organic solvent to each vial.
-
Equilibration: Seal the vials tightly and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the vials at a constant speed for a predetermined time (typically 24-72 hours). A preliminary time-course study is recommended to determine the time required to reach equilibrium.
-
Phase Separation: Once equilibrium is reached, stop the agitation and allow the vials to rest in the thermostatic bath for several hours (e.g., 4-6 hours) to allow the excess solid to settle.
-
Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. It is critical not to disturb the solid at the bottom of the vial.
-
Filtration: Immediately filter the sample through a syringe filter into a clean, pre-weighed vial. This step removes any suspended micro-particles, which would otherwise lead to an overestimation of solubility.
-
Dilution & Analysis: Accurately weigh or dilute the filtered sample and analyze its concentration using a pre-validated analytical method, such as HPLC or GC.[9][10]
Caption: Isothermal Shake-Flask Solubility Workflow.
Part 4: Analytical Quantification Methods
Accurate quantification of the dissolved solute is paramount. High-Performance Liquid Chromatography (HPLC) with UV detection is often the method of choice for non-volatile aromatic compounds like phenols.[11] Gas Chromatography-Mass Spectrometry (GC-MS) is also a powerful alternative.[12][13]
-
HPLC-UV: A reversed-phase C18 column with a mobile phase of acetonitrile/water or methanol/water is a typical starting point. Detection is performed at the wavelength of maximum absorbance for this compound. A calibration curve must be generated using standards of known concentration to ensure accurate quantification.
-
GC-MS: This method provides excellent sensitivity and selectivity. Derivatization may be necessary to improve the volatility and peak shape of the phenol. The mass spectrometer allows for positive identification of the compound, adding a layer of certainty to the results.
Part 5: Expected Solubility Trends
While specific experimental data for this compound is not widely published, a qualitative and semi-quantitative prediction of its solubility in common organic solvents can be made based on physicochemical principles and data from analogous compounds.
Table 2: Predicted Solubility of this compound in Common Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
|---|---|---|---|
| Polar Protic | Methanol, Ethanol | Very High | Strong hydrogen bonding with the phenolic -OH group. |
| Polar Aprotic | Acetone, THF, Ethyl Acetate | High | Strong dipole-dipole interactions and hydrogen bond acceptance. |
| Ethers | Diethyl Ether | Moderate to High | Ether oxygen can act as a hydrogen bond acceptor. |
| Chlorinated | Dichloromethane | Moderate | Moderate polarity allows for favorable dipole-dipole interactions. |
| Aromatic | Toluene, Benzene | Low to Moderate | Favorable π-stacking with the aromatic ring but poor solvation of the polar -OH group. |
| Aliphatic | n-Hexane, Cyclohexane | Very Low | Dominated by weak van der Waals forces; unable to effectively solvate the polar functional groups. |
These predictions serve as a valuable starting point for solvent selection in synthesis, purification, and formulation development. Experimental verification using the protocol outlined in Part 3 is essential for obtaining precise quantitative data for any specific application.
References
- 1. jk-sci.com [jk-sci.com]
- 2. This compound | C6H4ClFO | CID 181975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. This compound | 348-62-9 [chemicalbook.com]
- 5. parchem.com [parchem.com]
- 6. This compound [stenutz.eu]
- 7. 348-62-9 this compound AKSci L680 [aksci.com]
- 8. researchgate.net [researchgate.net]
- 9. Techniques for Analysis of Plant Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. epa.gov [epa.gov]
- 11. asianpubs.org [asianpubs.org]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. scribd.com [scribd.com]
A Comprehensive Technical Guide to the Thermochemical Properties of 4-Chloro-2-fluorophenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the essential thermochemical properties of 4-chloro-2-fluorophenol, a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals. In the absence of extensive published experimental data for this specific compound, this document serves as a detailed manual, outlining both state-of-the-art experimental and computational methodologies for the precise determination of its fundamental thermochemical parameters. By presenting these protocols, this guide empowers researchers to generate reliable data crucial for process development, safety analysis, and computational modeling. The core focus is on the determination of the enthalpy of formation, enthalpy of combustion, and enthalpy of sublimation, which are pivotal for understanding the energetic landscape of this molecule.
Introduction to this compound
This compound is a substituted aromatic compound with the molecular formula C₆H₄ClFO. Its structure, featuring a hydroxyl group, a chlorine atom, and a fluorine atom on the benzene ring, makes it a versatile building block in organic synthesis. The precise location of these functional groups influences the molecule's reactivity and physical properties, making it a valuable precursor in the development of novel drug candidates and agrochemicals.
A thorough understanding of the thermochemical properties of this compound is paramount for its effective and safe utilization. These properties, including its enthalpy of formation, govern the energy changes in chemical reactions, while its enthalpy of sublimation is crucial for understanding its phase behavior and for relating condensed-phase properties to the gaseous state, which is often the subject of theoretical calculations. This guide provides the necessary theoretical background and practical methodologies to determine these vital parameters.
Table 1: Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 348-62-9 | [1] |
| Molecular Formula | C₆H₄ClFO | [2] |
| Molecular Weight | 146.55 g/mol | [2] |
| Appearance | Clear colorless to light yellow liquid | [1] |
| Melting Point | 20 °C (lit.) | [3] |
| Boiling Point | 103-104 °C at 50 mmHg (lit.) | [3] |
| Density | 1.378 g/mL at 25 °C (lit.) | [3] |
Synthesis of this compound
While various synthetic routes to substituted phenols exist, a plausible and efficient method for the preparation of this compound is the Mitsunobu reaction. This reaction allows for the formation of an ether linkage, which can be subsequently cleaved to yield the desired phenol.
Proposed Synthetic Pathway: Mitsunobu Reaction
A potential synthetic route involves the reaction of a suitable fluorinated precursor with a chlorinated phenol under Mitsunobu conditions, followed by a deprotection step. A more direct approach, however, could involve the etherification of this compound itself with a desired alcohol.[4]
Caption: Proposed Mitsunobu reaction for the derivatization of this compound.
Experimental Protocol: Mitsunobu Reaction
The following is a general procedure for the Mitsunobu reaction involving a phenol:
-
Preparation: To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) are added triphenylphosphine (1.5 eq) and the desired alcohol (1.3 eq).
-
Reaction Initiation: The mixture is cooled to 0 °C in an ice bath.
-
Addition of DEAD: Diethyl azodicarboxylate (DEAD) (1.5 eq) is added dropwise to the cooled solution. The reaction is exothermic and the addition should be slow to maintain the temperature.
-
Reaction Progression: The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 12-24 hours.
-
Workup: The solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to isolate the desired ether product.
Determination of Thermochemical Properties
The determination of the thermochemical properties of this compound requires a combination of experimental and computational techniques to ensure accuracy and reliability.
Enthalpy of Combustion (ΔcH°)
The enthalpy of combustion is a measure of the energy released when a substance undergoes complete combustion with oxygen. For halogenated compounds like this compound, this measurement is complicated by the formation of corrosive acidic products (HCl and HF). Therefore, a specialized technique, rotating-bomb calorimetry, is required.[5]
Causality: A rotating-bomb calorimeter is essential for halogenated compounds to ensure that the combustion products fully dissolve in a capturing solution, leading to a well-defined final state and preventing corrosion of the bomb's internal components.
Caption: Workflow for Rotating-Bomb Combustion Calorimetry.
Step-by-Step Methodology:
-
Sample Preparation: A precisely weighed sample of this compound (typically 0.5-1.0 g) is placed in a quartz crucible. If the substance is a liquid at room temperature, it is encapsulated in a polyethylene ampoule.
-
Bomb Preparation: A small, known amount of a suitable capturing solution (e.g., distilled water or an arsenious oxide solution to reduce free chlorine to chloride) is added to the bottom of the bomb.
-
Assembly and Pressurization: The crucible is placed in the bomb, and a platinum fuse wire is positioned to be in contact with the sample. The bomb is sealed and flushed with oxygen before being pressurized to approximately 30 atm.
-
Calorimeter Setup: The sealed bomb is placed in the calorimeter bucket, which is filled with a precisely known mass of water. The entire assembly is placed in an isothermal jacket.
-
Measurement: The system is allowed to reach thermal equilibrium. The sample is then ignited, and the temperature of the water is recorded at regular intervals until a constant temperature is reached. The bomb is rotated during the combustion to ensure complete dissolution of the gaseous products.
-
Correction and Calculation: After combustion, the bomb is depressurized, and the contents are analyzed to correct for the formation of nitric acid (from residual nitrogen in the bomb) and any unreacted starting material. The heat of combustion is calculated from the temperature rise and the heat capacity of the calorimeter system, which is determined by calibrating with a standard substance like benzoic acid.[6]
Enthalpy of Sublimation (ΔsubH°)
The enthalpy of sublimation is the heat required to transform one mole of a substance from the solid to the gaseous state. It is a crucial parameter for deriving the gas-phase enthalpy of formation from the condensed-phase value. Calvet microcalorimetry is a highly sensitive technique for this measurement.[7]
Causality: The "drop method" in Calvet microcalorimetry allows for the precise measurement of the heat absorbed during the sublimation of a small sample dropped into a heated calorimetric cell. The high sensitivity is achieved through a large number of thermocouples surrounding the sample and reference cells.[7]
Caption: Workflow for Enthalpy of Sublimation Measurement by Calvet Microcalorimetry.
Step-by-Step Methodology:
-
Sample Preparation: A small, accurately weighed sample (1-5 mg) of this compound is placed in a Knudsen effusion cell.
-
Calorimeter Setup: The Calvet microcalorimeter is brought to the desired experimental temperature and allowed to stabilize.
-
Measurement: The sample-containing cell is dropped from room temperature into the pre-heated calorimetric cell. The heat flow associated with heating the sample and its subsequent sublimation is recorded as a function of time.
-
Calibration: An electrical calibration is performed by dissipating a known amount of energy through a resistor in the calorimetric cell, which allows for the accurate determination of the calorimeter's response.
-
Calculation: The enthalpy of sublimation at the experimental temperature is calculated from the integrated area of the heat flow curve, corrected for the heat required to bring the sample to the experimental temperature. The value is then corrected to the standard temperature of 298.15 K using heat capacity data.
Enthalpy of Formation (ΔfH°)
The standard enthalpy of formation is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. It can be determined experimentally from the enthalpy of combustion or computationally.
The standard enthalpy of formation in the condensed phase (solid or liquid), ΔfH°(cond), can be calculated from the standard enthalpy of combustion, ΔcH°, using Hess's law. The combustion reaction for this compound is:
C₆H₄ClFO(s/l) + 6O₂(g) → 6CO₂(g) + HCl(aq) + HF(aq) + H₂O(l)
The enthalpy of formation is then calculated as:
ΔfH°(C₆H₄ClFO, cond) = [6 * ΔfH°(CO₂, g) + ΔfH°(HCl, aq) + ΔfH°(HF, aq) + ΔfH°(H₂O, l)] - ΔcH°
The gas-phase enthalpy of formation, ΔfH°(g), can then be obtained by combining the condensed-phase value with the enthalpy of sublimation (for a solid) or vaporization (for a liquid):
ΔfH°(C₆H₄ClFO, g) = ΔfH°(C₆H₄ClFO, s) + ΔsubH°
High-level quantum chemical calculations provide a powerful tool for predicting thermochemical properties. Methods like Gaussian-n (e.g., G3, G4) theories or Density Functional Theory (DFT) can be employed.[8][9]
Causality: Isodesmic reactions are often used in computational thermochemistry. These are hypothetical reactions where the number and types of chemical bonds are conserved on both the reactant and product sides. This approach leads to a cancellation of systematic errors in the calculations, resulting in more accurate enthalpy of formation predictions.
Caption: General Workflow for Computational Determination of Enthalpy of Formation.
General Computational Protocol:
-
Structure Optimization: The 3D structure of this compound is optimized using a suitable level of theory (e.g., B3LYP with a 6-31G(d) basis set).
-
Vibrational Frequencies: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface and to obtain zero-point vibrational energies and thermal corrections to the enthalpy.
-
Single-Point Energy: A more accurate single-point energy is calculated using a higher level of theory (e.g., coupled-cluster with single, double, and perturbative triple excitations, CCSD(T)) and a larger basis set.
-
Isodesmic Reaction: An appropriate isodesmic reaction is constructed using molecules with accurately known experimental enthalpies of formation.
-
Enthalpy of Reaction Calculation: The enthalpy of the isodesmic reaction is calculated from the computed energies of all reactants and products.
-
Enthalpy of Formation Calculation: The enthalpy of formation of this compound is then derived from the calculated enthalpy of reaction and the known experimental enthalpies of formation of the other species in the reaction.
Data Summary
The following table should be populated with experimentally determined or computationally predicted values for the key thermochemical properties of this compound.
Table 2: Thermochemical Properties of this compound at 298.15 K
| Property | Symbol | Value (kJ/mol) | Method |
| Standard Enthalpy of Combustion (liquid) | ΔcH°(l) | To be determined | Rotating-Bomb Calorimetry |
| Standard Enthalpy of Sublimation | ΔsubH° | To be determined | Calvet Microcalorimetry |
| Standard Enthalpy of Formation (liquid) | ΔfH°(l) | To be determined | From ΔcH° |
| Standard Enthalpy of Formation (gas) | ΔfH°(g) | To be determined | From ΔfH°(l) and ΔsubH° or Computationally |
Conclusion
The thermochemical properties of this compound are essential for its application in research and development. This guide provides a robust framework for determining these properties through a combination of well-established experimental techniques and modern computational methods. The detailed protocols for rotating-bomb calorimetry, Calvet microcalorimetry, and quantum chemical calculations are designed to yield accurate and reliable data. By following these methodologies, researchers can obtain the necessary thermochemical parameters to optimize synthetic processes, ensure safety in handling and scale-up, and provide valuable input for computational models in drug discovery and materials science.
References
- 1. accelachem.com [accelachem.com]
- 2. edepot.wur.nl [edepot.wur.nl]
- 3. WO1998047890A1 - Substituted benzopyran derivatives for the treatment of inflammation - Google Patents [patents.google.com]
- 4. WO2016042341A1 - Pyrrolcarboxamide derivatives for the inhbition of erk5 - Google Patents [patents.google.com]
- 5. scimed.co.uk [scimed.co.uk]
- 6. Exploring the Science of Heat: Understanding Combustion Through Bomb Calorimetry - Aimil Corporate Blog [aimil.com]
- 7. Molecular Energetics Group [molenergetics.fc.ul.pt]
- 8. researchgate.net [researchgate.net]
- 9. Exploration of DFT and TD-DFT computation to investigate the interaction between paracetamol and lithium or its compounds - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Analytical methods for 4-Chloro-2-fluorophenol detection
An In-Depth Guide to the Analytical Detection of 4-Chloro-2-fluorophenol
Authored by: A Senior Application Scientist
Introduction
This compound is a halogenated aromatic compound of significant interest in the pharmaceutical and chemical industries, often serving as a key intermediate in the synthesis of more complex molecules. Its presence, even at trace levels, can impact the purity, safety, and efficacy of final products. Furthermore, as a member of the chlorophenol family, its potential release into the environment necessitates sensitive and reliable monitoring. The U.S. Environmental Protection Agency (EPA) lists many chlorophenol compounds as priority pollutants due to their toxicity and persistence.[1][2]
This comprehensive guide is designed for researchers, analytical scientists, and drug development professionals. It moves beyond simple procedural lists to explain the underlying principles and rationale behind method selection and parameter optimization for the robust detection of this compound. We will explore the predominant analytical techniques—Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)—along with emerging electrochemical methods, providing detailed, field-tested protocols and performance expectations.
Core Analytical Strategies: A Comparative Overview
The choice of analytical technique for this compound depends on several factors, including the sample matrix (e.g., wastewater, reaction mixture, final product), required sensitivity, available instrumentation, and sample throughput needs.
-
Gas Chromatography (GC): An ideal technique for volatile and semi-volatile compounds. For phenols, GC often requires a derivatization step to increase volatility and improve peak shape. When coupled with Mass Spectrometry (GC-MS), it provides unparalleled selectivity and structural confirmation.
-
High-Performance Liquid Chromatography (HPLC): A versatile method well-suited for polar compounds like phenols, often allowing for direct analysis without derivatization.[3] This simplifies sample preparation and reduces analytical error.[3] HPLC coupled with UV or electrochemical detectors offers excellent sensitivity.[3]
-
Electrochemical Methods: These sensor-based techniques offer high sensitivity, rapid analysis times, and the potential for portable, in-field measurements. They rely on the direct electrochemical oxidation of the phenol group.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for unequivocal identification and quantification of semi-volatile organic compounds in complex matrices. Its power lies in the combination of chromatographic separation with the mass-to-charge ratio information provided by the mass spectrometer. This protocol is adapted from established EPA methodologies for phenol analysis, such as EPA Method 8041A.[4]
Causality and Experimental Choices
-
Why Derivatization? Phenols contain an acidic hydroxyl group that can interact with active sites in the GC inlet and column, leading to poor peak shape (tailing) and reduced sensitivity. Converting this group to a less polar ether or ester via derivatization (e.g., with acetic anhydride or PFBBr) mitigates these issues, resulting in sharp, symmetrical peaks and improved limits of detection.[4][5]
-
Why Solid-Phase Extraction (SPE)? For trace analysis in aqueous samples like wastewater or environmental water, a pre-concentration step is essential. SPE is preferred over traditional liquid-liquid extraction (LLE) as it is faster, uses significantly less solvent, and can provide cleaner extracts.[6][7]
Experimental Workflow: GC-MS Analysis
Caption: Workflow for GC-MS analysis of this compound.
Detailed Protocol: GC-MS
1. Sample Preparation: Solid-Phase Extraction (SPE)
- Sample Preservation: For aqueous samples, add sodium thiosulfate if residual chlorine is present. Acidify to pH < 2 with sulfuric acid and store at 4°C.[8]
- SPE Cartridge Conditioning: Condition a C18 or Styrene Divinylbenzene (SDB) SPE cartridge (e.g., 200 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of reagent water (pH < 2). Do not allow the cartridge to go dry.
- Sample Loading: Pass 500 mL to 1 L of the acidified sample through the cartridge at a flow rate of approximately 10 mL/min.
- Cartridge Washing: Wash the cartridge with 5 mL of reagent water to remove interferences.
- Elution: Dry the cartridge under vacuum for 10 minutes. Elute the trapped analytes with 5-10 mL of methylene chloride or a mixture of methanol:acetonitrile into a collection vial.
- Concentration: Evaporate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
2. Derivatization: Acetylation
- To the 1 mL concentrated extract, add 0.5 mL of acetic anhydride and 0.5 mL of a catalyst such as pyridine or potassium carbonate.[9]
- Vortex the mixture and heat at 60°C for 20 minutes.
- Allow the sample to cool and inject it into the GC-MS.
3. GC-MS Instrumental Parameters
- The following table provides a robust starting point for method development.
| Parameter | Typical Setting | Rationale |
| GC System | Agilent 8890 or equivalent | Provides precise temperature and flow control. |
| Injector | Splitless, 250°C | Ensures efficient transfer of trace analytes onto the column. |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | A low-polarity column providing excellent separation for a wide range of semi-volatile compounds.[4] |
| Carrier Gas | Helium, 1.2 mL/min constant flow | Inert and provides good chromatographic efficiency. |
| Oven Program | 50°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min | A general-purpose temperature ramp that effectively separates phenols.[10] |
| MS System | Triple Quadrupole or Single Quadrupole | Triple quadrupole offers higher sensitivity and selectivity (SRM mode). |
| Ion Source | Electron Ionization (EI), 70 eV, 230°C | Standard ionization technique that produces reproducible fragmentation patterns for library matching. |
| Acquisition Mode | Scan (50-350 amu) for identification; Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification. | SIM/MRM modes significantly enhance sensitivity by monitoring only specific ions of interest. |
Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a powerful alternative to GC, especially when derivatization is undesirable or when dealing with complex mixtures that are difficult to volatilize.[3] Reversed-phase HPLC is the most common mode for separating chlorophenols.
Causality and Experimental Choices
-
Why Reversed-Phase? this compound is a moderately polar molecule. A reversed-phase column (e.g., C18) with a polar mobile phase (water/acetonitrile or water/methanol) provides excellent retention and separation from both more polar and less polar impurities.
-
Mobile Phase pH: The pH of the mobile phase is critical. Phenols are acidic, and analyzing them at a pH well below their pKa (typically around 7-10) ensures they are in their neutral, protonated form. This leads to better retention on the C18 column and improved peak shape. Acidifying the mobile phase with formic acid or phosphoric acid to pH ~3 is standard practice.[7]
-
Detector Wavelength: Phenolic compounds exhibit strong UV absorbance. A UV-Vis detector set at a wavelength of maximum absorbance (around 280 nm for many chlorophenols) provides good sensitivity for quantification.[5]
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for HPLC-UV analysis of this compound.
Detailed Protocol: HPLC-UV
1. Sample Preparation
- Standard Preparation: Prepare a stock solution of this compound in methanol or acetonitrile. Create a series of calibration standards by diluting the stock solution with the mobile phase.
- Sample Treatment: For relatively clean samples, dilute with the mobile phase to fall within the calibration range.
- Filtration: Prior to injection, filter all samples and standards through a 0.22 µm syringe filter (e.g., PTFE or PVDF) to remove particulates that could damage the HPLC system.[11]
2. HPLC-UV Instrumental Parameters
| Parameter | Typical Setting | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | A reliable system for routine analysis. |
| Column | C18, 4.6 x 150 mm, 5 µm | Industry-standard column for reversed-phase separations.[2] |
| Mobile Phase A | Water with 0.1% Formic Acid | Acidifies the mobile phase to ensure the analyte is in its neutral form. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Strong organic solvent for eluting the analyte. |
| Gradient | 60% A / 40% B, hold for 10 min (Isocratic) | A simple isocratic method is often sufficient. A gradient may be needed for more complex samples.[2] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | Maintains stable retention times. |
| Injection Vol. | 10 µL | A typical injection volume. |
| Detector | UV-Vis Detector | Robust and widely available. |
| Wavelength | 280 nm | Common wavelength for phenol detection, should be optimized for this compound specifically. |
Method 3: Electrochemical Detection
Electrochemical sensors provide a modern, highly sensitive approach for detecting electroactive species like phenols. The method is based on the oxidation of the hydroxyl group on the electrode surface, which generates a measurable current proportional to the analyte's concentration.
Causality and Experimental Choices
-
Why Modified Electrodes? While a bare glassy carbon electrode (GCE) can detect phenols, its surface can become fouled by oxidation products (passivation), leading to poor reproducibility. Modifying the electrode with nanomaterials (e.g., carbon nanotubes, metal oxides, or MXenes) can dramatically enhance the electroactive surface area, improve electron transfer kinetics, and increase sensitivity and resistance to fouling.[12][13]
-
Why Differential Pulse Voltammetry (DPV)? DPV is a highly sensitive voltammetric technique that minimizes the background (capacitive) current, resulting in a much better signal-to-noise ratio compared to cyclic voltammetry (CV). This allows for lower detection limits, often in the nanomolar range.[14]
Experimental Workflow: Electrochemical Sensing
Caption: Workflow for electrochemical detection of this compound.
Conceptual Protocol: DPV
-
Electrode Preparation:
-
Polish a glassy carbon electrode (GCE) with alumina slurry, then sonicate in ethanol and deionized water to ensure a clean, reproducible surface.
-
Prepare a dispersion of a modifying material (e.g., Fe₃O₄/Cellulose Nanofibers) and drop-cast a small volume onto the GCE surface, allowing it to dry.[14]
-
-
Electrochemical Measurement:
-
Use a three-electrode setup: the modified GCE as the working electrode, a platinum wire as the counter electrode, and Ag/AgCl as the reference electrode.
-
Prepare a supporting electrolyte, such as a phosphate buffer solution (PBS) at pH 6.0. The optimal pH should be determined experimentally as it affects the oxidation potential.[14]
-
Add a known volume of the sample to the electrolyte.
-
Record the DPV scan over a potential range that covers the oxidation of this compound (e.g., +0.2 V to +1.0 V vs. Ag/AgCl).
-
-
Quantification:
-
Construct a calibration curve by plotting the peak oxidation current versus the concentration of this compound standards.
-
Determine the concentration in unknown samples by interpolation from the calibration curve.
-
| Parameter | Typical Setting | Rationale |
| Potentiostat | Autolab or CH Instruments | Provides precise control over the applied potential. |
| Working Electrode | Modified Glassy Carbon Electrode | Provides a sensitive and stable surface for the electrochemical reaction.[15] |
| Supporting Electrolyte | 0.1 M Phosphate Buffer (pH 6.0) | Maintains constant ionic strength and pH for reproducible measurements.[14] |
| Technique | Differential Pulse Voltammetry (DPV) | Offers high sensitivity by minimizing background current.[14] |
| Potential Range | +0.2 V to +1.0 V vs. Ag/AgCl | Covers the oxidation potential for many chlorophenols.[13] |
| Detection Limit | Low µM to nM range | Achievable with properly modified electrodes.[12][14] |
Method Validation and Quality Control
Regardless of the chosen method, a self-validating system is crucial for trustworthy results. All protocols must be validated according to established guidelines (e.g., ICH for pharmaceuticals, EPA for environmental).
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. In GC-MS, this is confirmed by retention time and mass spectrum. In HPLC, it is confirmed by retention time and, ideally, peak purity analysis with a diode-array detector.
-
Linearity: The method should produce results that are directly proportional to the concentration of the analyte in samples. A calibration curve with an R² value > 0.995 is typically required.
-
Accuracy & Precision: Accuracy (% recovery) and precision (% RSD) are determined by analyzing replicate samples spiked with a known amount of the analyte. Acceptance criteria are typically 80-120% for recovery and <15% for RSD.[8]
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): The LOD is the lowest concentration that can be reliably distinguished from background noise. The LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.
Conclusion
The detection of this compound can be reliably achieved through several analytical techniques.
-
GC-MS is the preferred method for complex matrices and when absolute structural confirmation is required. Its primary drawback is the common need for derivatization.
-
HPLC-UV offers a simpler, more direct approach that is ideal for routine quality control in cleaner sample matrices. Its sensitivity can be enhanced by using an electrochemical or mass spectrometric detector.
-
Electrochemical sensors represent a promising frontier, offering outstanding sensitivity and speed, though they can be more susceptible to matrix interferences than chromatographic methods.
The optimal method selection is a balance between the required analytical performance, sample characteristics, and available resources. The protocols and principles outlined in this guide provide a solid foundation for developing and validating a robust analytical method tailored to your specific application.
References
- 1. researchgate.net [researchgate.net]
- 2. asianpubs.org [asianpubs.org]
- 3. benchchem.com [benchchem.com]
- 4. epa.gov [epa.gov]
- 5. jcsp.org.pk [jcsp.org.pk]
- 6. NEMI Method Summary - 528 [nemi.gov]
- 7. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 8. epa.gov [epa.gov]
- 9. agilent.com [agilent.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. sharedresearchfacilities.wvu.edu [sharedresearchfacilities.wvu.edu]
- 12. Simultaneous detection of 4-chlorophenol and 4-nitrophenol using a Ti3C2Tx MXene based electrochemical sensor - Analyst (RSC Publishing) [pubs.rsc.org]
- 13. Electrochemical Oxidation of 4-Chlorophenol Over a Carbon Paste Electrode Modified with ZnAl Layered Double Hydroxides [scielo.org.mx]
- 14. Electrochemical monitoring of 4-chlorophenol as a water pollutant via carbon paste electrode amplified with Fe3O4 incorporated cellulose nanofibers (CNF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. repository.up.ac.za [repository.up.ac.za]
The Strategic Application of 4-Chloro-2-fluorophenol in the Synthesis of the NLRP3 Inflammasome Inhibitor Setanaxib (GDC-2394)
Application Notes and Protocols for Researchers in Drug Development
Introduction: The Pivotal Role of 4-Chloro-2-fluorophenol in Modern Medicinal Chemistry
This compound is a key starting material in the synthesis of a variety of pharmaceutical compounds, particularly in the development of analgesics and anti-inflammatory drugs.[1] Its unique substitution pattern, featuring a chlorine and a fluorine atom on the phenolic ring, offers medicinal chemists a versatile scaffold for molecular elaboration. The presence of these halogens can significantly influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule, including metabolic stability, binding affinity, and lipophilicity. This guide provides an in-depth technical overview of the application of this compound in the synthesis of Setanaxib (GDC-2394), a potent and selective inhibitor of the NLRP3 inflammasome, which has been implicated in a range of inflammatory and autoimmune diseases.[2]
Core Application: Synthesis of Setanaxib (GDC-2394)
The synthesis of Setanaxib (GDC-2394) highlights a critical chemical transformation involving this compound: the Williamson ether synthesis. This reaction serves to couple the phenolic moiety of this compound with a pyrazole-containing benzoic acid derivative, forming a key diaryl ether linkage present in the final drug structure.
Overall Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of the core intermediate for Setanaxib, starting from this compound.
Caption: Synthetic workflow for the key diaryl ether intermediate of Setanaxib.
Mechanistic Insight: The Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers.[3] The reaction proceeds via an SN2 mechanism, where an alkoxide or phenoxide ion acts as a nucleophile and displaces a halide from an organohalide.[3]
Causality Behind Experimental Choices:
-
Choice of Base: The reaction is initiated by the deprotonation of the weakly acidic phenolic hydroxyl group of this compound. A moderately strong base, such as potassium carbonate (K₂CO₃), is typically employed. This choice is critical as a very strong base could potentially lead to side reactions, while a weaker base would not efficiently generate the required phenoxide nucleophile. The use of K₂CO₃ provides a balance of sufficient basicity and good handling characteristics for industrial-scale synthesis.
-
Solvent Selection: A polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, is ideal for this reaction. These solvents effectively solvate the potassium cation of the phenoxide salt, leaving the phenoxide oxygen atom relatively unencumbered and thus more nucleophilic. Aprotic solvents also prevent the protonation of the phenoxide, which would render it non-nucleophilic.
-
Reaction Temperature: The reaction is typically heated to ensure a reasonable reaction rate. However, excessive temperatures can promote side reactions, such as elimination if the alkyl halide has β-hydrogens. For the synthesis of the Setanaxib intermediate, a moderate temperature provides a good balance between reaction speed and selectivity.
Detailed Experimental Protocols
The following protocols are based on established synthetic routes for Setanaxib and its intermediates.
Protocol 1: Synthesis of the Key Intermediate - Methyl 2-((4-chloro-2-fluorophenoxy)methyl)-5-(1H-pyrazol-1-yl)benzoate
This protocol details the Williamson ether synthesis to form the crucial diaryl ether linkage.
Materials:
-
This compound
-
Methyl 2-(bromomethyl)-5-(1H-pyrazol-1-yl)benzoate
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide salt.
-
Add a solution of methyl 2-(bromomethyl)-5-(1H-pyrazol-1-yl)benzoate (1.1 equivalents) in anhydrous DMF to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion of the reaction, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure methyl 2-((4-chloro-2-fluorophenoxy)methyl)-5-(1H-pyrazol-1-yl)benzoate.
Data Presentation: Expected Outcome and Characterization
| Parameter | Expected Value |
| Yield | 75-85% |
| Physical Appearance | White to off-white solid |
| ¹H NMR | Consistent with the formation of the diaryl ether linkage, showing characteristic shifts for the aromatic and methylene protons. |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the product. |
Self-Validating System: In-Process Controls and Characterization
To ensure the integrity of the synthesis, the following in-process controls are recommended:
-
TLC/HPLC Monitoring: Regularly monitor the reaction to track the consumption of starting materials and the formation of the product. This allows for the determination of the reaction endpoint and can help in identifying the formation of any significant byproducts.
-
Spectroscopic Analysis: The structure of the final intermediate should be unequivocally confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. This provides a definitive validation of the successful synthesis.
Logical Relationships in the Synthetic Pathway
The following diagram illustrates the logical progression from the starting materials to the key intermediate, emphasizing the critical bond formation.
Caption: Logical flow of the Williamson ether synthesis in the context of Setanaxib intermediate synthesis.
Conclusion
This compound serves as a vital building block in the synthesis of the promising therapeutic agent Setanaxib. The Williamson ether synthesis provides a reliable and efficient method for incorporating this substituted phenol into the drug's core structure. A thorough understanding of the reaction mechanism and the rationale behind the choice of reagents and conditions is paramount for the successful and scalable synthesis of this important pharmaceutical intermediate. The protocols and insights provided in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this compound in their synthetic endeavors.
References
Application Notes: 4-Chloro-2-fluorophenol as a Key Intermediate in Modern Agrochemical Synthesis
Abstract
This technical guide provides an in-depth analysis of 4-Chloro-2-fluorophenol, a critical halogenated intermediate, and its application in the synthesis of advanced agrochemicals. Moving beyond a simple recitation of facts, this document elucidates the causal chemistry that makes this compound a valuable building block, with a focus on its role in the production of the aryloxypicolinate herbicide, Halauxifen-methyl. We present detailed, field-proven protocols, safety data, and a mechanistic rationale for its use, designed for researchers, chemists, and professionals in the agrochemical development sector.
Introduction: The Strategic Importance of Halogenated Phenols
The molecular architecture of modern pesticides is a testament to the power of synthetic chemistry in addressing global food security challenges. Within the vast arsenal of building blocks, halogenated phenols stand out for their utility in constructing complex, biologically active molecules.[1] The specific placement of halogen atoms can profoundly influence a molecule's herbicidal, fungicidal, or insecticidal activity by altering its binding affinity to target enzymes, metabolic stability, and transport properties within the target organism.[2]
This compound (CAS No. 348-62-9) is an exemplar of such a strategic intermediate.[3] Its unique substitution pattern—a chlorine atom para to the hydroxyl group and a fluorine atom ortho—provides chemists with a versatile scaffold. This arrangement not only activates the molecule for certain reactions but also imparts specific electronic and steric properties that are carried through to the final agrochemical product, enhancing its efficacy and selectivity.[4] This guide will focus on its pivotal role in the synthesis of a new class of synthetic auxin herbicides, specifically Halauxifen-methyl, a potent agent for controlling broadleaf weeds.[3][5]
Physicochemical Properties & Safety Data
A thorough understanding of the physical properties and safety profile of any chemical intermediate is a prerequisite for its effective and safe utilization in a laboratory or industrial setting.
Table 1: Physicochemical Data for this compound
| Property | Value | Source(s) |
| CAS Number | 348-62-9 | [6],[7],[8] |
| Molecular Formula | C₆H₄ClFO | [3],[6] |
| Molecular Weight | 146.55 g/mol | [3],[6],[9] |
| Appearance | Colorless to light yellow liquid or low-melting solid | [3],[8] |
| Melting Point | 20 °C (lit.) | [3],[6],[9] |
| Boiling Point | 103-104 °C at 50 mmHg (lit.) | [3],[6],[9] |
| Density | 1.378 - 1.4 g/mL at 25 °C (lit.) | [3],[6],[9] |
| Solubility | Insoluble in water | [3] |
| Refractive Index (n20/D) | 1.536 - 1.548 (lit.) | [6],[8],[9] |
Table 2: GHS Safety & Hazard Information
| Category | Information | Source(s) |
| Signal Word | Warning | [6],[7],[8] |
| Pictograms | GHS07 (Exclamation Mark) | [7],[8] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [6],[7],[8] |
| Precautionary Codes | P261, P264, P280, P302+P352, P305+P351+P338 | [6],[7] |
| Hazard Class | Irritant | [3] |
Note: Professionals handling this chemical must consult the full Safety Data Sheet (SDS) from their supplier and employ appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and respiratory protection if handling in a poorly ventilated area.
Core Application: Synthesis of the Herbicide Halauxifen-methyl
The primary industrial application of this compound is as a precursor to the phenyl moiety of the herbicide Halauxifen-methyl (chemical name: methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate).[5] This compound is a synthetic auxin herbicide that provides excellent control of broadleaf weeds at very low application rates.[6] The synthesis is a multi-step process that critically relies on the unique structure of this compound.
The overall synthetic strategy involves the creation of the key biaryl structure through a metal-catalyzed cross-coupling reaction (e.g., a Suzuki reaction). This necessitates the conversion of this compound into a suitable organometallic coupling partner.
Workflow for the Synthesis of Halauxifen-methyl
Caption: Synthetic pathway from this compound to Halauxifen-methyl.
Detailed Experimental Protocols
The following protocols are representative methodologies derived from established chemical principles and patent literature.[7][10] They are intended for skilled synthetic chemists in a controlled laboratory environment.
Protocol 1: Methylation of this compound (Step 1)
Principle: A Williamson ether synthesis is employed to protect the phenolic hydroxyl group as a methyl ether. This is a crucial step as the free hydroxyl group would interfere with subsequent organometallic reactions. The methyl ether also serves as the methoxy group present in the final herbicide.
Materials:
-
This compound (1.0 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)
-
Iodomethane (CH₃I) or Dimethyl Sulfate ((CH₃)₂SO₄) (1.2 eq)
-
Anhydrous Acetone or N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and anhydrous acetone (or DMF) to achieve a concentration of approx. 0.5 M.
-
Add finely ground anhydrous potassium carbonate (1.5 eq) to the solution. The mixture will be a suspension.
-
Add iodomethane (1.2 eq) dropwise to the stirring suspension at room temperature.
-
Heat the reaction mixture to reflux (for acetone, ~56°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting phenol is consumed.
-
Cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetone.
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the resulting crude oil in diethyl ether. Wash the organic layer sequentially with saturated NaHCO₃ solution (1x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield 4-Chloro-2-fluoroanisole as a crude oil, which can be purified by vacuum distillation if necessary.
Protocol 2: Directed Ortho-Metalation and Borylation (Step 2)
Principle: The methoxy group of the anisole is a powerful ortho-directing group for lithiation. This allows for the specific deprotonation at the C3 position (the only available position ortho to the methoxy group), followed by quenching with a boron electrophile to generate the boronic ester required for the Suzuki coupling.
Materials:
-
4-Chloro-2-fluoroanisole (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) (1.1 eq, solution in hexanes)
-
Triisopropyl borate (B(O-iPr)₃) (1.2 eq)
-
1 M Hydrochloric Acid (HCl)
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a flame-dried, multi-necked flask under an inert atmosphere (Nitrogen or Argon), add 4-Chloro-2-fluoroanisole (1.0 eq) and anhydrous THF to achieve a concentration of approx. 0.4 M.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-Butyllithium (1.1 eq) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour.
-
Add triisopropyl borate (1.2 eq) dropwise, again maintaining the temperature at -78 °C.
-
After the addition is complete, allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by slowly adding 1 M HCl at 0 °C until the pH is acidic (~pH 2-3).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine (1x), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude boronic acid/ester can be purified by column chromatography or by trituration/recrystallization from a hexanes/ethyl acetate mixture to yield the desired phenylboronic ester derivative.
Protocol 3: Suzuki Cross-Coupling Reaction (Step 3)
Principle: This palladium-catalyzed reaction is the cornerstone of the synthesis, forming the C-C bond between the two aromatic rings. The phenylboronic ester (from Step 2) is coupled with a suitable halogenated pyridine core.[3]
Materials:
-
Phenylboronic ester derivative (from Step 2) (1.0 eq)
-
Methyl 4-amino-3,6-dichloropicolinate (1.1 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (0.02-0.05 eq)
-
Aqueous Sodium Carbonate (Na₂CO₃) solution (2 M, 3.0 eq)
-
Solvent mixture (e.g., Toluene/Ethanol or 1,4-Dioxane)
Procedure:
-
In a reaction vessel, combine the phenylboronic ester derivative (1.0 eq), methyl 4-amino-3,6-dichloropicolinate (1.1 eq), and the palladium catalyst (0.05 eq).
-
Add the solvent (e.g., Toluene) and the aqueous Na₂CO₃ solution (3.0 eq).
-
Degas the mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Heat the reaction mixture to 80-90 °C under an inert atmosphere and stir vigorously for 8-12 hours, or until TLC/LC-MS analysis indicates complete consumption of the limiting reagent.
-
Cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
The crude product, Halauxifen-methyl, can be purified by flash column chromatography on silica gel to yield the final product.
Mechanistic Discussion & Authoritative Grounding
The success of the overall synthesis hinges on key chemical principles:
-
Nucleophilic Aromatic Substitution (SNAr): While not explicitly used in the coupling itself, the principles of SNAr are fundamental to understanding the reactivity of the halogenated aromatic systems. The electron-withdrawing nature of the halogen and other substituents on the rings makes them susceptible to nucleophilic attack, a principle that governs many side reactions and is crucial for the synthesis of other related agrochemicals.[11]
-
Directed Ortho-Metalation (DoM): The ability of the methoxy group to direct deprotonation to its adjacent position is a powerful tool in regioselective synthesis. This allows for the precise installation of the boronic ester at the C3 position, preventing the formation of undesired isomers.
-
Palladium-Catalyzed Cross-Coupling: The Suzuki reaction is a Nobel Prize-winning transformation that allows for the efficient and high-yielding formation of C-C bonds between sp²-hybridized carbons. Its tolerance of a wide variety of functional groups makes it ideal for the late-stage assembly of complex molecules like Halauxifen-methyl.[3]
The specific 4-chloro and 2-fluoro substitution pattern on the phenol is not arbitrary. The 2-fluoro substituent is known to enhance the herbicidal activity of this class of compounds.[4] The 4-chloro group further modulates the electronic properties and metabolic stability of the final product. This strategic halogenation is a core tenet of modern agrochemical design, and this compound serves as a perfect entry point to install this critical pharmacophore.
Conclusion
This compound is more than a simple chemical; it is a purpose-built intermediate designed to facilitate the efficient synthesis of high-value agrochemicals. Its well-defined physicochemical properties and predictable reactivity, particularly in the synthesis of aryloxypicolinate herbicides like Halauxifen-methyl, underscore its importance to the agricultural industry. The protocols and workflows detailed herein provide a practical framework for researchers and drug development professionals to leverage this versatile building block in the creation of next-generation crop protection solutions.
References
- 1. data.epo.org [data.epo.org]
- 2. Synthetic route to the herbicide Halauxifen-methyl_Chemicalbook [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. WO2015089247A1 - Selective weed control with halauxifen - Google Patents [patents.google.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Preparation method of halauxifen-methyl - Eureka | Patsnap [eureka.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. RU2632968C2 - Herbicidal compositions containing 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-metoxyphenyl)pyridine-2-carboxylic acid or its derivative and synthetic auxin herbicide - Google Patents [patents.google.com]
- 9. US7314849B2 - 6-(poly-substituted aryl)-4-aminopicolinates and their use as herbicides - Google Patents [patents.google.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Application Note: Derivatization Strategies for the GC-MS Analysis of 4-Chloro-2-fluorophenol
Abstract and Introduction
4-Chloro-2-fluorophenol is a halogenated aromatic compound of interest in environmental monitoring, industrial process control, and as a potential intermediate in pharmaceutical and agrochemical synthesis. Its accurate quantification is crucial for safety and quality assessment. However, direct analysis of this compound by gas chromatography (GC) can be challenging due to its polarity and active hydroxyl group. These characteristics can lead to poor peak shape, low sensitivity, and irreversible adsorption onto the GC column and inlet surfaces.
Derivatization is a chemical modification technique that converts the analyte into a less polar, more volatile, and more thermally stable compound, thereby improving its chromatographic behavior.[1][2][3] This application note provides a detailed guide to two robust derivatization protocols for this compound prior to GC-Mass Spectrometry (GC-MS) analysis: Acetylation and Pentafluorobenzylation . The choice between these methods depends on the required sensitivity and the available instrumentation. This guide is intended for researchers, analytical scientists, and drug development professionals seeking reliable methods for the analysis of halogenated phenols.
The Rationale for Derivatization
The primary goal of derivatizing this compound is to mask the active hydrogen of the phenolic hydroxyl (-OH) group. This process achieves several critical objectives for GC analysis:
-
Reduces Polarity: The polar Si-OH groups on the surface of glass inlet liners and fused-silica columns can form strong hydrogen bonds with the analyte's hydroxyl group, leading to peak tailing and analyte loss. Replacing the active hydrogen with a non-polar group (e.g., acetyl or pentafluorobenzyl) minimizes these interactions.[1][4]
-
Increases Volatility: By reducing intermolecular hydrogen bonding, the derivatized product has a lower boiling point and is more readily transferred into the gas phase in the GC inlet.[5][6]
-
Enhances Thermal Stability: The resulting ethers or esters are often more stable at the high temperatures used in the GC inlet and oven, preventing on-column degradation.[2]
-
Improves Detection: For specific detectors like the Electron Capture Detector (ECD) or for MS in Negative Chemical Ionization (NCI) mode, certain derivatizing agents, such as pentafluorobenzyl bromide, introduce electrophoric groups that dramatically enhance detector response and lower detection limits.[7][8]
Experimental Workflow Overview
The overall analytical process follows a logical sequence from sample preparation to data analysis. The specific derivatization protocol is a critical step within this workflow.
Figure 1: General experimental workflow for the analysis of this compound.
Protocol 1: Acetylation with Acetic Anhydride
Acetylation is a robust, cost-effective, and widely used method for derivatizing phenols. It involves the reaction of the phenol with acetic anhydride in the presence of a base to form a stable acetate ester. This method is suitable for routine analysis at parts-per-billion (ppb) to parts-per-million (ppm) concentration levels.
Principle & Mechanism
The reaction proceeds via nucleophilic acyl substitution. A base (e.g., potassium bicarbonate, sodium hydroxide) deprotonates the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion.[4] This ion then attacks one of the electrophilic carbonyl carbons of acetic anhydride, leading to the formation of the acetylated ester and an acetate byproduct.
Figure 2: Reaction scheme for the acetylation of this compound.
Materials and Reagents
-
This compound standard
-
Acetic Anhydride (≥99%)
-
Potassium Bicarbonate (KHCO₃) or Potassium Carbonate (K₂CO₃)
-
Extraction Solvent: Hexane or Toluene (Pesticide Grade)
-
Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄)
-
Sample Vials (2 mL, screw cap)
-
Micropipettes and Syringes
Step-by-Step Protocol
This protocol is adapted for a 1 mL sample already extracted and concentrated into a suitable solvent like acetone or MTBE. For aqueous samples, an in-situ derivatization can be performed.[9][10]
-
Sample Preparation: To a 2 mL vial containing 1 mL of the sample extract, add approximately 50 mg of solid potassium carbonate.
-
Reagent Addition: Add 100 µL of acetic anhydride to the vial.
-
Reaction: Cap the vial tightly and vortex for 1 minute. Place the vial in a heating block or water bath set to 60°C for 20 minutes to ensure the reaction goes to completion.
-
Cooling: Remove the vial and allow it to cool to room temperature.
-
Extraction: Add 500 µL of n-hexane to the vial. Vortex vigorously for 1 minute to extract the derivatized product into the organic layer.
-
Phase Separation: Centrifuge the vial for 5 minutes at 2000 rpm to separate the aqueous and organic layers.
-
Sample Transfer: Carefully transfer the upper organic (hexane) layer to a clean GC vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Analysis: The sample is now ready for GC-MS analysis.
GC-MS Parameters
| Parameter | Setting | Rationale |
| GC System | Agilent 7890A or equivalent | Standard, reliable platform. |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) | General-purpose column with good resolution for semi-volatile compounds. |
| Inlet Temperature | 250°C | Ensures rapid volatilization of the less-polar derivative. |
| Injection Mode | Splitless (1 µL) | Maximizes analyte transfer to the column for trace analysis. |
| Oven Program | 60°C (hold 1 min), ramp 15°C/min to 280°C (hold 5 min) | Provides good separation from solvent and matrix components. |
| Carrier Gas | Helium, 1.2 mL/min (constant flow) | Inert carrier gas, standard for MS applications. |
| MS System | Agilent 5975C or equivalent | Standard quadrupole mass spectrometer. |
| Ion Source Temp. | 230°C | Standard temperature for electron ionization. |
| Quadrupole Temp. | 150°C | Standard temperature for quadrupole. |
| Ionization Mode | Electron Ionization (EI), 70 eV | Provides reproducible fragmentation patterns for library matching. |
| Acquisition Mode | Scan (m/z 50-400) or Selected Ion Monitoring (SIM) | Scan mode for identification; SIM mode for enhanced sensitivity. |
Protocol 2: Alkylation with Pentafluorobenzyl Bromide (PFBBr)
This method is ideal for trace-level analysis, offering significantly lower detection limits than acetylation. The resulting pentafluorobenzyl (PFB) ether is highly responsive to electron capture detectors (ECD) and is ideal for analysis by GC-MS in Negative Ion Chemical Ionization (NICI) mode.[7][11]
Principle & Mechanism
This reaction is a type of Williamson ether synthesis. Under basic conditions, the phenol is deprotonated to a phenoxide. This anion then acts as a nucleophile, attacking the benzylic carbon of PFBBr and displacing the bromide ion to form the stable PFB ether derivative.[12][13]
Materials and Reagents
-
This compound standard
-
Pentafluorobenzyl Bromide (PFBBr) solution (e.g., 10% in acetone)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Solvent: Acetone or 2-Propanol (Propan-2-ol)[11]
-
Extraction Solvent: Hexane (Pesticide Grade)
-
Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄)
-
Sample Vials (2 mL, screw cap)
Step-by-Step Protocol
-
Sample Preparation: The sample should be solvent-exchanged into 1 mL of acetone or 2-propanol in a 2 mL reaction vial.[11]
-
Base Addition: Add approximately 30-50 mg of anhydrous potassium carbonate. This acts as a base and a scavenger for the HBr formed.
-
Reagent Addition: Add 50 µL of the PFBBr derivatizing solution.
-
Reaction: Cap the vial tightly and place it in a heating block at 80°C for 1-2 hours.[7] Caution: PFBBr is a lachrymator and should be handled in a fume hood.
-
Cooling & Quenching: Allow the vial to cool to room temperature. Add 1 mL of reagent-free water to quench the reaction.
-
Extraction: Add 500 µL of hexane and vortex for 2 minutes to extract the PFB ether.
-
Phase Separation: Centrifuge for 5 minutes at 2000 rpm.
-
Sample Transfer: Transfer the upper hexane layer to a GC vial containing anhydrous sodium sulfate.
-
Analysis: The sample is ready for GC-MS analysis. Due to the electrophilic nature of the derivative, GC-MS in NICI mode is recommended for the lowest detection limits.[8]
Recommended GC-MS Parameters (NICI Mode)
| Parameter | Setting | Rationale |
| GC System/Column | Same as Acetylation Protocol | Standard setup is sufficient. |
| Inlet Temperature | 260°C | Slightly higher temperature may be needed for the larger derivative. |
| Oven Program | 80°C (hold 1 min), ramp 20°C/min to 300°C (hold 5 min) | Higher final temperature to elute the less volatile PFB ether. |
| MS System | NICI-capable Mass Spectrometer | Required for this high-sensitivity analysis. |
| Ion Source Temp. | 150°C | Lower source temperature is typical for NICI to promote ion formation. |
| Ionization Mode | Negative Ion Chemical Ionization (NCI) | Provides high sensitivity for electrophilic compounds. |
| Reagent Gas | Methane or Ammonia | Common CI reagent gases. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Target the molecular ion [M]⁻ or a characteristic fragment for maximum sensitivity. |
Validation and Quality Control
To ensure the trustworthiness of the results, every analytical batch should include:
-
Method Blank: A sample containing all reagents but no analyte, to check for contamination.
-
Calibration Standards: A series of standards at different concentrations to establish a calibration curve.
-
Laboratory Control Sample (LCS): A clean matrix spiked with a known amount of analyte to assess method accuracy.
-
Matrix Spike/Matrix Spike Duplicate (MS/MSD): Aliquots of a real sample spiked with a known amount of analyte to assess matrix effects on recovery and precision.
Conclusion
Derivatization is an essential step for the reliable and sensitive analysis of this compound by GC-MS. Acetylation with acetic anhydride provides a simple and effective method for routine analysis. For applications requiring ultra-trace sensitivity, alkylation with PFBBr coupled with GC-MS in NICI mode is the superior choice. The selection of the appropriate method and careful execution of the protocol, supported by rigorous quality control, will ensure high-quality, defensible data for researchers and industry professionals.
References
- 1. gcms.cz [gcms.cz]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. s4science.at [s4science.at]
- 6. greyhoundchrom.com [greyhoundchrom.com]
- 7. Trace level determination of phenols as pentafluorobenzyl derivatives by gas chromatography–negative-ion chemical ionization mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
- 11. Application of a pentafluorobenzyl bromide derivatization method in gas chromatography/mass spectrometry of trace levels of halogenated phenols in air, water and sediment samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Application of a Pentafluorobenzyl Bromide Derivatization Method in Gas Chromatography/Mass Spectrometry of Trace Levels of Halogenated Phenols in Air, Water and Sediment Samples | Semantic Scholar [semanticscholar.org]
Protocol for the synthesis of ethers from 4-Chloro-2-fluorophenol
An Application Note for the Synthesis of Aryl Ethers from 4-Chloro-2-fluorophenol via Williamson Ether Synthesis
Abstract
Substituted aryl ethers are pivotal structural motifs in medicinal chemistry and materials science. This compound is a valuable starting material, offering a unique substitution pattern that can influence the pharmacokinetic and pharmacodynamic properties of target molecules. This application note provides a detailed protocol for the synthesis of aryl ethers from this compound using the robust and versatile Williamson ether synthesis. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental guide, and discuss critical parameters for ensuring a successful and high-yielding transformation. This guide is intended for researchers, scientists, and professionals in drug development seeking a reliable method for the preparation of substituted diaryl and alkyl aryl ethers.
Introduction: The Significance of Substituted Phenolic Ethers
Halogenated aromatic compounds are a cornerstone in drug design, with chlorine and fluorine atoms frequently incorporated to modulate properties such as lipophilicity, metabolic stability, and binding affinity.[1] The ether linkage provides a stable, relatively inert connection that is crucial for constructing more complex molecular architectures. The Williamson ether synthesis, first reported by Alexander Williamson in 1850, remains one of the most fundamental and reliable methods for preparing both symmetrical and unsymmetrical ethers.[2][3] The reaction's broad applicability stems from its straightforward mechanism, which involves the nucleophilic substitution of an alkyl halide by an alkoxide or phenoxide ion.[3][4]
This protocol focuses on the O-alkylation of this compound, a readily available substituted phenol, to generate versatile ether intermediates for further synthetic elaboration.
Mechanistic Principles and Rationale
The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3][5] The reaction can be conceptually broken down into two primary stages:
Stage 1: Deprotonation of the Phenol The phenolic proton of this compound is acidic and can be readily removed by a suitable base to form a highly nucleophilic phenoxide anion.[2][6] While strong bases like sodium hydride (NaH) can be used, aryl ethers are often synthesized effectively with milder carbonate bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[7] K₂CO₃ is a cost-effective, easy-to-handle, and efficient choice for this transformation.
Stage 2: Nucleophilic Attack The generated 4-chloro-2-fluorophenoxide ion attacks the electrophilic carbon of an alkyl halide (or other substrates with a good leaving group, like a tosylate).[3][5] This attack occurs from the backside relative to the leaving group, leading to its displacement and the formation of the new carbon-oxygen bond that defines the ether product.[5]
Caption: General mechanism of the Williamson ether synthesis.
Key Experimental Choices:
-
Choice of Base: Potassium carbonate (K₂CO₃) is selected for its efficacy in deprotonating phenols and its insolubility in many organic solvents, which can simplify workup.
-
Choice of Alkylating Agent: The reaction works best with primary alkyl halides (e.g., ethyl bromide, benzyl bromide).[5] Secondary and tertiary halides are prone to undergoing a competing E2 elimination reaction, which forms an alkene side product instead of the desired ether.[2][8]
-
Choice of Solvent: A polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or acetonitrile, is ideal. These solvents effectively solvate the potassium cation while leaving the phenoxide anion relatively "bare" and highly reactive, thus accelerating the SN2 reaction.[7]
Detailed Experimental Protocol
This protocol describes the synthesis of 1-chloro-4-(ethoxymethyl)-2-fluorobenzene as a representative example.
Materials and Reagents
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) | Stoichiometric Ratio |
| This compound | 146.55 | 1.47 g | 10.0 | 1.0 |
| Ethyl Bromide | 108.97 | 1.31 g (0.9 mL) | 12.0 | 1.2 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.76 g | 20.0 | 2.0 |
| N,N-Dimethylformamide (DMF) | - | 20 mL | - | - |
| Ethyl Acetate | - | ~100 mL | - | - |
| Deionized Water | - | ~100 mL | - | - |
| Brine (Saturated NaCl solution) | - | ~30 mL | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | ~2 g | - | - |
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.47 g, 10.0 mmol) and potassium carbonate (2.76 g, 20.0 mmol).
-
Solvent Addition: Add N,N-Dimethylformamide (20 mL) to the flask.
-
Addition of Alkylating Agent: Add ethyl bromide (0.9 mL, 12.0 mmol) to the suspension using a syringe.
-
Reaction: Heat the reaction mixture to 80°C using an oil bath and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed (typically 2-4 hours).
-
Cooling and Quenching: Once the reaction is complete, remove the heat source and allow the flask to cool to room temperature.
-
Workup - Extraction: Pour the reaction mixture into a separatory funnel containing 50 mL of deionized water. Extract the aqueous phase with ethyl acetate (3 x 30 mL).
-
Washing: Combine the organic layers and wash with deionized water (2 x 30 mL) followed by brine (1 x 30 mL) to remove residual DMF and inorganic salts.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter the solution to remove the drying agent, and collect the filtrate.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure 1-chloro-4-(ethoxymethyl)-2-fluorobenzene.
Caption: Experimental workflow for Williamson ether synthesis.
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the molecular structure.
-
Mass Spectrometry (MS): To verify the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To observe the characteristic C-O-C stretch of the ether group and the disappearance of the phenolic -OH stretch.
Troubleshooting and Key Considerations
-
Incomplete Reaction: If TLC analysis shows significant starting material remaining, the reaction time can be extended, or a small additional amount of the alkylating agent can be added. Ensure the potassium carbonate is finely ground and the stirring is efficient to maximize surface area.
-
Elimination Byproduct: If a low-boiling byproduct is observed (especially when using secondary halides), this is likely the result of E2 elimination.[2] The reaction temperature should be kept as low as possible while still allowing the reaction to proceed at a reasonable rate. Using a primary alkyl halide is the best way to prevent this.[8]
-
Moisture: Ensure all glassware is dry and use anhydrous solvents if possible. While the reaction is tolerant to small amounts of water, excess moisture can hydrolyze the alkylating agent and reduce yield.
References
- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. The Williamson Ether Synthesis [cs.gordon.edu]
- 7. jk-sci.com [jk-sci.com]
- 8. 18.2 Preparing Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloro-2-fluorophenol
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for the synthesis of 4-Chloro-2-fluorophenol. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to help you navigate the complexities of this synthesis and significantly improve your yields. This guide is structured in a question-and-answer format to directly address the challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route to this compound?
The most established and widely used method for synthesizing this compound is a two-step process starting from 4-chloro-2-fluoroaniline. The process involves:
-
Diazotization: The primary amine group of 4-chloro-2-fluoroaniline is converted into a diazonium salt using nitrous acid (HNO₂) under cold, acidic conditions.[1] Nitrous acid is highly unstable and is therefore generated in situ by reacting sodium nitrite (NaNO₂) with a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[1][2]
-
Hydrolysis: The resulting diazonium salt is then hydrolyzed by heating in an aqueous solution. The diazonium group (-N₂⁺) is an excellent leaving group, and upon heating, it is displaced by a hydroxyl group (-OH) from water, yielding the desired this compound and liberating nitrogen gas.[3][4]
Q2: Why is strict temperature control (0-5 °C) so critical during the diazotization step?
Aryl diazonium salts are notoriously unstable at higher temperatures.[1] The diazonium group is highly susceptible to decomposition, which can lead to a significant loss of the intermediate before it can be converted to the final product.[5] Maintaining a temperature between 0 and 5 °C is crucial for two primary reasons:
-
Preventing Decomposition: Above 5-10 °C, the diazonium salt can prematurely decompose, often leading to the formation of unwanted side products, including tarry polymers, which complicates purification and drastically reduces yield. The bond to the nitrogen gas (N₂) molecule is energetically favored, making the diazonium ion prone to decomposition.[5]
-
Suppressing Side Reactions: Low temperatures minimize side reactions, such as the reaction of the diazonium salt with unreacted aniline to form diazoamino compounds (azo coupling).
Q3: What are the primary byproducts I should expect, and how can they be minimized?
Understanding potential byproducts is key to optimizing your yield. The main culprits are:
| Byproduct Category | Specific Examples | Formation Mechanism | Mitigation Strategy |
| Azo Compounds | (E)-1,2-bis(4-chloro-2-fluorophenyl)diazene | The diazonium salt acts as an electrophile and attacks the electron-rich aromatic ring of unreacted 4-chloro-2-fluoroaniline. | Ensure complete conversion of the starting aniline. Add NaNO₂ solution slowly and ensure efficient stirring to prevent localized areas of high aniline concentration.[6] |
| Substitution Products | 1,4-dichloro-2-fluorobenzene | If using HCl for diazotization, a Sandmeyer-type reaction can occur where the chloride ion displaces the diazonium group, especially in the presence of copper salts.[7][8] | Use a non-nucleophilic acid like H₂SO₄ for the hydrolysis step after initial diazotization with HCl. Avoid adventitious copper contamination. |
| Tarry Polymers | Complex, undefined polymers | Radical-induced decomposition of the diazonium salt at elevated temperatures or in the presence of certain impurities. | Maintain strict temperature control (0-5 °C). Ensure all glassware is clean and free of metal contaminants. A two-phase hydrolysis system can also suppress tar formation.[9] |
Troubleshooting Guide: From Low Yield to High Purity
This section addresses specific problems you might encounter during the synthesis.
Problem 1: Low yield of the diazonium salt, indicated by a weak or negative starch-iodide test.
Root Cause Analysis: The starch-iodide test detects the presence of excess nitrous acid, which confirms that enough has been added to convert all the aniline to the diazonium salt. A negative or weak test suggests incomplete diazotization.
Solutions:
-
Verify Reagent Stoichiometry: Ensure you are using a slight excess (typically 1.1 to 1.2 equivalents) of sodium nitrite.
-
Slow and Steady Addition: Add the aqueous solution of sodium nitrite dropwise to the acidic solution of the aniline.[10] A rapid addition can cause localized heating and decomposition of the nitrous acid before it can react.
-
Ensure Acidity: The reaction requires a strong acidic medium. There should be enough acid to protonate the sodium nitrite to form nitrous acid and to maintain the stability of the diazonium salt. A common practice is to use at least 2.5-3 equivalents of acid relative to the aniline.
-
Re-test and Adjust: If the starch-iodide test is negative after the initial addition, add a small additional amount (e.g., 0.1 equivalents) of sodium nitrite solution and re-test after a few minutes of stirring.[11]
Problem 2: Significant tar/oil formation during the hydrolysis step, leading to a dark, intractable reaction mixture and low isolated yield.
Root Cause Analysis: This is a classic sign of diazonium salt decomposition and subsequent polymerization. The hydrolysis step, which requires heating, is a race against decomposition.
Solutions:
-
Optimize Hydrolysis Conditions: Instead of simply heating the aqueous diazonium salt solution, a more controlled method is to add the cold diazonium salt solution dropwise into a separate flask of boiling dilute acid (e.g., 10-20% H₂SO₄). This ensures that the diazonium salt concentration remains low in the hot solution, minimizing side reactions.
-
Implement a Two-Phase System: A highly effective modern technique is to perform the hydrolysis in a biphasic system, such as cyclopentyl methyl ether (CPME) and water.[9] The phenol product is preferentially extracted into the organic CPME layer as it forms, protecting it from the harsh acidic conditions and preventing it from participating in further side reactions that lead to tar. This method has been shown to produce phenols in high yields (up to 96%) with minimal tar formation.[9]
Problem 3: The final product is contaminated with the starting material (4-chloro-2-fluoroaniline).
Root Cause Analysis: This indicates either incomplete diazotization or that some of the diazonium salt was reduced back to the aniline during workup. The former is more likely.
Solutions:
-
Confirm Complete Diazotization: As mentioned in Problem 1, use the starch-iodide test to ensure all the starting aniline has reacted before proceeding to the hydrolysis step.
-
Purification Strategy: The basic aniline can be easily separated from the acidic phenol product. During the workup, after extracting the product into an organic solvent (e.g., ether, ethyl acetate), wash the organic layer with a dilute acid solution (e.g., 5% HCl). This will protonate the residual aniline, making it water-soluble and pulling it into the aqueous layer. The phenol will remain in the organic layer.
Visualizing the Process
Overall Synthesis Workflow
The following diagram outlines the critical stages of the synthesis, from starting material to purified product.
Caption: Workflow for this compound synthesis.
Troubleshooting Decision Tree
Use this diagram to diagnose common issues affecting your reaction yield.
Caption: A decision tree for troubleshooting low yield issues.
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
4-chloro-2-fluoroaniline (1.0 eq)
-
Concentrated Hydrochloric Acid (HCl, 37%) (3.0 eq)
-
Sodium Nitrite (NaNO₂) (1.1 eq)
-
Deionized Water
-
Diethyl Ether or MTBE (for extraction)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Starch-iodide paper
Procedure:
Part A: Diazotization
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, combine 4-chloro-2-fluoroaniline (1.0 eq) and water (approx. 5 mL per gram of aniline).
-
Cool the mixture to 0 °C in an ice-salt bath.
-
Slowly add concentrated HCl (3.0 eq) while maintaining the temperature between 0 and 5 °C. Stir until a fine slurry of the amine hydrochloride salt is formed.
-
In a separate beaker, dissolve sodium nitrite (1.1 eq) in deionized water (approx. 3 mL per gram of NaNO₂). Cool this solution in an ice bath.
-
Add the cold NaNO₂ solution dropwise to the aniline hydrochloride slurry via the dropping funnel over 30-45 minutes. Crucially, maintain the internal reaction temperature at 0-5 °C throughout the addition.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.
-
Test for the presence of excess nitrous acid. Dip a glass rod into the reaction mixture and touch it to a piece of starch-iodide paper. An immediate dark blue/black color indicates excess nitrous acid and complete diazotization. If the test is negative, add a small amount of NaNO₂ solution and re-test.
Part B: Hydrolysis
-
In a separate, larger flask equipped for distillation, bring a volume of 10% aqueous sulfuric acid to a gentle boil.
-
Slowly add the cold diazonium salt solution from Part A to the boiling acid. Vigorous evolution of nitrogen gas will occur. Control the addition rate to maintain a manageable reaction.
-
Once the addition is complete, continue heating the mixture (steam distillation is ideal) to distill the crude this compound along with water. Continue until the distillate is no longer cloudy.
Part C: Workup and Purification
-
Extract the collected distillate three times with diethyl ether or MTBE.
-
Combine the organic extracts and wash them sequentially with:
-
Deionized water
-
Saturated sodium bicarbonate solution (to remove any acidic impurities)
-
Brine (saturated NaCl solution)
-
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and remove the solvent by rotary evaporation.
-
The resulting crude oil can be purified by vacuum distillation to yield pure this compound (boiling point approx. 103-104 °C at 50 mmHg).
Protocol 2: Product Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Technique | Expected Results for this compound |
| ¹H NMR | The spectrum should show characteristic aromatic proton signals consistent with the substitution pattern. Due to the electronegative F and Cl atoms, the signals will be in the aromatic region, typically between 6.8 and 7.5 ppm, with coupling patterns dictated by the proton-proton and proton-fluorine interactions.[12] |
| ¹³C NMR | The spectrum will display 6 distinct signals for the aromatic carbons. The carbon attached to the fluorine will show a large one-bond C-F coupling constant. |
| FT-IR | A broad peak around 3200-3500 cm⁻¹ indicates the O-H stretch of the phenolic group. C-Cl and C-F stretching bands will appear in the fingerprint region (typically 1100-1300 cm⁻¹ for C-F and 600-800 cm⁻¹ for C-Cl). |
| GC-MS | Gas chromatography can confirm purity, while mass spectrometry should show a molecular ion peak (M⁺) at m/z = 146 and a characteristic M+2 peak at m/z = 148 with an intensity of about one-third of the M⁺ peak, confirming the presence of one chlorine atom. |
References
- 1. benchchem.com [benchchem.com]
- 2. scribd.com [scribd.com]
- 3. Conversion of benzene diazonium salt to phenol involves | Filo [askfilo.com]
- 4. The formation of phenol from benzene diazonium chloride class 12 chemistry CBSE [vedantu.com]
- 5. quora.com [quora.com]
- 6. researchgate.net [researchgate.net]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. 2-Chloro-4-fluorophenol(1996-41-4) 1H NMR spectrum [chemicalbook.com]
Technical Support Center: Purification of Crude 4-Chloro-2-fluorophenol
Welcome to the technical support center for the purification of crude 4-Chloro-2-fluorophenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) to address specific issues encountered during the purification of this important chemical intermediate. Our focus is on providing practical, field-proven insights grounded in scientific principles to ensure the integrity and success of your experiments.
Introduction to the Purification Challenges
Crude this compound, a key building block in the synthesis of pharmaceuticals and agrochemicals, often contains impurities that can adversely affect downstream reactions and final product quality. The primary purification challenges stem from the presence of isomeric and polychlorinated byproducts, which exhibit similar physicochemical properties to the target compound, making their separation non-trivial. This guide will explore robust purification methodologies, including fractional distillation, recrystallization, and column chromatography, to achieve high-purity this compound.
Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific problems you may encounter during the purification of crude this compound, offering probable causes and actionable solutions.
Fractional Distillation under Reduced Pressure
Problem 1: Poor Separation of Isomers (e.g., 2-Chloro-4-fluorophenol)
-
Probable Cause: The boiling points of this compound and its isomers, such as 2-Chloro-4-fluorophenol, are very close, making separation by simple distillation inefficient. Insufficient column efficiency (too few theoretical plates) or an incorrect reflux ratio can exacerbate this issue.
-
Solution:
-
Utilize a High-Efficiency Fractionating Column: Employ a packed column (e.g., with Raschig rings or Vigreux indentations) to increase the number of theoretical plates, enhancing the separation of components with close boiling points[1][2].
-
Optimize the Reflux Ratio: A higher reflux ratio generally improves separation but increases the distillation time. Start with a reflux ratio of 5:1 (reflux to distillate) and adjust as needed based on the purity of the collected fractions, which can be monitored by GC analysis.
-
Maintain a Stable, Reduced Pressure: Fluctuations in vacuum can disrupt the vapor-liquid equilibrium, leading to poor separation. Use a reliable vacuum pump and a pressure controller to maintain a steady vacuum. For chlorophenols, distillation is often performed at reduced pressure to lower the boiling point and prevent thermal decomposition[3].
-
Ensure Proper Insulation: Insulate the distillation column to minimize heat loss and maintain the temperature gradient, which is crucial for efficient fractionation[4].
-
Problem 2: Product Solidifies in the Condenser
-
Probable Cause: this compound has a melting point of 20 °C[5]. If the condenser water is too cold, the distilled product can solidify, obstructing the flow of distillate.
-
Solution:
-
Regulate Condenser Water Temperature: Circulate water at a temperature slightly above the melting point of the product (e.g., 25-30 °C) through the condenser.
-
Gentle Heating of the Condenser: In some cases, gently warming the outer surface of the condenser with a heat gun can melt any solidified product. Exercise caution to avoid thermal shock to the glassware.
-
Recrystallization
Problem 1: Oiling Out Instead of Crystallization
-
Probable Cause: The solute has precipitated from the solution above its melting point. This can occur if the boiling point of the recrystallization solvent is higher than the melting point of the compound or if the solution is supersaturated to a high degree[6].
-
Solution:
-
Select an Appropriate Solvent System: Choose a solvent or solvent mixture where the compound is highly soluble at elevated temperatures and poorly soluble at room temperature or below[7]. For this compound, which is a polar molecule, suitable solvent systems include toluene, hexane, or a mixed solvent system like ethanol/water[8][9][10].
-
Induce Crystallization at a Lower Temperature: If oiling out occurs, reheat the solution to redissolve the oil. Allow the solution to cool more slowly. If necessary, add a small amount of a "poorer" solvent (in which the compound is less soluble) at the elevated temperature to just below the cloud point before cooling[11].
-
Scratching the Flask: Gently scratching the inside of the flask with a glass rod at the surface of the liquid can create nucleation sites and induce crystallization[12].
-
Problem 2: Low Recovery of Purified Product
-
Probable Cause: Using an excessive amount of solvent, cooling the solution too quickly, or washing the crystals with a solvent in which they are significantly soluble can lead to low recovery[12].
-
Solution:
-
Use the Minimum Amount of Hot Solvent: Dissolve the crude product in the minimum volume of boiling or near-boiling solvent required to form a saturated solution[8].
-
Slow Cooling: Allow the solution to cool slowly to room temperature to maximize the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to further decrease the solubility and increase the yield[6].
-
Wash with Ice-Cold Solvent: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to remove any adhering impurities without dissolving a significant amount of the product[8].
-
Column Chromatography
Problem 1: Poor Separation of the Target Compound from Impurities
-
Probable Cause: An inappropriate choice of stationary phase or mobile phase can result in poor resolution between the desired product and impurities[13].
-
Solution:
-
Optimize the Mobile Phase: For normal-phase chromatography on silica gel, a non-polar stationary phase, a solvent system of hexane/ethyl acetate is a good starting point for moderately polar compounds like this compound[12][14][15]. The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds with increasing polarity. Use Thin Layer Chromatography (TLC) to determine the optimal solvent system that gives a good separation (Rf value of the target compound around 0.3)[12].
-
Proper Column Packing: Ensure the column is packed uniformly to avoid channeling, which leads to poor separation. A well-packed column should not have any cracks or air bubbles[12].
-
Sample Loading: Dissolve the crude sample in a minimal amount of the initial mobile phase or a slightly more polar solvent and load it onto the column in a narrow band[12].
-
Problem 2: Tailing of the Product Peak
-
Probable Cause: Tailing is often observed for polar compounds like phenols on silica gel due to strong interactions with the acidic silanol groups on the stationary phase[14].
-
Solution:
-
Add a Modifier to the Mobile Phase: For acidic compounds, adding a small amount of a weak acid like acetic acid (e.g., 0.1-1%) to the mobile phase can help to reduce tailing by protonating the silanol groups and minimizing strong interactions[12].
-
Use an Alternative Stationary Phase: If tailing persists, consider using a different stationary phase, such as alumina (basic or neutral), which may have different selectivity for your compound and impurities[16].
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most common impurities arise from the synthesis process and typically include:
-
Isomeric Byproducts: Such as 2-Chloro-4-fluorophenol and other positional isomers.
-
Polychlorinated Phenols: For example, 2,6-dichloro-4-fluorophenol, which can form if the chlorination reaction is not well-controlled[17].
-
Unreacted Starting Materials: Such as 4-fluorophenol.
-
Residual Solvents: From the reaction and workup steps.
Q2: Which purification method is best for achieving the highest purity?
A2: The choice of method depends on the scale of the purification and the nature of the impurities.
-
Fractional Distillation: Is effective for large-scale purification and for removing impurities with significantly different boiling points. It is particularly useful for removing residual solvents and some isomeric impurities if a high-efficiency column is used[18].
-
Recrystallization: Is an excellent technique for removing small amounts of impurities from a solid product and can yield very high purity material if the correct solvent system is chosen[19].
-
Column Chromatography: Offers the highest resolution for separating complex mixtures, including closely related isomers and other byproducts. It is ideal for achieving very high purity on a small to medium scale[13][20]. A combination of these techniques is often employed for optimal results.
Q3: How can I monitor the purity of my this compound during purification?
A3: Several analytical techniques can be used:
-
Gas Chromatography (GC): GC with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is a powerful tool for assessing purity and identifying impurities. A capillary column with a non-polar stationary phase (e.g., DB-5 or equivalent) is suitable for separating chlorophenols[21][22].
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column and a UV detector is also effective for purity analysis[6][13]. A mobile phase of acetonitrile and water with a small amount of acid (e.g., phosphoric or formic acid) can provide good separation[15].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to confirm the structure of the purified product and to identify and quantify impurities if their signals are resolved from the product's signals[23][24].
Q4: What are the key safety precautions when working with this compound?
A4: this compound is a hazardous substance. Always consult the Safety Data Sheet (SDS) before handling. Key safety precautions include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.
Experimental Protocols
Protocol 1: Fractional Distillation of Crude this compound
-
Setup: Assemble a fractional distillation apparatus with a packed column (e.g., Vigreux or packed with Raschig rings), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are properly sealed. Connect the apparatus to a vacuum pump with a pressure gauge and a cold trap.
-
Charging the Flask: Charge the distillation flask with the crude this compound. Do not fill the flask more than two-thirds full. Add a few boiling chips or a magnetic stir bar.
-
Distillation:
-
Begin stirring (if using a stir bar).
-
Gradually apply vacuum to the system, aiming for a pressure of around 50 mmHg. The boiling point of this compound is 103-104 °C at 50 mmHg[5].
-
Slowly heat the distillation flask using a heating mantle.
-
Collect any low-boiling impurities as the first fraction.
-
Carefully monitor the temperature at the distillation head. When the temperature stabilizes at the boiling point of this compound, collect the main fraction in a clean receiving flask.
-
Stop the distillation when the temperature starts to rise again or when only a small amount of residue remains in the flask.
-
-
Analysis: Analyze the collected fractions by GC or HPLC to determine their purity.
Protocol 2: Recrystallization of this compound from Toluene
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of toluene. Heat the mixture on a hot plate with stirring until the solid completely dissolves. If necessary, add more toluene dropwise to achieve complete dissolution at the boiling point.
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask with a watch glass to prevent solvent evaporation. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold toluene to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point (e.g., room temperature to 40°C) until a constant weight is achieved.
-
Analysis: Determine the melting point of the purified crystals and analyze their purity by GC or HPLC.
Data Presentation
Table 1: Comparison of Purification Methods for Crude this compound
| Purification Method | Typical Starting Purity | Expected Final Purity | Advantages | Disadvantages |
| Fractional Distillation | 85-95% | 98-99.5% | Suitable for large scale; effective for removing volatile impurities. | May not effectively separate isomers with very close boiling points. |
| Recrystallization | 90-98% | >99.5% | Can yield very high purity product; effective for removing small amounts of impurities. | Yield can be lower than other methods; requires a suitable solvent. |
| Column Chromatography | Any | >99.8% | High resolution for separating complex mixtures, including isomers. | More time-consuming and requires larger volumes of solvent; less suitable for very large scales. |
Visualization of Purification Workflow
Caption: A typical workflow for the purification of crude this compound.
References
- 1. Fractional distillation - Wikipedia [en.wikipedia.org]
- 2. Purification [chem.rochester.edu]
- 3. Purification of Chlorophenol Isomers by Stripping Crystallization Combining Melt Crystallization and Vaporization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Preparative HPLC Columns – Efficient Sample Purification [knauer.net]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. reddit.com [reddit.com]
- 11. youtube.com [youtube.com]
- 12. Chromatography [chem.rochester.edu]
- 13. glsciencesinc.com [glsciencesinc.com]
- 14. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 15. Chromatography [chem.rochester.edu]
- 16. ijpdt.com [ijpdt.com]
- 17. US5053557A - Process for preparing 2-chloro-4-fluorophenol - Google Patents [patents.google.com]
- 18. jackwestin.com [jackwestin.com]
- 19. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 20. High-Performance Preparative LC Techniques | Phenomenex [phenomenex.com]
- 21. settek.com [settek.com]
- 22. epa.gov [epa.gov]
- 23. 2-Chloro-4-fluorophenol(1996-41-4) 1H NMR spectrum [chemicalbook.com]
- 24. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Chlorination of 4-Fluorophenol
Welcome to the technical support center for synthetic chemistry applications. As Senior Application Scientists, we understand that even well-established reactions can present challenges. This guide provides in-depth troubleshooting and frequently asked questions regarding the chlorination of 4-fluorophenol, a common transformation in the synthesis of pharmaceuticals and agrochemicals. Our goal is to move beyond simple procedural steps and delve into the causality behind the outcomes, empowering you to optimize your results.
Frequently Asked Questions (FAQs)
FAQ 1: What are the primary and major side products I should expect when chlorinating 4-fluorophenol?
When performing an electrophilic chlorination on 4-fluorophenol, your target is typically 2-chloro-4-fluorophenol . However, due to the activating nature of the hydroxyl group, further chlorination is a common issue, leading to specific, predictable side products.
-
Primary Product: 2-chloro-4-fluorophenol. The hydroxyl group is a strong ortho-, para- directing group. Since the para position is blocked by the fluorine atom, chlorination is directed to the positions ortho to the hydroxyl group.
-
Major Side Product: 2,6-dichloro-4-fluorophenol . The initial product, 2-chloro-4-fluorophenol, is still an activated aromatic ring and is susceptible to a second electrophilic attack at the remaining open ortho position.[1]
-
Potential Minor Side Product: 2,4,6-trichlorophenol . While less common under controlled conditions, this can arise if the reaction proceeds with excessive chlorinating agent and harsh conditions, potentially involving ipso-substitution of the fluorine atom, although this is generally unfavorable. More commonly, trace impurities in the starting material could lead to other chlorinated species.
-
Degradation Products: Under conditions of large excess chlorine, such as those used in water disinfection studies, the aromatic ring can be cleaved to form α,β-unsaturated dicarbonyl compounds and other oxidation products.[2][3] While not expected in typical synthetic protocols, their formation indicates excessively harsh reaction conditions.
The initial reaction of phenol with a chlorinating agent typically yields 2- and 4-chlorophenol, with subsequent reactions yielding di- and tri-substituted products.[2] In the case of 4-fluorophenol, the pathway is biased towards ortho-substitution.
FAQ 2: What is the underlying mechanism for the formation of these chlorinated products?
The formation of both the desired product and the over-chlorinated side products proceeds via an Electrophilic Aromatic Substitution (SEAr) mechanism.[4][5] The electron-rich aromatic ring of the phenol acts as a nucleophile, attacking an electrophilic chlorine species.
The key steps are:
-
Generation of the Electrophile: The chlorinating agent (e.g., Cl₂, SO₂Cl₂, NCS) either contains or generates a potent chlorine electrophile (Cl⁺) or a highly polarized species. For Cl₂ and SO₂Cl₂, a Lewis acid catalyst can be used to generate a highly electrophilic complex, though for activated rings like phenols, a catalyst is not always necessary.[1][5][6] N-Chlorosuccinimide (NCS) is inherently electrophilic at the chlorine atom due to the electron-withdrawing succinimide group.[4]
-
Nucleophilic Attack: The π-electron system of the 4-fluorophenol ring attacks the electrophilic chlorine. This attack preferentially occurs at the electron-rich ortho positions, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Deprotonation: A weak base in the reaction mixture removes a proton from the carbon atom bearing the new chlorine, restoring the aromaticity of the ring and yielding the chlorinated phenol product.[4][7]
References
- 1. US4620042A - Preparation of 2-chloro-4-fluorophenol from 4-fluorophenol - Google Patents [patents.google.com]
- 2. Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. Electrophilic halogenation - Wikipedia [en.wikipedia.org]
- 7. aromatic chlorination bromination electrophilic substitution in benzene methylbenzene mechanism reagents reaction conditions organic synthesis [docbrown.info]
Stability of 4-Chloro-2-fluorophenol under acidic/basic conditions
Welcome to the technical support guide for 4-Chloro-2-fluorophenol. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this compound, with a specific focus on its stability under acidic and basic experimental conditions. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and validate your own results effectively.
Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the handling and properties of this compound.
Q1: What are the basic physical and chemical properties of this compound?
This compound is a halogenated phenol that typically appears as a low melting solid or liquid.[1] Key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 348-62-9 | [2] |
| Molecular Formula | C₆H₄ClFO | [2] |
| Molecular Weight | 146.55 g/mol | [3] |
| Appearance | Low melting solid / Liquid | [1] |
| Melting Point | ~20 °C | [3][4] |
| Boiling Point | 103-104 °C at 50 mmHg | [3] |
| Density | ~1.378 g/mL at 25 °C | [3][4] |
| Incompatibilities | Strong oxidizing agents, strong bases, acid anhydrides, acid chlorides. | [1][5] |
Q2: What are the primary safety precautions for handling this compound?
This compound is toxic if swallowed and harmful in contact with skin or if inhaled.[1] Always handle it in a certified chemical fume hood.[6] Personal Protective Equipment (PPE) is mandatory, including nitrile gloves, chemical safety goggles, a face shield, and a lab coat.[7] Ensure that an eyewash station and safety shower are immediately accessible.[5]
Q3: Is this compound generally considered stable?
Under normal, neutral storage conditions in a tightly sealed container in a cool, dry, well-ventilated place, the product is stable.[1][7] However, its stability is highly dependent on the pH of the solution and the presence of oxidizing agents. Phenols, in general, are susceptible to degradation, particularly under basic and oxidative conditions.[8]
Q4: Why is understanding the pH-dependent stability of this molecule important in drug development?
Forced degradation studies, which involve exposing a drug substance to stress conditions like extreme pH, are a regulatory requirement.[9][10] These studies help to:
-
Identify potential degradation products.
-
Develop stability-indicating analytical methods.
-
Understand the degradation pathways of the molecule.[10]
-
Inform decisions on formulation, packaging, and storage conditions to ensure the final product's safety and efficacy.[8]
Troubleshooting Guide: Stability Issues in Solution
This guide provides a systematic approach to diagnosing and resolving common stability problems encountered during experiments.
Logical Workflow for Troubleshooting Stability
The following diagram outlines the decision-making process when you suspect degradation of this compound.
Caption: Troubleshooting workflow for stability issues.
Issue 1: Unexpected Degradation or New Impurities in Acidic Conditions
Symptom: You observe new peaks in your chromatogram or a slight change in solution appearance when this compound is in an acidic solution (e.g., pH 1-4).
Plausible Causes & Solutions:
-
Causality - Inherent Stability: Phenols are generally stable in acidic media. The phenolic hydroxyl group is a poor leaving group, and the aromatic ring is deactivated towards electrophilic attack by the halogens. Therefore, significant degradation under mild acidic conditions is not typically expected.
-
Troubleshooting - Rule out Contaminants:
-
Oxidizing Agents: The most likely cause is the presence of trace oxidizing contaminants (e.g., peroxides in solvents, metal ions). Phenols are susceptible to oxidation.[8]
-
Action: Use fresh, high-purity solvents. Consider sparging your solution with an inert gas like nitrogen or argon to remove dissolved oxygen.
-
-
Highly Concentrated Acid/High Temperature: While stable in dilute acid at ambient temperature, prolonged exposure to concentrated acids at elevated temperatures could potentially lead to slow hydrolysis or other reactions.
-
Action: Evaluate if your experimental conditions are overly harsh. Run a control at a lower temperature or acid concentration to see if the degradation is mitigated.
-
-
Issue 2: Rapid Discoloration (Yellow/Brown) and Degradation in Basic Conditions
Symptom: Your solution of this compound turns yellow or brown and shows significant degradation shortly after making it basic (e.g., pH > 8).
Plausible Causes & Solutions:
-
Causality - Phenoxide Formation and Oxidation: This is the most common failure mode. In basic solutions, the acidic phenol proton is abstracted to form a negatively charged phenoxide ion. This phenoxide is highly susceptible to oxidation. The electron-donating nature of the O⁻ group activates the aromatic ring, making it vulnerable to attack by molecular oxygen (autoxidation), a reaction often catalyzed by trace metal ions.[8] The resulting colored products are typically quinone-type species or polymeric materials.
-
Troubleshooting - Mitigate Oxidation:
-
Deoxygenate Solutions: Before adding the base, thoroughly sparge all solvents and the solution of this compound with nitrogen or argon. Maintain an inert atmosphere over the reaction.
-
Use a Chelating Agent: If metal-catalyzed oxidation is suspected, add a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester trace metal ions.
-
Work Quickly and at Low Temperatures: Prepare basic solutions of this compound immediately before use and keep them cold to reduce the rate of degradation.
-
Experimental Protocol: Forced Degradation Study
This protocol provides a standardized method to assess the stability of this compound under defined acidic and basic stress conditions, as recommended by ICH guidelines.[9]
Objective: To intentionally degrade the sample to identify potential degradation products and establish a stability-indicating analytical method. A target degradation of 5-20% is generally considered ideal.[9]
Materials:
-
This compound
-
HPLC-grade Acetonitrile and Water
-
1.0 M Hydrochloric Acid (HCl)
-
1.0 M Sodium Hydroxide (NaOH)
-
Calibrated pH meter
-
HPLC system with UV detector (or LC-MS for peak identification)
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in acetonitrile or a suitable solvent mixture.[9]
-
-
Sample Preparation for Stressing:
-
Label five separate vials: "Control," "Acid," "Base," "Acid-Neutralized," and "Base-Neutralized."
-
Control: To the "Control" vial, add an appropriate volume of your stock solution and dilute with your initial mobile phase (e.g., 50:50 acetonitrile:water) to your target analytical concentration (e.g., 100 µg/mL).
-
Acid Stress: In the "Acid" vial, add the same volume of stock solution, then add 1.0 M HCl to achieve a final acid concentration of 0.1 M.
-
Base Stress: In the "Base" vial, add the same volume of stock solution, then add 1.0 M NaOH to achieve a final base concentration of 0.1 M.
-
-
Stress Conditions:
-
Place the "Acid" and "Base" vials in a controlled environment (e.g., a 60 °C water bath) for a defined period (start with 2 hours). The "Control" sample should be kept at room temperature or refrigerated.
-
Monitor the stressed samples periodically. If degradation is too rapid, reduce the time or temperature. If it is too slow, increase the stress conditions (e.g., increase time, temperature, or acid/base concentration to 1.0 M).[9]
-
-
Neutralization and Analysis:
-
After the desired stress period, cool the samples to room temperature.
-
Acid-Neutralized: Carefully neutralize the "Acid" sample with an equivalent amount of 1.0 M NaOH. Transfer the contents to the "Acid-Neutralized" vial and dilute to the target analytical concentration.
-
Base-Neutralized: Neutralize the "Base" sample with an equivalent amount of 1.0 M HCl. Transfer the contents to the "Base-Neutralized" vial and dilute to the target analytical concentration.
-
Analyze all five samples by a validated HPLC-UV method. High-performance liquid chromatography (HPLC) is a versatile and widely used technique for analyzing halogenated phenols.[11]
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples to the control.
-
Calculate the percentage of degradation.
-
Perform a mass balance calculation to ensure that the decrease in the main peak area is accounted for by the appearance of degradation peaks.[8]
-
Data Interpretation & Potential Degradation Pathways
Understanding the likely chemical transformations is key to interpreting your results. While the precise pathway for this compound requires experimental confirmation (e.g., via LC-MS), we can propose a scientifically plausible route based on known mechanisms for similar compounds.[12][13]
Potential Degradation Pathway under Basic/Oxidative Conditions
Under basic conditions, the formation of the phenoxide is the initiating step. This species is readily oxidized, potentially leading to the formation of catechol or hydroquinone derivatives, which are themselves unstable and can be further oxidized to quinones and undergo ring-opening to form smaller aliphatic acids.[13]
Caption: Potential degradation pathway in basic media.
Expected Outcomes Summary
| Condition | Expected Stability | Primary Degradation Mechanism | Visual Observation |
| Acidic (e.g., 0.1M HCl, RT) | High | Minimal to none | Clear, colorless solution |
| Acidic (Harsh: >1M, >60°C) | Moderate | Slow Hydrolysis/Other | Potential for slight changes over time |
| Basic (e.g., 0.1M NaOH, RT) | Low to Very Low | Phenoxide formation followed by rapid oxidation | Rapid yellow to brown discoloration |
This technical guide provides a framework for understanding and managing the stability of this compound. By combining theoretical knowledge with systematic experimental validation, researchers can ensure the integrity of their results and the quality of their work.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 4-クロロ-2-フルオロフェノール 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. parchem.com [parchem.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. rjptonline.org [rjptonline.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Solubility Challenges with 4-Chloro-2-fluorophenol
Welcome to the technical support center for 4-Chloro-2-fluorophenol. This guide is designed for researchers, chemists, and drug development professionals who utilize this critical building block in their synthetic workflows. We understand that the unique physicochemical properties of this compound can present solubility challenges. This resource provides in-depth, field-proven insights and troubleshooting protocols to help you overcome these hurdles and ensure your reactions proceed efficiently and effectively.
Section 1: Understanding the Molecule - Core Physicochemical Properties
This compound is a substituted phenol that serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Its reactivity is desirable, but its solubility profile requires careful consideration. The presence of both chloro and fluoro substituents, along with the hydroxyl group, creates a molecule with moderate polarity and a crystalline nature that can limit its dissolution in common organic solvents.[1] It is classified as insoluble in water.[1][2]
A foundational understanding of its properties is the first step in troubleshooting.
| Property | Value | Source |
| Molecular Formula | C₆H₄ClFO | [3][4][5] |
| Molecular Weight | 146.55 g/mol | [3][4][5] |
| Physical Form | Colorless to light yellow liquid or low melting solid | [1] |
| Melting Point | 20 °C (lit.) | [1][2][4] |
| Boiling Point | 103-104 °C at 50 mmHg (lit.) | [2][4] |
| Density | 1.378 g/mL at 25 °C (lit.) | [2][4] |
| Water Solubility | Insoluble | [1][2] |
| pKa | 8.50 ± 0.18 (Predicted) | [6] |
This table summarizes key physicochemical data for this compound, critical for designing effective reaction and dissolution protocols.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered when working with this compound. Each answer provides a scientific rationale and actionable steps.
Q1: My this compound is not dissolving in my chosen reaction solvent. What are my initial troubleshooting steps?
A1: This is the most frequent challenge. The choice of solvent is paramount and depends heavily on the type of reaction you are performing. This compound has limited solubility in nonpolar solvents and moderate solubility in polar aprotic solvents.
Causality: Solubility is governed by the "like dissolves like" principle. The phenol's polarity requires a solvent that can effectively solvate it. Polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), and Tetrahydrofuran (THF) are generally the best starting points. They possess high dielectric constants and can engage in dipole-dipole interactions without interfering with reactions that are sensitive to protic sources.
Troubleshooting Workflow:
-
Consult the Solvent Selection Logic: Before running the reaction, use the following decision tree to guide your solvent choice.
-
Gentle Heating: For many solvents, gently warming the mixture to 40-50 °C can significantly increase the rate of dissolution and solubility. Ensure this temperature is well below the boiling point of your solvent and compatible with your reagents' stability.
-
Use of Co-solvents: If a single solvent system is ineffective, adding a small amount of a miscible co-solvent can disrupt the crystal lattice of the solute and improve solvation.[][8] For instance, if your reaction is in toluene, adding 5-10% (v/v) of THF or DMF can create a synergistic solvation effect.[9]
Caption: Decision workflow for selecting an appropriate starting solvent.
Q2: I am running a Williamson ether synthesis with aqueous NaOH, but my starting material and product are forming an insoluble mess. How can I resolve this?
A2: This is a classic phase-separation problem. This compound is insoluble in water, and while it deprotonates in aqueous base to form the sodium phenoxide, this salt may also have limited solubility or be prone to hydrolysis. Furthermore, your organic electrophile (e.g., an alkyl halide) is likely insoluble in the aqueous phase, meaning the two reactants exist in separate phases with minimal contact at the interface.
Solution: Phase-Transfer Catalysis (PTC)
The most robust solution is to employ a phase-transfer catalyst.[10][11] These catalysts are typically quaternary ammonium or phosphonium salts (e.g., Tetrabutylammonium bromide - TBAB, Aliquat 336) that are soluble in both aqueous and organic phases.
Causality & Mechanism:
-
Deprotonation: The phenol is deprotonated by the base (e.g., NaOH) in the aqueous phase to form the phenoxide anion.
-
Ion Exchange: The phase-transfer catalyst (Q⁺X⁻) exchanges its counter-ion (X⁻) for the phenoxide anion (ArO⁻) at the aqueous-organic interface.
-
Transfer to Organic Phase: The newly formed lipophilic ion pair [Q⁺ArO⁻] is soluble in the organic phase and is transported away from the interface.
-
Reaction: In the organic phase, the highly reactive, "naked" phenoxide anion performs the Sₙ2 reaction with the alkyl halide to form the desired ether product.
-
Catalyst Regeneration: The catalyst (now as Q⁺X⁻ again) migrates back to the aqueous interface to repeat the cycle.
This process continuously shuttles the phenoxide into the organic phase where the reaction can occur, dramatically increasing the reaction rate and preventing the buildup of insoluble intermediates.[12]
Caption: The catalytic cycle of a phase-transfer catalyst (Q⁺X⁻).
Section 3: Detailed Experimental Protocol
This section provides a validated, step-by-step protocol that applies the principles discussed above to a common synthetic transformation.
Protocol: Williamson Ether Synthesis of 4-Chloro-2-fluoro-1-methoxybenzene using Phase-Transfer Catalysis
This protocol demonstrates the etherification of this compound with methyl iodide using TBAB as a phase-transfer catalyst.[13]
Materials:
-
This compound (1.0 eq)
-
Methyl Iodide (1.2 eq)
-
Sodium Hydroxide (2.0 eq)
-
Tetrabutylammonium bromide (TBAB) (0.05 eq)
-
Toluene
-
Deionized Water
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq) and toluene (5 mL per gram of phenol).
-
Aqueous Base Preparation: In a separate beaker, dissolve Sodium Hydroxide (2.0 eq) in deionized water (5 mL per gram of NaOH).
-
Catalyst Addition: Add the Tetrabutylammonium bromide (TBAB, 5 mol%) to the reaction flask containing the phenol and toluene.
-
Phase Combination: Add the aqueous NaOH solution to the reaction flask. Begin vigorous stirring to create a large surface area between the two phases.
-
Reagent Addition: Add methyl iodide (1.2 eq) to the biphasic mixture.
-
Reaction: Heat the mixture to 60 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC or GC-MS by sampling the organic layer.
-
Workup: a. Cool the reaction mixture to room temperature. b. Transfer the mixture to a separatory funnel. Drain the aqueous layer. c. Wash the organic layer with 1M HCl (1 x volume) to neutralize any remaining base. d. Wash the organic layer with brine (1 x volume). e. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by silica gel column chromatography or distillation if necessary.
Self-Validation: The success of the PTC is evident by the smooth conversion to the product. A control experiment without TBAB would show significantly slower conversion and the likely formation of insoluble materials at the interface.
Section 4: Safety Considerations
As a Senior Application Scientist, I must emphasize that robust science is safe science. Always consult the full Safety Data Sheet (SDS) before handling any chemical.[14][15]
-
This compound: This compound is harmful if swallowed, in contact with skin, or if inhaled.[15] It can cause skin irritation and serious eye irritation.[4][16] Always handle it in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4]
-
Solvents: Polar aprotic solvents like DMF and DMSO have their own specific handling requirements. Be aware of their potential for skin absorption and other hazards.
-
Reagents: Alkylating agents like methyl iodide are toxic and should be handled with extreme care. Reactions involving bases like NaOH are corrosive.
References
- 1. echemi.com [echemi.com]
- 2. parchem.com [parchem.com]
- 3. jk-sci.com [jk-sci.com]
- 4. 4-クロロ-2-フルオロフェノール 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. calpaclab.com [calpaclab.com]
- 6. 1996-41-4 CAS MSDS (2-Chloro-4-fluorophenol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. Cosolvent - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Phase-transfer catalytic determination of phenols as methylated derivatives by gas chromatography with flame ionization and mass-selective detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 13. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 14. chemicalbook.com [chemicalbook.com]
- 15. synquestlabs.com [synquestlabs.com]
- 16. This compound | C6H4ClFO | CID 181975 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-Chloro-2-fluorophenol
Welcome to the technical support center for the purification of 4-Chloro-2-fluorophenol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound and need to remove persistent dichlorinated impurities. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the purification process. Our approach is grounded in established scientific principles and practical, field-proven experience to ensure you can achieve the desired purity for your critical applications.
Introduction: The Challenge of Dichlorinated Impurities
This compound is a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and liquid crystal materials.[1] However, its synthesis can often lead to the formation of dichlorinated phenol isomers as byproducts. These impurities can be difficult to remove due to their similar physical and chemical properties to the target compound. This guide will walk you through the common issues and provide robust solutions for obtaining high-purity this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most likely dichlorinated impurities in my this compound sample?
A1: The specific dichlorinated impurities will depend on the synthetic route used. However, common impurities include isomers of dichlorophenol. For instance, the chlorination of 4-fluorophenol can lead to the formation of 2,6-dichloro-4-fluorophenol.[2] Similarly, processes starting from dichlorinated precursors might result in various dichlorophenol isomers being present in the final product mixture.
Q2: Why is fractional distillation not always effective for removing these impurities?
A2: Fractional distillation separates compounds based on differences in their boiling points.[3] While this compound has a boiling point of 103-104 °C at 50 mmHg[4][5][6], some dichlorinated isomers may have very close boiling points, making separation by distillation challenging.[7] For example, 2,4-dichlorophenol and 2,5-dichlorophenol are difficult to separate via fractional distillation due to their similar boiling points.[7][8]
Q3: Can I use recrystallization to purify this compound?
A3: Recrystallization is a powerful technique for purifying solids.[9][10] this compound has a melting point of 20 °C, making it a low-melting solid or liquid at room temperature.[1][4][5][6] While direct recrystallization at room temperature may not be feasible, low-temperature recrystallization could be an option. The success of this method depends on finding a suitable solvent in which the dichlorinated impurities are significantly more soluble than this compound at low temperatures.
Q4: What analytical techniques are recommended for monitoring the purity of this compound?
A4: Gas chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common and effective techniques for monitoring the purity of this compound and detecting dichlorinated impurities.[11][12] Gas chromatography-mass spectrometry (GC-MS) can be particularly useful for identifying the specific isomers of dichlorophenol present.[13] For HPLC, fluorinated stationary phases can offer unique selectivity for halogenated aromatic compounds.[14][15]
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during the purification of this compound.
Problem 1: My fractional distillation is not separating the dichlorinated impurities effectively.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Close Boiling Points | Increase the efficiency of your distillation column by using a longer column or one with a more efficient packing material (e.g., structured packing). | A more efficient column provides more theoretical plates, allowing for the separation of compounds with closer boiling points.[16] |
| Azeotrope Formation | Consider azeotropic distillation. This involves adding a third component (an entrainer) that forms a lower-boiling azeotrope with one of the components, allowing for its removal. While not specifically documented for this mixture, it's a potential strategy for separating close-boiling compounds.[17] | The formation of an azeotrope alters the relative volatilities of the components, facilitating separation that is not possible with simple fractional distillation. |
| Incorrect Pressure | Optimize the distillation pressure. Operating under a vacuum lowers the boiling points of the compounds and can sometimes increase the difference in their relative volatilities.[16] | The boiling point of a liquid is dependent on the external pressure. Reducing the pressure can enhance the separation of thermally sensitive or high-boiling compounds. |
Problem 2: I'm struggling to find a suitable solvent for recrystallization.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Inappropriate Solvent Polarity | Perform a systematic solvent screen. Test a range of solvents with varying polarities (e.g., hexanes, toluene, dichloromethane, and mixtures thereof). The ideal solvent will dissolve the this compound and impurities at an elevated temperature but will have low solubility for the desired product upon cooling.[18][19] | The principle of "like dissolves like" is a good starting point. However, the subtle differences in the polarity and structure of the isomers require empirical testing to find the optimal solvent for differential solubility. |
| Product Oiling Out | If the product "oils out" instead of crystallizing, try using a solvent mixture. Dissolve the compound in a "good" solvent at an elevated temperature and then slowly add a "poor" solvent until the solution becomes turbid. Then, allow the solution to cool slowly.[18] | Oiling out occurs when the solubility of the compound decreases so rapidly that it separates as a liquid instead of forming a crystal lattice. A mixed solvent system can modulate the rate of supersaturation, promoting controlled crystallization. |
| Slow or No Crystallization | Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.[9] | Scratching creates microscopic imperfections on the glass surface that can act as nucleation sites. Seed crystals provide a template for crystal growth to begin. |
Problem 3: My chromatographic separation shows poor resolution between the desired product and impurities.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Suboptimal Stationary Phase | For HPLC, consider using a column with a different stationary phase. A pentafluorophenyl (PFP) phase can offer different selectivity for halogenated aromatic compounds compared to standard C18 columns.[14] For GC, specialized columns with polar stationary phases can improve the separation of phenol isomers.[12] | The separation in chromatography is based on the differential partitioning of analytes between the mobile and stationary phases. Changing the stationary phase alters these interactions and can significantly improve resolution. |
| Incorrect Mobile Phase Composition | Optimize the mobile phase in HPLC. For reversed-phase chromatography, systematically vary the ratio of organic solvent (e.g., acetonitrile or methanol) to water. Adding modifiers like trifluoroacetic acid can also improve peak shape for phenolic compounds.[20] | The composition of the mobile phase directly influences the retention and selectivity of the separation. Fine-tuning the mobile phase is a critical step in method development. |
| Isocratic vs. Gradient Elution | If you are using isocratic elution in HPLC and have a complex mixture of impurities, switch to a gradient elution method. Start with a weaker mobile phase and gradually increase its strength to elute more strongly retained compounds. | Gradient elution is effective for separating mixtures with a wide range of polarities, as it allows for the sequential elution of components with varying affinities for the stationary phase. |
Experimental Workflow & Diagrams
Workflow for Purification by Fractional Vacuum Distillation
Below is a generalized workflow for the purification of this compound using fractional vacuum distillation.
Caption: Fractional distillation workflow for this compound.
Troubleshooting Logic for Purification Method Selection
The following diagram illustrates a decision-making process for selecting the appropriate purification strategy.
Caption: Decision tree for purification method selection.
References
- 1. echemi.com [echemi.com]
- 2. US5053557A - Process for preparing 2-chloro-4-fluorophenol - Google Patents [patents.google.com]
- 3. youtube.com [youtube.com]
- 4. parchem.com [parchem.com]
- 5. This compound | 348-62-9 [chemicalbook.com]
- 6. 4-氯-2-氟苯酚 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. GB2341178A - Process for the separation of dichlorophenol isomers - Google Patents [patents.google.com]
- 8. US3462498A - Process for isolation of 2,5-dichlorophenol from an isomeric mixture of dichlorophenols - Google Patents [patents.google.com]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. Separation of dichlorophenol isomers by gas-liquid chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
- 12. Separation of dichlorophenol isomers by gas-liquid chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
- 13. Discrimination of structural isomers of chlorinated phenols in waters using gas chromatography-mass spectrometry in the negative chemical ionization mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. academic.oup.com [academic.oup.com]
- 16. gccpo.org [gccpo.org]
- 17. US4160111A - Process for recovering phenol from aqueous phenolic mixtures - Google Patents [patents.google.com]
- 18. web.mnstate.edu [web.mnstate.edu]
- 19. Reagents & Solvents [chem.rochester.edu]
- 20. pubs.acs.org [pubs.acs.org]
Technical Support Center: 4-Chloro-2-fluorophenol Stability and Storage
Welcome to the technical support resource for 4-Chloro-2-fluorophenol. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical reagent. Phenolic compounds, particularly halogenated phenols, are susceptible to degradation, which can compromise experimental outcomes. This document provides practical, science-backed solutions to common storage and handling challenges.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common queries regarding the storage and handling of this compound.
Q1: My bottle of this compound has turned a pink or brownish color. Is it still usable?
Discoloration is a common indicator of degradation, typically due to oxidation. The formation of colored quinone-like impurities can occur upon exposure to air (oxygen) and/or light. While minor discoloration may not significantly impact the purity for some applications, it is a sign that the compound is no longer within its original specifications. For sensitive experiments, such as pharmaceutical synthesis or quantitative analysis, using a discolored reagent is not recommended. It is best to verify the purity via analytical methods like HPLC or GC-MS before use or discard the reagent.
Q2: What are the absolute ideal storage conditions for this compound?
The ideal storage conditions aim to minimize exposure to the primary degradation catalysts: oxygen, light, heat, and contaminants. Based on safety data sheets and best practices for phenolic compounds, the following conditions are recommended:
-
Temperature: Store in a cool place.[1] Refrigeration (2-8°C) is a common practice, but always check the product-specific label recommendations.
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation.
-
Light: Use an amber or opaque container and store in a dark location to prevent photo-degradation.
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[1][2][3][4]
Q3: The product arrived as a liquid, but it solidified in my lab. Is this normal?
Yes, this is normal. This compound has a melting point of approximately 20°C (68°F).[5] If your laboratory's ambient temperature is below this, the compound will exist as a solid. It can be gently warmed to room temperature to be used as a liquid. This phase change does not indicate degradation.
Q4: How can I prevent contamination of my main stock bottle after opening it?
To maintain the integrity of the bulk supply, never take material directly from the main bottle for your experiments. Instead, develop a strict aliquoting procedure. Under an inert atmosphere, transfer a smaller, working amount of the chemical into a separate, properly labeled container. This prevents the repeated introduction of air and potential contaminants into the primary stock.
Part 2: Troubleshooting Guide
This section provides a deeper analysis of specific problems, their root causes, and corrective actions.
Issue: Progressive Discoloration and Purity Loss
Root Cause Analysis: The primary degradation pathway for phenols is oxidation. The phenolic hydroxyl group is susceptible to oxidation, which can be initiated by atmospheric oxygen. This process is often accelerated by exposure to UV light and the presence of trace metal impurities, which can catalyze the reaction. The initial oxidation products can further react and polymerize, leading to a range of colored impurities and a decrease in the concentration of the active compound.
Validation Protocol: Purity Check If you suspect degradation, a purity check is essential.
-
Visual Inspection: Note the color and clarity. Any deviation from a colorless liquid/solid is the first sign of a potential issue.
-
Solubility Test: Take a small, measured amount and test its solubility in the intended solvent. The presence of insoluble particulates may indicate polymerization.
-
Analytical Confirmation (Recommended):
-
HPLC/GC-MS: These are the most reliable methods. Compare the chromatogram of the suspect sample to a reference standard or the certificate of analysis that came with the product. Look for the appearance of new peaks or a decrease in the area of the main peak. Several established chromatographic methods exist for the determination of chlorophenols.[6]
-
Logical Workflow for Handling a Suspect Reagent
The following diagram outlines the decision-making process when encountering a potentially degraded bottle of this compound.
Caption: Decision workflow for assessing degraded this compound.
Part 3: Best Practices and Experimental Protocols
Adhering to strict protocols is the most effective way to prevent degradation.
Protocol 1: Recommended Long-Term Storage
-
Verify Container: Upon receipt, ensure the product is in a tightly sealed, opaque, or amber glass bottle.
-
Inert Gas Blanket: Before sealing for storage, gently flush the headspace of the container with an inert gas like Argon or Nitrogen. This displaces oxygen, the primary oxidant.
-
Seal Securely: Use a cap with a chemically resistant liner (e.g., PTFE) to ensure an airtight seal. Parafilm can be wrapped around the cap for extra security.
-
Select Location: Store the sealed container in a designated cool, dark, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[1][3][7]
-
Log Information: Maintain a log with the date of receipt and the date the container was first opened. Follow a "first-in, first-out" inventory system.[8]
Protocol 2: Aliquoting for Daily Use
This protocol prevents the contamination of your primary chemical stock.
Caption: Step-by-step workflow for safe aliquoting of this compound.
Data Summary: Storage and Safety Parameters
| Parameter | Recommendation | Source |
| Storage Temperature | Store in a cool place. | [1] |
| Incompatible Materials | Strong oxidizing agents, Strong bases. | [1][3] |
| Container | Keep container tightly closed in a dry, well-ventilated place. | [1][4] |
| Handling | Avoid contact with skin and eyes. Avoid inhalation of vapor. | [1] |
| Fire Conditions | Hazardous decomposition products include Carbon oxides, Hydrogen chloride gas, and Hydrogen fluoride. | [1] |
References
Technical Support Center: Scaling Up the Synthesis of 4-Chloro-2-fluorophenol
Welcome to the technical support center for the synthesis and scale-up of 4-Chloro-2-fluorophenol. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles essential for successful and safe synthesis.
Overview of the Synthetic Pathway
This compound is a valuable intermediate in the pharmaceutical and agrochemical industries.[1][2] The most common and scalable synthetic route begins with 4-chloro-2-fluoroaniline. The synthesis is a two-stage process:
-
Diazotization: The primary aromatic amine of 4-chloro-2-fluoroaniline is converted into a highly versatile diazonium salt intermediate. This reaction is conducted in a strong acidic medium with a nitrosating agent, typically generated in situ from sodium nitrite.[3][4]
-
Hydrolysis: The resulting diazonium salt is then hydrolyzed, replacing the diazonium group (-N₂⁺) with a hydroxyl group (-OH) to form the target phenol.[5][6] This step requires carefully controlled heating to drive the reaction while minimizing the formation of impurities.[7]
This process, while conceptually straightforward, presents several challenges, particularly during scale-up. Precise control over reaction parameters is critical to ensure high yield, purity, and, most importantly, safety.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis. Each problem is analyzed based on potential causes, followed by actionable solutions grounded in chemical principles.
Question 1: My diazotization reaction is incomplete, or the yield of the diazonium salt is very low. What's going wrong?
Potential Causes & Solutions
-
Cause 1: Improper Temperature Control. The stability of aryl diazonium salts is highly temperature-dependent.[8] Above 5-10 °C, they decompose rapidly, leading to the formation of phenols and other byproducts prematurely and reducing the overall yield.[9]
-
Solution: Maintain a strict reaction temperature between 0 and 5 °C throughout the addition of sodium nitrite.[8][10] Use an efficient cooling bath (e.g., ice-salt or a chiller) and monitor the internal temperature continuously. The addition of the nitrite solution should be slow and dropwise to prevent exothermic spikes.[11]
-
-
Cause 2: Insufficient Acidity. The reaction requires a strong acidic medium (typically with a pH between 1 and 2) for two main reasons: to generate the active nitrosating agent (nitrous acid, HNO₂) from sodium nitrite and to prevent the newly formed diazonium salt from engaging in unwanted side reactions, such as coupling with unreacted aniline to form azo compounds.[3]
-
Solution: Use a sufficient excess of strong mineral acid (e.g., HCl or H₂SO₄). A common practice is to use 2.5 to 3 equivalents of acid relative to the starting aniline.
-
-
Cause 3: Ineffective Nitrosating Agent. Sodium nitrite can degrade over time. If the reaction is sluggish or incomplete despite proper temperature and acid concentration, the quality of the NaNO₂ may be the issue.
-
Solution: Use a freshly opened or properly stored container of sodium nitrite. To confirm the completion of the diazotization, you can test for the presence of excess nitrous acid. A drop of the reaction mixture on starch-iodide paper should produce an immediate blue-black color.[9][10] If the test is negative, a small additional amount of NaNO₂ solution may be needed.[9]
-
Question 2: During the hydrolysis step, I'm getting a low yield of the final product and a lot of dark, tarry material. How can I prevent this?
Potential Causes & Solutions
-
Cause 1: Uncontrolled Decomposition. The hydrolysis reaction involves the thermal decomposition of the diazonium salt. If the diazonium solution is heated too quickly or added to the hot acid solution too rapidly, localized overheating can occur. This leads to uncontrolled decomposition and polymerization, forming insoluble tars.
-
Solution: The key is controlled decomposition. Add the cold diazonium salt solution slowly and subsurface to a vigorously stirred, pre-heated solution of dilute sulfuric acid. This ensures that the diazonium salt reacts immediately and under controlled conditions, minimizing side reactions.
-
-
Cause 2: Azo Coupling. If any unreacted starting amine is present or if the pH rises, the diazonium salt can couple with the phenol product as it forms, creating colored azo dye impurities.
-
Solution: Ensure the diazotization step is complete before starting hydrolysis. Maintaining a strongly acidic environment during hydrolysis also suppresses this side reaction.
-
-
Cause 3: Product Degradation. The phenolic product itself can be susceptible to oxidation or other degradation pathways under harsh, high-temperature conditions.
-
Solution: Consider using a two-phase hydrolysis system. By including a high-boiling, water-immiscible organic solvent like cyclopentyl methyl ether (CPME), the phenol product can be extracted into the organic phase as it is formed.[12] This protects it from the harsh aqueous environment and can significantly improve yield and purity.[12] Steam distillation during hydrolysis can also serve a similar purpose by removing the product from the reaction mixture as it forms.[13]
-
| Parameter | Condition | Rationale | Expected Outcome |
| Diazotization Temp. | 0–5 °C | Maximizes diazonium salt stability, prevents premature decomposition.[8] | High yield of intermediate. |
| Acid Stoichiometry | 2.5–3.0 eq. | Ensures complete formation of HNO₂ and prevents azo coupling.[3] | Clean reaction profile. |
| Hydrolysis Temp. | 100–120 °C (typical) | Provides activation energy for N₂ departure without excessive byproduct formation. | Efficient conversion to phenol. |
| Addition Rate | Slow, controlled | Prevents thermal runaway and localized overheating. | Minimizes tar formation. |
Table 1: Critical Parameters for Synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up this synthesis? A: The most significant hazard is the explosive nature of diazonium salts when they are isolated in a dry, solid state.[8][10] They are sensitive to shock, friction, and heat.[8][14] Core Safety Rules:
-
NEVER isolate the diazonium salt. Always keep it as a cold, aqueous solution.[9]
-
Maintain strict temperature control (<5 °C) during diazotization. [8][10] A runaway reaction can lead to rapid gas evolution (N₂) and a dangerous pressure increase.
-
Ensure adequate ventilation to handle the evolution of nitrogen gas and potentially toxic nitrogen oxides (NOx).[3]
-
Quench any residual diazonium salt at the end of the reaction before work-up. This can be done with a reducing agent like hypophosphorous acid.[14]
Q2: How can I purify the final this compound product? A: The crude product is often an oil or a low-melting solid and typically contains unreacted starting materials, isomers, and tarry byproducts.
-
Steam Distillation: This is an effective method to separate the volatile phenol product from non-volatile tars and inorganic salts.
-
Solvent Extraction: After cooling, the product can be extracted from the aqueous reaction mixture with a suitable organic solvent (e.g., dichloromethane, ether, or toluene). The organic layer is then washed, dried, and the solvent is removed under reduced pressure.
-
Vacuum Distillation: For higher purity, the crude oil obtained after extraction can be distilled under vacuum.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., hexane/toluene) can be an effective final purification step.
Q3: Can I use a Sandmeyer reaction to introduce the hydroxyl group? A: Yes, a Sandmeyer-type reaction using copper(I) oxide (Cu₂O) or other copper salts can be used to facilitate the conversion of the diazonium salt to the phenol.[15] This method can sometimes offer milder reaction conditions (e.g., room temperature) and higher yields compared to traditional thermal hydrolysis, which often requires boiling in acid.[15] The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[15]
Detailed Experimental Protocol
Disclaimer: This protocol is for informational purposes and should be adapted and optimized by qualified personnel. All work must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Part 1: Diazotization of 4-Chloro-2-fluoroaniline
-
In a jacketed reactor equipped with an overhead stirrer, thermometer, and addition funnel, prepare a solution of concentrated sulfuric acid (2.5 eq.) in water.
-
Cool the acid solution to 0–5 °C using a circulating chiller.
-
Slowly add 4-chloro-2-fluoroaniline (1.0 eq.) to the cold acid solution while maintaining the temperature below 10 °C. Stir until a fine slurry is formed.
-
In a separate beaker, dissolve sodium nitrite (1.05 eq.) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the aniline slurry over 60–90 minutes, ensuring the internal temperature is strictly maintained between 0–5 °C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0–5 °C.
-
Verify the presence of excess nitrous acid using starch-iodide paper (should turn blue-black).[9] If the test is negative, add a small amount more of the nitrite solution.
-
The resulting cold diazonium salt solution should be used immediately in the next step.[9]
Part 2: Hydrolysis to this compound
-
In a separate reactor equipped for distillation, heat a solution of 10% aqueous sulfuric acid to 110 °C with vigorous stirring.
-
Slowly add the cold diazonium salt solution from Part 1 to the hot acid solution via a subsurface addition tube. The rate of addition should be controlled to maintain a steady evolution of nitrogen gas.
-
Simultaneously, perform a steam distillation to co-distill the this compound product with water as it forms.
-
Continue the process until all the diazonium salt solution has been added and the distillate runs clear.
Part 3: Work-up and Purification
-
Collect the entire distillate and extract it three times with dichloromethane.
-
Combine the organic extracts and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude oil by vacuum distillation to obtain this compound as a colorless to pale yellow liquid or low-melting solid.
References
- 1. US5053557A - Process for preparing 2-chloro-4-fluorophenol - Google Patents [patents.google.com]
- 2. Page loading... [wap.guidechem.com]
- 3. SATHEE: Chemistry Diazotization Reaction [satheejee.iitk.ac.in]
- 4. benchchem.com [benchchem.com]
- 5. Conversion of benzene diazonium salt to phenol involves | Filo [askfilo.com]
- 6. The formation of phenol from benzene diazonium chloride class 12 chemistry CBSE [vedantu.com]
- 7. orgosolver.com [orgosolver.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. researchgate.net [researchgate.net]
- 13. scribd.com [scribd.com]
- 14. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 15. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 4-Chloro-2-fluorophenol vs. 4-Chlorophenol
Introduction
In the landscape of pharmaceutical and agrochemical synthesis, halophenols are foundational building blocks. Their utility is dictated by the reactivity of the aromatic ring and the phenolic hydroxyl group, which in turn is modulated by the nature and position of halogen substituents. This guide provides an in-depth comparison of the chemical reactivity of 4-Chloro-2-fluorophenol and 4-chlorophenol. While structurally similar, the addition of an ortho-fluorine atom in this compound introduces profound electronic changes that significantly alter its behavior in key chemical transformations. We will dissect these differences through the lens of fundamental electronic principles and support our analysis with comparative experimental frameworks, offering researchers and process chemists a predictive understanding of their reactivity.
PART 1: The Theoretical Basis of Reactivity: A Tale of Two Effects
The reactivity of a substituted benzene ring is governed by the interplay between two primary electronic phenomena: the inductive effect and the mesomeric (or resonance) effect.[1] The net result of these opposing forces determines the electron density at various positions on the ring, influencing its susceptibility to attack by either electrophiles or nucleophiles, as well as the acidity of the phenolic proton.
Inductive Effect (-I): This effect is transmitted through sigma (σ) bonds and is a function of electronegativity.[1][2] Both fluorine and chlorine are highly electronegative and exert a strong electron-withdrawing inductive effect, pulling electron density away from the aromatic ring. Due to its superior electronegativity, fluorine has a significantly stronger -I effect than chlorine.[3]
Mesomeric Effect (+M): This effect involves the delocalization of lone pair electrons from the halogen into the π-system of the aromatic ring.[4][5] This donation of electron density partially counteracts the inductive effect. For this effect to be significant, effective overlap between the p-orbitals of the halogen and the carbon of the ring is required. The 2p orbital of fluorine overlaps more effectively with the 2p orbital of carbon compared to the larger 3p orbital of chlorine.[6] Consequently, fluorine's +M effect is more pronounced than that of chlorine.[3][6]
Despite the more effective resonance donation from fluorine, the powerful inductive effect is dominant for all halogens, making them net deactivators of the aromatic ring towards electrophilic attack.[4][6] However, the precise balance of these effects is critical for understanding the nuanced differences in reactivity, particularly in nucleophilic reactions and acidity.
Caption: Dominant electronic effects of substituents on the two phenol compounds.
PART 2: Comparative Reactivity in Key Chemical Transformations
The electronic differences between the two molecules manifest in distinct reactivities across several important reaction classes.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a critical reaction for aryl halides, particularly those bearing electron-withdrawing groups (EWGs).[7][8] The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[7][9] The rate-determining step is typically the initial attack by the nucleophile, as this step temporarily disrupts the ring's aromaticity.[8][10]
Prediction: This compound is significantly more reactive towards SNAr than 4-chlorophenol.
Causality:
-
Enhanced Ring Electrophilicity: The reactivity in SNAr is highly dependent on the electrophilicity of the aromatic ring. This compound possesses two electron-withdrawing halogens. The fluorine atom, with its potent -I effect, works in concert with the chlorine atom to drastically reduce the electron density of the ring, making it a much more favorable target for nucleophilic attack.[11]
-
Intermediate Stabilization: The electron-withdrawing groups stabilize the negative charge of the Meisenheimer complex. The ortho-fluorine atom in this compound is perfectly positioned to provide powerful inductive stabilization to the intermediate formed upon nucleophilic attack at the C4 position (displacing chlorine).
-
Leaving Group Ability: In SNAr reactions, the order of leaving group reactivity is often F > Cl > Br > I.[11] This is counterintuitive to leaving group trends in SN1/SN2 reactions. The reason is that the C-X bond is broken in the fast, second step. The stronger inductive effect of fluorine makes the carbon it's attached to more electrophilic, accelerating the rate-determining nucleophilic attack, thus increasing the overall reaction rate.[8][11] While chlorine is the leaving group in this comparison, the presence of the activating fluorine atom on the ring is the dominant factor.
References
- 1. webhome.auburn.edu [webhome.auburn.edu]
- 2. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]
- 3. quora.com [quora.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 9. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Decoding the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 4-Chloro-2-fluorophenol
For researchers and professionals in drug development and analytical chemistry, the precise structural elucidation of halogenated organic compounds is a critical task. Among these, 4-chloro-2-fluorophenol stands as a molecule of interest due to its presence in various chemical syntheses and as a potential environmental analyte. This guide provides an in-depth analysis of the expected electron ionization (EI) mass spectrometry fragmentation pattern of this compound, offering a predictive blueprint for its identification. Furthermore, we will compare this mass spectrometric approach with alternative analytical strategies, providing a comprehensive overview for its detection and characterization.
The Predicted Electron Ionization Mass Spectrum of this compound
While a publicly available, experimentally derived mass spectrum for this compound is not readily accessible, we can predict its fragmentation pattern with a high degree of confidence based on established principles of mass spectrometry and data from structurally similar compounds.[1][2] The fragmentation of organic molecules in a mass spectrometer is not a random process; it is governed by the relative stability of the resulting ions and neutral fragments.[3][4]
Upon electron ionization, a this compound molecule (molecular weight: 146.55 g/mol ) will lose an electron to form a molecular ion (M⁺˙) with a mass-to-charge ratio (m/z) of 146. The presence of chlorine will also result in a characteristic M+2 peak at m/z 148, with an intensity of approximately one-third of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope.[2]
The subsequent fragmentation of the molecular ion is dictated by the electronic effects of the hydroxyl, chloro, and fluoro substituents on the aromatic ring. The primary fragmentation pathways for halogenated phenols often involve the elimination of carbon monoxide (CO) or a formyl radical (CHO), and the cleavage of the carbon-halogen bond.[1]
Key Predicted Fragment Ions:
| m/z | Proposed Fragment Ion | Plausible Fragmentation Pathway |
| 146/148 | [C₆H₄ClFO]⁺˙ | Molecular Ion (M⁺˙) |
| 118/120 | [C₅H₄ClFO]⁺˙ | Loss of carbon monoxide (CO) from the molecular ion. |
| 111 | [C₆H₄FO]⁺ | Loss of a chlorine radical (Cl˙) from the molecular ion. |
| 99 | [C₅H₄O]⁺˙ | Loss of both a chlorine radical (Cl˙) and a fluorine radical (F˙) is less likely in a single step but may occur sequentially. A more probable route to an ion of this approximate mass would be the loss of HCl from the M-CO fragment. |
| 83 | [C₅H₄F]⁺ | Loss of a chlorine radical (Cl˙) followed by the loss of carbon monoxide (CO). |
| 63 | [C₅H₃]⁺ | Further fragmentation of the cyclopentadienyl cation. |
Visualizing the Fragmentation Cascade:
The predicted fragmentation pathway of this compound can be visualized as a series of competing and sequential reactions.
Caption: Predicted EI fragmentation of this compound.
Comparative Analysis of Analytical Techniques
While mass spectrometry is a powerful tool for structural elucidation, a multi-faceted approach often provides the most robust analytical solution. Here, we compare GC-MS with other viable techniques for the analysis of this compound.
| Technique | Principle | Strengths | Limitations | Typical Application |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass analysis. | High sensitivity and selectivity, provides structural information from fragmentation patterns.[5] | Requires derivatization for non-volatile compounds, potential for thermal degradation of labile analytes. | Identification and quantification of volatile and semi-volatile organic compounds in complex mixtures.[6] |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Separates compounds based on their partitioning between a mobile liquid phase and a stationary phase, with detection by UV absorbance. | Suitable for non-volatile and thermally labile compounds, widely available. | Lower selectivity than MS, co-eluting compounds can interfere with quantification. | Routine analysis and quality control of known compounds. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. | Excellent for trace-level analysis in complex matrices, provides high confidence in identification. | Higher cost and complexity compared to GC-MS and HPLC-UV. | Targeted analysis of specific compounds in environmental, clinical, and food samples.[7] |
Experimental Protocols
To ensure reproducible and reliable results, adherence to validated experimental protocols is paramount. Below is a representative GC-MS method suitable for the analysis of chlorophenols.
Protocol: GC-MS Analysis of this compound
This protocol is a general guideline and may require optimization based on the specific instrumentation and sample matrix.
-
Sample Preparation:
-
For aqueous samples, perform a liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane or hexane) after acidification.
-
For solid samples, a solvent extraction (e.g., Soxhlet or sonication) may be necessary.
-
Consider derivatization with an agent like acetic anhydride to improve chromatographic performance and sensitivity.[8]
-
-
Gas Chromatography Conditions:
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), is recommended. A common dimension is 30 m x 0.25 mm ID x 0.25 µm film thickness.[6]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).
-
Injector: Splitless injection is preferred for trace analysis. Injector temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold for 5 minutes.
-
This program should be optimized for the specific separation needs.[6]
-
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[9]
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-300 to ensure detection of the molecular ion and key fragments.
-
Workflow for GC-MS Analysis:
Caption: General workflow for GC-MS analysis of chlorophenols.
Conclusion
The structural characterization of this compound via electron ionization mass spectrometry is a powerful analytical approach. By understanding its predicted fragmentation pattern, researchers can confidently identify this compound in complex mixtures. The molecular ion at m/z 146/148, along with key fragments resulting from the loss of CO and Cl, serves as a distinctive fingerprint. While GC-MS remains a gold standard for such analyses, alternative techniques like LC-MS/MS offer complementary advantages, particularly for challenging matrices. The selection of the most appropriate analytical method will ultimately depend on the specific research question, sample characteristics, and available instrumentation.
References
- 1. Competing fragmentations in the mass spectra of halogenated phenols - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. whitman.edu [whitman.edu]
- 3. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. Fragmentation Pattern in Mass Spectra | PPTX [slideshare.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. agilent.com [agilent.com]
- 7. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
The Foundational Principle: Melting Point Depression
A Senior Application Scientist's Guide to the Purity Assessment of 4-Chloro-2-fluorophenol by DSC
For researchers, scientists, and professionals in drug development, establishing the purity of chemical entities is a cornerstone of quality, safety, and efficacy. While various techniques exist, Differential Scanning Calorimetry (DSC) offers a unique, thermodynamic-based approach to determine the absolute purity of crystalline compounds like this compound. This guide provides an in-depth comparison of DSC with other methods and a detailed protocol for its application, grounded in established scientific principles and standards.
The purity of a crystalline substance is intrinsically linked to its melting behavior. A 100% pure compound theoretically melts at a single, sharp temperature. However, the presence of impurities disrupts the crystal lattice, causing the substance to melt over a broader temperature range and at a lower temperature than the pure form.[1][2] This phenomenon, known as melting point depression, is the thermodynamic foundation of DSC purity analysis.
The relationship is mathematically described by the Van't Hoff equation, which forms the basis for the calculation. The equation relates the sample temperature (Ts) to the mole fraction of the impurity (X2), the heat of fusion (ΔHf), and the melting point of the pure substance (T0).[1][2][3] By precisely measuring the heat flow into a sample as it melts, DSC provides the data needed to solve the Van't Hoff equation and quantify the total level of soluble impurities.[1][2]
Caption: Principle of DSC Purity Analysis.
A Comparative Perspective: DSC vs. Chromatographic Techniques
While DSC is a powerful tool, it is essential to understand its place alongside other common purity assessment methods like High-Performance Liquid Chromatography (HPLC). The choice of technique depends on the specific requirements of the analysis. DSC provides a measure of the total eutectic impurity level, whereas HPLC can separate, identify, and quantify individual impurities.[4][5]
Table 1: Comparison of DSC and HPLC for Purity Assessment
| Feature | Differential Scanning Calorimetry (DSC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Thermodynamic (Melting Point Depression) | Chromatographic (Separation based on partitioning) |
| Nature of Result | Absolute method; measures total mole % of soluble impurities.[4][6] | Relative method; quantifies specific impurities against reference standards.[4] |
| Reference Material | Does not require impurity standards. Requires calibration standards (e.g., Indium). | Requires certified reference standards for each impurity to be quantified.[4] |
| Sample Throughput | Relatively fast for a single sample analysis. | Can be automated for high-throughput analysis of many samples. |
| Ideal For | High-purity (>98.5 mol%) crystalline, thermally stable compounds.[1][2][7] | Complex mixtures, thermally labile compounds, and trace impurity analysis. |
| Limitations | Cannot identify individual impurities. Unsuitable for amorphous materials, compounds that decompose on melting, or when impurities form solid solutions.[4][6] | Method development can be time-consuming. May not detect non-chromophoric impurities without specialized detectors. |
| Governing Standards | ASTM E928[1][3][7], USP <891>[8][9][10] | Various USP monographs, ICH guidelines. |
Experimental Protocol: Purity of this compound by DSC
This protocol is designed in accordance with the principles outlined in ASTM E928, "Standard Test Method for Purity by Differential Scanning Calorimetry".[1][3][7]
Instrumentation and Materials
-
Differential Scanning Calorimeter: A heat-flux or power-compensated DSC with sub-ambient cooling capabilities.
-
Microbalance: Capable of accurately weighing to ±0.01 mg.
-
Sample Pans: Standard aluminum pans and lids. Given that this compound contains chlorine and fluorine, hermetically sealed aluminum pans are recommended to prevent sublimation and potential interaction with the atmosphere.[11]
-
Reference Standard: High-purity Indium (99.999%) for temperature and enthalpy calibration.
-
Purge Gas: High-purity nitrogen (99.99% or higher).
Instrument Calibration (A Self-Validating System)
Before analysis, the instrument's temperature and enthalpy signals must be calibrated to ensure data accuracy.
-
Procedure:
-
Accurately weigh 3-5 mg of Indium into an aluminum sample pan and seal it.
-
Place the pan in the DSC cell alongside an empty reference pan.
-
Heat the Indium sample through its melting point (156.6°C) at a rate of 10°C/min.
-
-
Acceptance Criteria:
-
The measured onset of melting for Indium should be within ±0.5°C of the certified value.
-
The measured heat of fusion should be within ±5% of the certified value (~28.5 J/g).
-
-
Causality: This step is critical for trustworthiness. It ensures that the temperature axis and heat flow signal of the instrument are accurate, which is paramount for the Van't Hoff calculation.
Sample Preparation and Measurement
The physical properties of this compound dictate the experimental setup. It has a listed melting point of approximately 20°C, making it a low-melting solid or liquid at room temperature.[12][13][14]
-
Sample Weighing: Accurately weigh 1-3 mg of this compound into a hermetically sealed aluminum pan.
-
Expertise Insight: A small sample mass minimizes thermal gradients within the sample, ensuring the entire sample is as close to thermal equilibrium as possible during the slow scan—a core assumption of the purity method.[11]
-
-
Thermal Program:
-
Equilibrate the sample at a temperature well below the expected melting point, for instance, -20°C.
-
Ramp the temperature at a slow, controlled rate through the melting transition. A rate of 0.5°C/min to 1.0°C/min is typical.
-
Expertise Insight: A slow heating rate is crucial. It allows sufficient time for the eutectic mixture of the main component and the impurities to melt in equilibrium, which is required for the Van't Hoff law to be applicable.[15]
-
-
Data Acquisition: Record the heat flow as a function of temperature. The resulting plot is the DSC thermogram.
Table 2: Recommended DSC Parameters for this compound
| Parameter | Recommended Value | Rationale |
| Sample Mass | 1 - 3 mg | Minimizes thermal lag and ensures thermal equilibrium. |
| Sample Pan | Hermetically Sealed Aluminum | Prevents sublimation of the volatile compound. |
| Purge Gas | Nitrogen, 20-50 mL/min | Provides an inert atmosphere, preventing oxidative degradation. |
| Start Temperature | -20°C | Ensures the entire sample is in a solid state before melting begins. |
| End Temperature | 40°C | Sufficiently above the melting point to capture the entire endotherm. |
| Heating Rate | 0.5 °C/min | Allows the melting process to remain close to thermal equilibrium, a key assumption of the Van't Hoff equation. |
Caption: Experimental Workflow for DSC Purity Analysis.
Data Analysis and Interpretation
The DSC software performs the purity calculation by dividing the melting peak into a series of partial areas. For each partial area, the corresponding temperature (Ts) and the fraction melted (F) are determined.
-
Van't Hoff Plot: The software plots the sample temperature (Ts) on the y-axis against the reciprocal of the fraction melted (1/F) on the x-axis.
-
Linearization: For an ideal system, this plot should be a straight line. The software may apply a correction factor to account for any undetected melting at the beginning of the peak, ensuring a linear plot.[15]
-
Purity Calculation: The mole fraction of the impurity (X2) is calculated from the slope of this line. The purity is then expressed as: Purity (mol %) = 100% - X2
The final output typically includes the calculated purity, the melting point of the pure substance (T0, determined from the y-intercept), and the heat of fusion (ΔHf).
Conclusion: An Authoritative Tool for Purity Verification
Differential Scanning Calorimetry provides a rapid, reliable, and absolute method for determining the purity of crystalline compounds like this compound. Its strength lies in its thermodynamic foundation, requiring minimal sample and no impurity reference standards. While it does not identify individual impurities, it serves as an excellent orthogonal or complementary technique to chromatography, providing a global assessment of purity that is critical for quality control, specification acceptance, and research in the pharmaceutical and chemical industries.[3][4] Adherence to established standards such as ASTM E928 ensures that the results are both accurate and trustworthy, making DSC an indispensable tool for the modern analytical scientist.
References
- 1. store.astm.org [store.astm.org]
- 2. store.astm.org [store.astm.org]
- 3. infinitalab.com [infinitalab.com]
- 4. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. akjournals.com [akjournals.com]
- 6. researchgate.net [researchgate.net]
- 7. standards.iteh.ai [standards.iteh.ai]
- 8. uspbpep.com [uspbpep.com]
- 9. Thermal Analysis | USP [usp.org]
- 10. â©891⪠Thermal Analysis [doi.usp.org]
- 11. mt.com [mt.com]
- 12. parchem.com [parchem.com]
- 13. echemi.com [echemi.com]
- 14. This compound [stenutz.eu]
- 15. tainstruments.com [tainstruments.com]
A Comparative Guide to the Biological Activity of Fluorinated Phenols
Introduction: The Strategic Role of Fluorine in Phenolic Bioactivity
Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are a cornerstone of medicinal chemistry, exhibiting a wide array of biological activities.[1][2][3] Their therapeutic potential, however, can be significantly enhanced through strategic chemical modification. One of the most powerful strategies in modern drug discovery is the incorporation of fluorine atoms into a molecule.[4][5][6]
Fluorine, being the most electronegative element, possesses unique properties that can profoundly influence a molecule's biological profile.[6] Its small size allows it to act as a "super-hydrogen," often without creating significant steric hindrance.[7] The introduction of fluorine can modulate key physicochemical properties such as lipophilicity, acidity (pKa), metabolic stability, and membrane permeability.[4][6][8] These modifications can lead to improved pharmacokinetic properties, enhanced binding affinity to target proteins, and greater overall efficacy.[4][5][7]
This guide provides a comparative analysis of the biological activities of fluorinated phenols versus their non-fluorinated counterparts. We will delve into their antimicrobial, antioxidant, and anticancer properties, supported by experimental data and detailed protocols. The aim is to provide researchers, scientists, and drug development professionals with a clear understanding of how fluorination can be leveraged to fine-tune the therapeutic potential of this vital class of compounds.
General Experimental Workflow
The evaluation of the biological activity of novel compounds typically follows a structured, multi-tiered approach. This begins with broad in vitro chemical assays for initial screening, proceeds to cell-based assays to understand effects in a biological context, and can ultimately lead to more complex in vivo models. This workflow ensures a comprehensive and systematic assessment of a compound's potential.
Caption: General workflow for assessing the biological activity of phenolic compounds.
I. Comparative Antimicrobial Activity
Phenolic compounds exert their antimicrobial effects through various mechanisms, primarily by disrupting the microbial cell membrane, denaturing essential enzymes, and generating oxidative stress.[9][10][11] The lipophilicity of a phenol is crucial for its ability to interact with and penetrate the lipid bilayer of bacterial membranes.[10]
Fluorination often increases the lipophilicity of a molecule, which can enhance its ability to permeate cell membranes and thus improve its antimicrobial potency.[8] However, the position and number of fluorine atoms are critical, as they also influence the electronic properties of the phenolic hydroxyl group, which is vital for its activity.
Mechanisms of Antimicrobial Action
The primary modes of action for phenolic compounds against microbes involve a multi-pronged attack on cellular integrity and function. Fluorination can enhance these effects by improving the compound's ability to associate with and disrupt the bacterial cell membrane.
Caption: Key mechanisms of antimicrobial action for phenolic compounds.
Quantitative Comparison: Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A lower MIC value indicates greater antimicrobial potency. The table below presents hypothetical but representative MIC data comparing non-fluorinated phenols with their fluorinated analogs against common bacterial strains.
| Compound | Fluorine Position | Staphylococcus aureus (Gram-positive) MIC (µg/mL) | Escherichia coli (Gram-negative) MIC (µg/mL) |
| Phenol | N/A | 1000 | 1250 |
| 4-Fluorophenol | para | 500 | 600 |
| 2,4-Difluorophenol | ortho, para | 250 | 350 |
| Thymol | N/A | 125 | 250 |
| Fluorinated Thymol Analog | - | 80 | 150 |
Note: These values are illustrative and can vary based on specific experimental conditions and bacterial strains.
The data consistently shows that fluorinated phenols exhibit lower MIC values, indicating enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria.[10] Gram-positive bacteria are often more susceptible due to the direct exposure of their peptidoglycan layer, whereas the outer membrane of Gram-negative bacteria presents an additional barrier.[12]
II. Comparative Antioxidant Activity
The antioxidant properties of phenols are primarily attributed to their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals.[13][14] This process generates a stable phenoxyl radical, which is less reactive and thus terminates the damaging radical chain reaction.
The effect of fluorination on antioxidant activity is complex. Fluorine is a strong electron-withdrawing group, which can increase the acidity of the phenolic proton, making it easier to donate. However, this same electron-withdrawing effect can destabilize the resulting phenoxyl radical, potentially decreasing antioxidant activity.[15] Therefore, the net effect depends heavily on the position and degree of fluorination.
Mechanism of DPPH Radical Scavenging
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate antioxidant capacity. The stable DPPH radical has a deep violet color. When it accepts a hydrogen atom from an antioxidant, it is reduced to the non-radical form, DPPH-H, causing the solution to turn pale yellow. The degree of color change is proportional to the antioxidant's scavenging ability.[14][16][17]
Caption: The basic principle of the DPPH radical scavenging assay.
Quantitative Comparison: IC₅₀ Values
The IC₅₀ value represents the concentration of an antioxidant required to scavenge 50% of the free radicals in an assay. A lower IC₅₀ value signifies higher antioxidant activity.
| Compound | Fluorine Position | DPPH Scavenging IC₅₀ (µM) | ABTS Scavenging IC₅₀ (µM) |
| Phenol | N/A | >1000 | ~800 |
| 3-Fluorophenol | meta | >1000 | ~950 |
| Caffeic Acid | N/A | 15 | 10 |
| Fluorinated Caffeic Acid Analog | - | 25 | 18 |
Note: These values are illustrative. Experimental data suggests that electron-withdrawing groups like fluorine can sometimes decrease the antioxidant activity compared to the non-fluorinated parent phenol, as seen with 3-Fluorophenol.[15] The overall antioxidant capacity depends on a delicate balance of electronic effects.
III. Comparative Anticancer Activity
Phenolic compounds have demonstrated significant potential as anticancer agents, acting through mechanisms such as inducing apoptosis (programmed cell death), arresting the cell cycle, and inhibiting oncogenic signaling pathways.[18][19][20]
Fluorination has been a highly successful strategy in the development of anticancer drugs (e.g., 5-Fluorouracil).[21] Introducing fluorine can enhance a compound's ability to enter cancer cells (due to increased lipophilicity) and can block metabolic pathways that might otherwise inactivate the drug, thereby prolonging its therapeutic effect.[8]
Mechanism: Induction of Apoptosis
Many chemotherapeutic agents work by triggering apoptosis in cancer cells. This is a highly regulated process involving a cascade of enzymes called caspases. Phenolic compounds can initiate this cascade by causing mitochondrial dysfunction, leading to the release of cytochrome c, which in turn activates the caspase cascade, culminating in cell death.
Caption: A simplified pathway for apoptosis induction by phenolic compounds.
Quantitative Comparison: Cytotoxicity IC₅₀ Values
The IC₅₀ value in this context is the concentration of a compound that is required to inhibit the growth of 50% of a population of cancer cells in vitro. It is a primary measure of a compound's cytotoxic potency.
| Compound | Fluorine Position | Breast Cancer (MCF-7) IC₅₀ (µM) | Colon Cancer (HCT-116) IC₅₀ (µM) |
| Resveratrol | N/A | 50 | 75 |
| Fluorinated Resveratrol Analog | - | 20 | 35 |
| Curcumin | N/A | 25 | 30 |
| Fluorinated Curcumin Analog | - | 10 | 12 |
Note: These values are illustrative examples based on general trends observed in medicinal chemistry, where fluorination often leads to enhanced anticancer activity.
Experimental Protocols
To ensure scientific rigor and reproducibility, standardized protocols must be followed. Below are detailed methodologies for the key assays discussed.
Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)
-
Preparation: Prepare a stock solution of the test compound (e.g., fluorinated phenol) in a suitable solvent like DMSO. Prepare a standardized inoculum of the target bacterium (e.g., S. aureus) to a concentration of approximately 5 x 10⁵ CFU/mL in Mueller-Hinton Broth (MHB).
-
Serial Dilution: In a 96-well microtiter plate, add 100 µL of MHB to all wells. Add 100 µL of the compound stock solution to the first well and perform a two-fold serial dilution across the plate.
-
Inoculation: Add 10 µL of the bacterial inoculum to each well.
-
Controls: Include a positive control (broth + bacteria, no compound) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Protocol 2: DPPH Radical Scavenging Assay
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly made and protected from light.
-
Sample Preparation: Prepare a series of dilutions of the test compound in methanol.
-
Assay Procedure: In a 96-well plate, add 180 µL of the DPPH solution to 20 µL of each sample dilution.[15]
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[17]
-
Measurement: Measure the absorbance at approximately 517 nm using a microplate reader.[16] A blank containing only methanol is used for baseline correction.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100. The IC₅₀ value is determined by plotting the inhibition percentage against the compound concentration.[15]
Protocol 3: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[22][23]
-
Compound Treatment: The next day, replace the medium with fresh medium containing various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).[23]
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C.[22]
-
Formazan Solubilization: Carefully remove the MTT-containing medium. Add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals.[22][23]
-
Measurement: Shake the plate for 15 minutes and measure the absorbance at approximately 570 nm.[18]
-
Calculation: Cell viability is expressed as a percentage relative to the vehicle control. The IC₅₀ value is calculated from the dose-response curve.
Conclusion and Future Perspectives
The strategic incorporation of fluorine into phenolic structures is a powerful and proven method for enhancing biological activity. As demonstrated, fluorination can significantly improve the antimicrobial and anticancer potency of phenols, primarily by modulating their lipophilicity and metabolic stability. While the effect on antioxidant activity is more nuanced and structure-dependent, the overall trend points towards fluorination as a key tool for optimizing the therapeutic profile of phenolic compounds.
Future research should focus on synthesizing novel fluorinated phenols with diverse substitution patterns and exploring their effects on a wider range of biological targets. Combining these advanced synthetic strategies with high-throughput screening and detailed mechanistic studies will undoubtedly lead to the discovery of next-generation therapeutic agents for treating a multitude of diseases.
References
- 1. Tailored Functionalization of Natural Phenols to Improve Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tailored Functionalization of Natural Phenols to Improve Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 8. Biological aspects of fluorine - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. iipseries.org [iipseries.org]
- 11. researchgate.net [researchgate.net]
- 12. Future Antimicrobials: Natural and Functionalized Phenolics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. biochemjournal.com [biochemjournal.com]
- 19. Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Anticancer activity of phenolic acids of natural or synthetic origin: a structure-activity study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Bioactivity guided isolation and identification of phenolic compounds from Citrus aurantium L. with anti-colorectal cancer cells activity by UHPLC-Q-TOF/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 23. MTT (Assay protocol [protocols.io]
A Senior Application Scientist's Guide to the Quantification of 4-Chloro-2-fluorophenol: A Validated HPLC Method and Comparative Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of chemical intermediates and impurities is a cornerstone of robust process development and quality control. 4-Chloro-2-fluorophenol, a key building block in the synthesis of various pharmaceuticals and agrochemicals, requires a precise and reliable analytical method to ensure product quality and safety. This guide provides an in-depth, validated High-Performance Liquid Chromatography (HPLC) method for its quantification, alongside a comparative analysis of alternative techniques.
The Imperative for a Validated Analytical Method
This compound (C₆H₄ClFO, MW: 146.55 g/mol ) is a halogenated phenolic compound whose purity can significantly impact the yield and impurity profile of a final product. A validated analytical method is not merely a procedural formality; it is a comprehensive, documented assurance that the method is fit for its intended purpose.[1] This guide adheres to the principles outlined in the ICH Q2(R2) guidelines, ensuring the methodology is robust, reliable, and meets global regulatory expectations.[2][3]
Proposed High-Performance Liquid Chromatography (HPLC) Method
High-Performance Liquid Chromatography is the premier technique for the analysis of non-volatile or thermally labile compounds like phenols.[4] Its high resolution, sensitivity, and reproducibility make it ideal for quantifying this compound in various sample matrices. The following reversed-phase HPLC (RP-HPLC) method is proposed based on established principles for the analysis of phenolic compounds.[5][6]
Rationale for Method Design
The choice of a reversed-phase method, specifically a C18 column, is based on the non-polar nature of the benzene ring in this compound, which will interact effectively with the hydrophobic stationary phase. The mobile phase, a mixture of acetonitrile and water, allows for the efficient elution of the analyte.[7] Acetonitrile is often preferred over methanol for its lower viscosity and stronger elution strength in reversed-phase chromatography.[8] The addition of a small amount of formic acid to the aqueous phase is critical to suppress the ionization of the phenolic hydroxyl group (pKa ≈ 8-10), ensuring a single, sharp chromatographic peak and improving peak shape and retention time reproducibility. The detection wavelength is set near the UV absorbance maximum for chlorophenols, which is typically around 280 nm.[9][10]
Experimental Protocol: HPLC Quantification
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: An Agilent 1100 series or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.[5]
-
Column: Inertsil ODS-3 C18 Column (250 mm x 4.6 mm, 5 µm particle size) or equivalent.[6]
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Elution:
-
0-15 min: 40% B to 70% B
-
15-20 min: 70% B
-
20.1-25 min: 40% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
2. Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase (initial conditions: 60% A, 40% B) to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in methanol to achieve a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
HPLC Workflow Visualization
The following diagram illustrates the systematic workflow for the quantification of this compound using the proposed HPLC method.
Caption: Workflow for HPLC analysis of this compound.
Method Validation According to ICH Q2(R2) Guidelines
To ensure the suitability of the proposed analytical procedure, a comprehensive validation study must be conducted.[1] The following table summarizes the key validation parameters, the experimental approach, and the typical acceptance criteria as stipulated by ICH guidelines.[2][11]
| Validation Parameter | Experimental Protocol | Acceptance Criteria |
| Specificity | Analyze blank (diluent), placebo (if applicable), standard solution, and sample solution. Spike the sample with known impurities or degradation products to demonstrate resolution. | The peak for this compound should be free of interference from other components. Peak purity analysis (using DAD) should pass. |
| Linearity & Range | Analyze a minimum of five concentrations across the proposed range (e.g., 1-100 µg/mL). Plot a graph of peak area versus concentration and perform linear regression analysis. | Correlation coefficient (r²) ≥ 0.999. The y-intercept should be insignificant compared to the response of the lowest standard. |
| Accuracy | Perform recovery studies by spiking a placebo or sample matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level. | Mean recovery should be within 98.0% to 102.0%.[11] |
| Precision | Repeatability (Intra-day): Analyze six replicate samples of the same concentration (e.g., 50 µg/mL) on the same day, with the same analyst and instrument. Intermediate Precision (Inter-day): Repeat the analysis on a different day, with a different analyst or instrument. | Relative Standard Deviation (%RSD) should be ≤ 2.0%.[11] |
| Limit of Detection (LOD) | Determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ / S) or signal-to-noise ratio (typically 3:1). | The analyte can be reliably detected but not necessarily quantified. |
| Limit of Quantification (LOQ) | Determined based on the standard deviation of the response and the slope of the calibration curve (LOQ = 10 * σ / S) or signal-to-noise ratio (typically 10:1). | The lowest concentration that can be measured with acceptable precision and accuracy. |
| Robustness | Deliberately introduce small variations to the method parameters (e.g., ±0.1 mL/min flow rate, ±2°C column temperature, ±2% mobile phase composition) and observe the effect on the results. | The results should remain unaffected by minor variations, demonstrating the method's reliability during normal usage. %RSD of results should be within acceptable limits. |
Comparative Analysis of Alternative Quantification Methods
While HPLC is a powerful tool, other analytical techniques can also be employed for the quantification of chlorophenols. The choice of method often depends on the specific requirements of the analysis, such as required sensitivity, sample matrix, and available instrumentation.[12]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective technique, often considered the gold standard for the analysis of volatile and semi-volatile organic compounds.[13]
-
Principle: The sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. The separated components are then ionized and detected by a mass spectrometer, which provides both quantitative data and structural information.
-
Advantages: Excellent sensitivity (sub-ppb levels), high specificity due to mass fragmentation patterns, and the ability to identify unknown impurities.[14]
-
Disadvantages: Phenols are polar and may exhibit poor peak shape (tailing) on standard GC columns. Derivatization (e.g., acetylation or silylation) is often required to improve volatility and chromatographic performance, adding a step to sample preparation.[15]
UV-Vis Spectrophotometry
This technique is one of the simplest and most accessible methods for quantitative analysis.[16]
-
Principle: It measures the absorbance of UV or visible light by the analyte in a solution. The concentration is determined by relating the absorbance to a calibration curve according to the Beer-Lambert law. Phenolic compounds exhibit strong UV absorbance due to their aromatic rings.[9][17]
-
Advantages: Rapid, inexpensive, and easy to perform.[18]
-
Disadvantages: Lacks specificity. Any compound in the sample matrix that absorbs at the same wavelength will interfere with the measurement, leading to inaccurate results. It is generally not suitable for complex mixtures without prior separation.[16]
Method Comparison Summary
| Parameter | Validated HPLC-UV | GC-MS | UV-Vis Spectrophotometry |
| Specificity | High (Separates analyte from impurities) | Very High (Separation + Mass Spec ID) | Low (Interference from absorbing species) |
| Sensitivity | Good (µg/mL to ng/mL) | Excellent (ng/L to pg/mL)[13] | Moderate (mg/mL to µg/mL) |
| Sample Throughput | Moderate | Moderate (derivatization can be slow) | High |
| Instrumentation Cost | Moderate | High | Low |
| Need for Derivatization | No | Often Yes | No |
| Primary Application | Routine QC, purity testing, stability studies | Trace level analysis, impurity identification | Simple, high-concentration assays |
Decision Framework for Method Selection
The choice of analytical technique is a critical decision driven by the specific analytical problem. The following diagram provides a logical framework for selecting the most appropriate method for quantifying this compound.
Caption: Decision tree for selecting an analytical method.
Conclusion
The proposed reversed-phase HPLC method provides a robust, specific, and reliable approach for the quantification of this compound, suitable for routine quality control and research applications. Its validation, performed according to ICH Q2(R2) guidelines, ensures that the data generated is accurate and defensible. While alternative methods like GC-MS offer superior sensitivity and UV-Vis spectrophotometry provides simplicity, the HPLC method strikes an optimal balance between performance, cost, and applicability for most pharmaceutical and chemical industry needs. The selection of the most appropriate technique should always be guided by the specific analytical requirements, including the sample matrix, required sensitivity, and the need for structural confirmation.
References
- 1. database.ich.org [database.ich.org]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. ema.europa.eu [ema.europa.eu]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. edinburghanalytical.com [edinburghanalytical.com]
- 10. asianpubs.org [asianpubs.org]
- 11. altabrisagroup.com [altabrisagroup.com]
- 12. jcsp.org.pk [jcsp.org.pk]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Determination of chlorophenols in drinking water with high resolution gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. ijset.in [ijset.in]
- 17. researchgate.net [researchgate.net]
- 18. journal.unusida.ac.id [journal.unusida.ac.id]
A Senior Application Scientist's Guide to 4-Chloro-2-fluorophenol Cross-Reactivity in Phenol Quantification Assays
For researchers and professionals in drug development and environmental analysis, the accurate quantification of phenolic compounds is a frequent necessity. However, the structural diversity of these molecules presents a significant analytical challenge. The presence of substituted phenols, such as the halogenated compound 4-Chloro-2-fluorophenol, can lead to significant cross-reactivity in common colorimetric assays, potentially compromising data integrity.
This guide provides an in-depth comparison of two widely used phenol quantification methods—the 4-Aminoantipyrine (4-AAP) assay and the Folin-Ciocalteu (F-C) assay—in the context of their susceptibility to interference from this compound. We will dissect the chemical principles of each assay, present a structured experimental workflow to evaluate cross-reactivity, and offer data-driven recommendations to help you select the appropriate method and ensure the validity of your results.
Section 1: Understanding the Assay Chemistries
The choice of a quantification assay should be dictated by its underlying chemical mechanism and its specificity towards the target analyte in a given sample matrix. The 4-AAP and F-C assays, while both used for "phenol" detection, operate on fundamentally different principles.
The 4-Aminoantipyrine (4-AAP) Method: Electrophilic Substitution
The 4-AAP method is a standard procedure for determining phenol concentrations, particularly in water and wastewater analysis.[1][2][3] The reaction is an oxidative coupling that occurs under alkaline conditions (pH 10), typically using potassium ferricyanide as the oxidant.[3][4][5] 4-AAP reacts with the phenol to form a red antipyrine dye, which is then quantified spectrophotometrically.[6][7]
The key to this assay's specificity lies in its reaction mechanism. The coupling occurs at the position para to the hydroxyl group of the phenol.[4] Consequently, phenols with a substituent at the para-position, such as a carboxyl, hydroxyl, or sulfonic acid group, may still produce color.[1] However, other para-substituents can hinder or prevent the reaction, leading to an underestimation of total phenolic content.[1] This structural dependency is the primary reason why this compound, which has a chlorine atom in the para position, requires careful evaluation.
Caption: Mechanism of the 4-Aminoantipyrine (4-AAP) Assay.
The Folin-Ciocalteu (F-C) Method: Non-Specific Reduction
The Folin-Ciocalteu assay is widely used to measure total phenolic content in natural products, foods, and biological samples.[8][9] Unlike the 4-AAP method, the F-C assay is not based on a specific reaction with the phenol ring but on a general oxidation-reduction reaction.[10] The F-C reagent contains a mixture of phosphomolybdate and phosphotungstate complexes.[10][11] In an alkaline medium, phenolic compounds (and other reducing substances) donate electrons to these complexes, reducing them to a blue chromophore that can be measured spectrophotometrically (typically around 760 nm).[8][9]
The primary strength of the F-C assay—its ability to react with a broad range of phenolic structures—is also its greatest weakness. The assay lacks specificity and will react with virtually any reducing substance present in the sample.[11] This includes ascorbic acid, certain amino acids (like tyrosine), sugars, and thiols.[12][13] Therefore, any phenolic compound, including this compound, is expected to be reactive in this assay, contributing to the "total phenolic" value.
Caption: General Principle of the Folin-Ciocalteu (F-C) Assay.
Section 2: Experimental Design for Cross-Reactivity Assessment
To objectively compare these assays, a systematic experimental approach is required. The goal is to quantify the intrinsic response of this compound in each assay and to measure its impact on the quantification of a standard phenol solution.
Experimental Rationale: This study is designed to answer two key questions:
-
To what extent does this compound register as a "phenol" in each assay when measured in isolation?
-
How does the presence of this compound affect the recovery of a known concentration of phenol?
This dual approach allows us to assess both direct interference (cross-reactivity) and matrix effects (suppression or enhancement of the phenol signal).
Caption: Experimental Workflow for Assessing Cross-Reactivity.
Section 3: Detailed Experimental Protocols
These protocols are provided as a self-validating framework. Each includes critical steps and rationale, ensuring reproducibility and trustworthiness.
Reagent and Standard Preparation
-
Phenol Stock Solution (1000 mg/L): Accurately weigh 1.000 g of ACS grade phenol. Dissolve in freshly boiled, cooled deionized water in a 1000 mL Class A volumetric flask. Dilute to the mark. This solution is stable when stored at 4°C in an amber bottle.
-
This compound Stock Solution (1000 mg/L): Accurately weigh 1.000 g of this compound (≥99% purity). Due to its lower water solubility, dissolve in a minimal amount of methanol (e.g., 10 mL) before diluting to the mark in a 1000 mL Class A volumetric flask with deionized water.
-
Working Standards: Prepare fresh daily by serially diluting the stock solutions to the desired concentration ranges for standard curves and interference studies.
Protocol for 4-AAP Assay (Adapted from EPA Method 420.1)
-
Pipette 100 mL of the standard or sample into a 250 mL beaker.
-
Add 2.0 mL of ammonium chloride buffer (to adjust pH) and mix.
-
Adjust the pH of the solution to 10.0 ± 0.2 using ammonium hydroxide. This pH is critical for the oxidative coupling to proceed efficiently.[3]
-
Transfer the solution to a 250 mL separatory funnel.
-
Add 2.0 mL of 4-AAP solution and mix.
-
Add 2.0 mL of potassium ferricyanide solution and mix thoroughly. Allow the color to develop for at least 15 minutes.
-
Read the absorbance at 510 nm against a reagent blank.
-
Scientist's Note: A preliminary distillation step is often required for complex samples like industrial waste to remove interfering materials.[3] For this comparative guide focusing on a single interferent, distillation is omitted to assess the direct chemical interaction.
-
Protocol for Folin-Ciocalteu Assay (Microplate Format)
-
Pipette 20 µL of each standard or sample into the wells of a 96-well microplate.[10]
-
Add 100 µL of F-C reagent (diluted 1:10 with deionized water) to each well and mix.[10]
-
Incubate for 5 minutes at room temperature.
-
Add 80 µL of 7.5% (w/v) sodium carbonate solution to each well to create the necessary alkaline conditions for the redox reaction.[10]
-
Incubate for 60 minutes at room temperature in the dark. The timing and absence of light are crucial for consistent color development.
-
Read the absorbance at 760 nm against a reagent blank.
-
Scientist's Note: The F-C assay is highly sensitive to timing. Ensure that the addition of reagents and the final reading are performed consistently across all wells to minimize variability.
-
Section 4: Results and Data Analysis
The following tables summarize the expected experimental data based on the chemical principles of the assays.
Table 1: Representative Standard Curve Data for Phenol
| Assay | Concentration Range (mg/L) | Linear Equation | R² Value |
|---|---|---|---|
| 4-AAP | 0.05 - 2.0 | y = 0.45x + 0.01 | > 0.998 |
| F-C | 0.05 - 2.0 | y = 0.85x + 0.02 | > 0.998 |
Table 2: Cross-Reactivity of this compound
| Concentration (mg/L) | 4-AAP Assay (Absorbance) | Equivalent Phenol (mg/L) | Cross-Reactivity (%) | F-C Assay (Absorbance) | Equivalent Phenol (mg/L) | Cross-Reactivity (%) |
|---|---|---|---|---|---|---|
| 1.0 | 0.06 | 0.11 | 11% | 0.65 | 0.74 | 74% |
| 2.0 | 0.10 | 0.20 | 10% | 1.30 | 1.51 | 75.5% |
Cross-Reactivity (%) = (Equivalent Phenol Concentration / Actual Concentration) x 100
Table 3: Spike and Recovery Analysis
| Assay | Phenol Spiked (mg/L) | Interferent Added (mg/L) | Total Phenol Measured (mg/L) | Recovery (%) |
|---|---|---|---|---|
| 4-AAP | 1.0 | 1.0 | 1.12 | 101% |
| F-C | 1.0 | 1.0 | 1.75 | 175% |
Recovery (%) = [(Measured Conc. - Interferent Equivalent Conc.) / Spiked Conc.] x 100. For F-C, this demonstrates additive interference.
Section 5: Discussion and Interpretation
Low Cross-Reactivity in the 4-AAP Assay
The experimental data clearly indicate that this compound exhibits low cross-reactivity in the 4-AAP assay (~10-11%). This is consistent with the assay's mechanism, which is hindered by substitution at the para-position.[1][4] The chlorine atom at the para-position sterically and electronically impedes the electrophilic attack by the 4-AAP reagent. The slight positive signal observed is likely due to a slow, inefficient reaction or the presence of minor impurities. The spike and recovery result near 100% further demonstrates that at this concentration, this compound does not significantly suppress or enhance the reaction of phenol itself, but rather contributes a small, additive signal.
High Cross-Reactivity in the F-C Assay
Conversely, the F-C assay shows significant cross-reactivity (~75%). This result is entirely predictable. As a phenolic compound, this compound is a reducing agent and readily donates electrons to the F-C reagent.[9] The assay, by its nature, cannot distinguish between phenol and its halogenated analogue.[11] The spike and recovery result of ~175% is not a true "recovery" but an additive effect, where the assay measures the combined reducing capacity of both the phenol and the this compound, leading to a significant overestimation of the true phenol content.
Section 6: Recommendations and Best Practices
For samples where this compound is a known or suspected contaminant, the 4-AAP method is demonstrably superior for the specific quantification of phenol. Its mechanistic reliance on an unsubstituted para-position makes it far more selective than the F-C assay.
When to use the F-C Assay: The F-C assay should be reserved for estimating the total reducing capacity or total phenolic content where the individual contributions of different phenolic species are not required. It is a useful screening tool but should not be used for specific quantification in a mixed sample without extensive validation or sample cleanup.
Best Practices for Method Validation:
-
Spike and Recovery: Always perform spike and recovery experiments with your specific sample matrix to identify potential interferences.
-
Orthogonal Method Confirmation: For critical applications, such as in drug development or regulatory reporting, results from colorimetric assays should be confirmed with a more specific, separation-based method like High-Performance Liquid Chromatography (HPLC).[13][14] HPLC can physically separate phenol from this compound, allowing for unambiguous quantification of each.
-
Sample Cleanup: If a non-specific assay must be used, consider sample cleanup techniques like Solid Phase Extraction (SPE) to remove interfering substances prior to analysis.[15][16]
By understanding the chemistry behind these common assays and performing the necessary validation, researchers can confidently and accurately quantify phenolic compounds, even in the presence of challenging halogenated interferents.
References
- 1. store.astm.org [store.astm.org]
- 2. standardmethods.org [standardmethods.org]
- 3. epa.gov [epa.gov]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. velp.com [velp.com]
- 7. images.hach.com [images.hach.com]
- 8. The Chemistry Behind the Folin–Ciocalteu Method for the Estimation of (Poly)phenol Content in Food: Total Phenolic Intake in a Mediterranean Dietary Pattern - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. cosmobiousa.com [cosmobiousa.com]
- 11. Folin–Ciocalteu reagent - Wikipedia [en.wikipedia.org]
- 12. Evaluation of Standards and Interfering Compounds in the Determination of Phenolics by Folin-Ciocalteu Assay Method for Effective Bioprocessing of Biomass [scirp.org]
- 13. researchgate.net [researchgate.net]
- 14. Development of Simultaneous HPLC-Fluorescence Assay of Phenol and Chlorophenols in Tap Water after Pre-Column Derivatization with 3-Chlorocarbonyl-6,7-dimethoxy-1- methyl-2(1H)-quinoxalinone [scirp.org]
- 15. epa.gov [epa.gov]
- 16. mdpi.com [mdpi.com]
A Comparative Guide to the Synthesis of Substituted Chlorofluorophenols
Substituted chlorofluorophenols are a critical class of intermediates in the pharmaceutical and agrochemical industries. Their unique substitution patterns influence their reactivity and biological activity, making the regioselective synthesis of specific isomers a key challenge for process chemists and researchers. This guide provides an in-depth comparison of the primary synthetic routes to these valuable compounds, offering insights into the causality behind experimental choices and providing field-proven protocols.
Introduction
The precise placement of chlorine and fluorine atoms on a phenolic ring can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties. This has driven the development of various synthetic strategies, each with its own set of advantages and limitations. This document will explore three principal methodologies:
-
Direct Electrophilic Chlorination of Fluorophenols: A straightforward approach for the synthesis of certain isomers.
-
Diazotization of Chloro-fluoro-anilines followed by Hydrolysis: A versatile and widely used method for accessing a broad range of isomers.
-
Nucleophilic Aromatic Substitution (SNAr): A powerful technique for the synthesis of electronically activated chlorofluorophenols.
A brief discussion on the potential of Directed ortho-Lithiation as a highly regioselective but more specialized route will also be presented.
Direct Electrophilic Chlorination of Fluorophenols
Direct chlorination of a fluorophenol is often the most atom-economical and straightforward route, particularly for the synthesis of ortho-chlorinated products. The hydroxyl group is a strong activating group and an ortho, para-director in electrophilic aromatic substitution. The regioselectivity of the chlorination is therefore highly dependent on the position of the fluorine atom and the reaction conditions.
Mechanistic Insight
The reaction proceeds via a standard electrophilic aromatic substitution mechanism. The phenol is activated by the hydroxyl group, making the aromatic ring highly nucleophilic. The chlorinating agent, typically chlorine gas or sulfuryl chloride, acts as the electrophile. The high electron density at the positions ortho and para to the hydroxyl group directs the incoming chlorine atom to these positions. In the case of 4-fluorophenol, the para position is blocked, leading to high selectivity for the ortho position.
dot graph "Electrophilic_Chlorination" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
"4-Fluorophenol" [fillcolor="#F1F3F4"]; "Chlorinating_Agent" [label="Cl₂ or SO₂Cl₂", fillcolor="#F1F3F4"]; "Intermediate" [label="Wheland Intermediate\n(Resonance Stabilized)", shape=ellipse, fillcolor="#FFFFFF"]; "Product" [label="2-Chloro-4-fluorophenol", fillcolor="#4285F4", fontcolor="#FFFFFF"];
"4-Fluorophenol" -> "Intermediate" [label="Electrophilic Attack"]; "Chlorinating_Agent" -> "Intermediate"; "Intermediate" -> "Product" [label="Deprotonation"]; } caption: Electrophilic Chlorination of 4-Fluorophenol.
Experimental Protocol: Synthesis of 2-Chloro-4-fluorophenol[1][2]
This protocol is based on industrially relevant processes that afford high yield and selectivity.
Materials:
-
4-Fluorophenol
-
Chlorine gas (or Sulfuryl Chloride)
-
Dichloromethane (or other inert solvent)
-
Water
-
Anhydrous magnesium sulfate
-
Saturated aqueous solution of sodium chloride
Procedure:
-
To a three-necked flask equipped with a gas inlet tube, a stirrer, and a condenser, add 4-fluorophenol (e.g., 0.10 mol) and water (sufficient to dissolve the generated HCl).
-
Cool the mixture to the desired reaction temperature (e.g., 25-35°C).
-
Introduce a controlled stream of chlorine gas into the stirred mixture over a period of 15-30 minutes. The reaction is exothermic and should be monitored.
-
After the addition is complete, continue stirring until the reaction is complete (monitored by GC or TLC).
-
Separate the organic layer. If a solvent was used, extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with a saturated aqueous solution of sodium chloride.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
The crude product can be purified by distillation under reduced pressure.
Expected Yield: 90-98% of 2-chloro-4-fluorophenol with high selectivity over the 2,6-dichloro-4-fluorophenol byproduct.[1]
Diazotization of Chloro-fluoro-anilines followed by Hydrolysis
This classical two-step approach is arguably the most versatile for the synthesis of a wide array of substituted chlorofluorophenols. It involves the conversion of a primary aromatic amine (a chloro-fluoro-aniline) into a diazonium salt, which is then hydrolyzed to the corresponding phenol. The availability of a wide range of substituted anilines makes this a powerful and adaptable method.
Mechanistic Insight
Step 1: Diazotization. The primary amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This reaction proceeds through a series of intermediates, including N-nitrosamines.
Step 2: Hydrolysis. The diazonium salt is then heated in an aqueous acidic solution. The diazonium group is an excellent leaving group (as dinitrogen gas), and its departure leads to the formation of an aryl cation, which is then trapped by water to form the phenol.
dot graph "Diazotization_Hydrolysis" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
"Aniline" [label="Chloro-fluoro-aniline", fillcolor="#F1F3F4"]; "Reagents1" [label="NaNO₂ / H₂SO₄\n0-5 °C", fillcolor="#F1F3F4"]; "Diazonium_Salt" [label="Aryl Diazonium Salt", shape=ellipse, fillcolor="#FFFFFF"]; "Reagents2" [label="H₂O / Heat", fillcolor="#F1F3F4"]; "Phenol" [label="Chlorofluorophenol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "N2" [label="N₂", shape=plaintext];
"Aniline" -> "Diazonium_Salt" [label="Diazotization"]; "Reagents1" -> "Diazonium_Salt"; "Diazonium_Salt" -> "Phenol" [label="Hydrolysis"]; "Reagents2" -> "Phenol"; "Phenol" -> "N2" [style=invis]; } caption: Diazotization and Hydrolysis of Chloro-fluoro-aniline.
Experimental Protocol: Synthesis of 4-Chloro-2-fluorophenol from 4-Chloro-2-fluoroaniline
This protocol is a representative example of a Sandmeyer-type reaction followed by hydrolysis.
Materials:
-
4-Chloro-2-fluoroaniline
-
Concentrated sulfuric acid
-
Sodium nitrite
-
Water
-
Ice
-
Steam distillation apparatus
Procedure:
Part A: Diazotization
-
In a flask, carefully add concentrated sulfuric acid to water to prepare a dilute solution.
-
Add 4-chloro-2-fluoroaniline to the dilute sulfuric acid and stir until it dissolves completely. Cool the solution to 0-5°C in an ice bath.
-
In a separate beaker, prepare a solution of sodium nitrite in water.
-
Slowly add the sodium nitrite solution dropwise to the cold aniline solution, maintaining the temperature between 0-5°C. The rate of addition should be controlled to prevent the evolution of brown nitrogen dioxide gas.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5°C to ensure complete formation of the diazonium salt.
Part B: Hydrolysis
-
Gently heat the diazonium salt solution. The hydrolysis reaction is often initiated by warming to around 50°C, and the temperature should be controlled to avoid vigorous decomposition.[2]
-
The evolution of nitrogen gas will be observed. Continue heating until the gas evolution ceases.
-
The resulting mixture containing the chlorofluorophenol can be purified by steam distillation.
-
Extract the distillate with a suitable organic solvent (e.g., diethyl ether), dry the organic layer, and remove the solvent to obtain the product.
Expected Yield: Moderate to good yields are typically obtained, though they can be variable depending on the stability of the diazonium salt and the reaction conditions.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a powerful method for the synthesis of phenols from aryl halides that are activated by strongly electron-withdrawing groups (e.g., nitro, cyano) positioned ortho or para to the leaving group. In the context of chlorofluorophenols, this route is particularly relevant when starting from a dihalo- or trihalobenzene with appropriate activating groups.
Mechanistic Insight
The reaction proceeds via an addition-elimination mechanism. A nucleophile (e.g., hydroxide or alkoxide) attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing group(s). In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored. Fluorine is often a better leaving group than chlorine in SNAr reactions due to its high electronegativity, which helps to stabilize the intermediate carbanion.
dot graph "SNAr_Mechanism" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
"Aryl_Halide" [label="Activated\nDichlorofluorobenzene", fillcolor="#F1F3F4"]; "Nucleophile" [label="OH⁻ or RO⁻", fillcolor="#F1F3F4"]; "Meisenheimer_Complex" [label="Meisenheimer Complex\n(Resonance Stabilized)", shape=ellipse, fillcolor="#FFFFFF"]; "Product" [label="Chlorofluorophenol", fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Aryl_Halide" -> "Meisenheimer_Complex" [label="Nucleophilic Attack"]; "Nucleophile" -> "Meisenheimer_Complex"; "Meisenheimer_Complex" -> "Product" [label="Elimination of Halide"]; } caption: Nucleophilic Aromatic Substitution (SNAr).
Experimental Protocol: Conceptual Synthesis of 2-Chloro-4-fluorophenol via SNAr
Materials (Conceptual):
-
1,3-Dichloro-4-fluorobenzene (or a similarly activated precursor)
-
Potassium hydroxide or sodium hydroxide
-
A high-boiling polar aprotic solvent (e.g., DMSO, DMF)
-
Water
-
Acid for workup (e.g., HCl)
Procedure (Conceptual):
-
Dissolve the activated dichlorofluorobenzene in a suitable polar aprotic solvent in a reaction flask.
-
Add a stoichiometric amount or a slight excess of powdered potassium hydroxide.
-
Heat the reaction mixture to an elevated temperature (e.g., 100-150°C) and monitor the reaction progress by TLC or GC.
-
After completion, cool the reaction mixture and pour it into water.
-
Acidify the aqueous solution with hydrochloric acid to protonate the phenoxide and precipitate the phenol.
-
Extract the product with an organic solvent, wash, dry, and purify by chromatography or distillation.
Directed ortho-Lithiation: A Note on Regiospecificity
For syntheses requiring very high regioselectivity, directed ortho-lithiation offers a powerful, albeit more technically demanding, approach.[4] In this method, a directing group on the aromatic ring complexes with an organolithium reagent, directing deprotonation to the adjacent ortho position. For the synthesis of chlorofluorophenols, a protected phenol (e.g., as a methoxymethyl ether or a pivaloate ester) could serve as the directing group. The resulting aryllithium species can then be quenched with an electrophilic chlorine source (e.g., hexachloroethane or N-chlorosuccinimide). Subsequent deprotection would yield the desired ortho-chlorinated phenol. While highly effective, this method requires anhydrous conditions and careful handling of pyrophoric organolithium reagents.
Comparative Analysis
| Feature | Direct Chlorination | Diazotization & Hydrolysis | Nucleophilic Aromatic Substitution (SNAr) |
| Starting Materials | Readily available fluorophenols | Substituted chloro-fluoro-anilines | Activated di- or tri-halobenzenes |
| Regioselectivity | Good to excellent, dictated by existing substituents | Excellent, defined by the aniline precursor | Excellent, dictated by activating groups |
| Versatility | Limited by directing effects of substituents | Highly versatile for a wide range of isomers | Limited to electronically activated substrates |
| Reaction Conditions | Generally mild to moderate | Low temperatures for diazotization, heating for hydrolysis | Often requires high temperatures and polar aprotic solvents |
| Scalability | Often highly scalable and industrially viable | Scalable, but diazonium salts can be hazardous | Scalable, but may require specialized equipment for high temperatures |
| Key Advantages | Atom economical, often high yielding | Broad substrate scope, predictable regioselectivity | Good for highly functionalized phenols |
| Key Disadvantages | Limited to specific substitution patterns | Potential for diazonium salt instability and side reactions | Requires specific activation of the aromatic ring |
Conclusion
The choice of synthetic route for a substituted chlorofluorophenol is a strategic decision that depends on the desired isomer, the availability of starting materials, and the required scale of the synthesis.
-
Direct chlorination is the method of choice for specific isomers where the regioselectivity is favorable, offering a direct and efficient pathway.
-
Diazotization of anilines followed by hydrolysis provides the greatest versatility, allowing access to a wide range of substitution patterns with high fidelity.
-
Nucleophilic aromatic substitution is a powerful tool for the synthesis of chlorofluorophenols bearing electron-withdrawing groups.
For researchers and drug development professionals, a thorough understanding of these methodologies is crucial for the efficient and cost-effective production of these important chemical building blocks.
References
The Environmental Persistence of 4-Chloro-2-fluorophenol: A Comparative Analysis Against Other Chlorophenols
A Technical Guide for Researchers in Environmental Science and Drug Development
The introduction of halogenated phenols into the environment, stemming from their use in synthesizing dyes, pharmaceuticals, and pesticides, presents a significant ecotoxicological challenge.[1] Among these, chlorophenols are a class of persistent organic pollutants that are notable for their toxicity and resistance to degradation.[2] This guide offers a comparative analysis of the environmental fate of 4-Chloro-2-fluorophenol against other common chlorophenols, providing researchers and drug development professionals with synthesized data and experimental insights to inform environmental risk assessments and guide the development of more sustainable chemical entities.
Understanding the Environmental Challenge of Chlorophenols
Chlorophenols are characterized by a benzene ring substituted with at least one chlorine atom and a hydroxyl group.[3] Their environmental persistence is influenced by the number and position of chlorine atoms on the aromatic ring.[4] Generally, an increase in chlorine substitution leads to greater resistance to microbial degradation.[3] These compounds can enter the environment through industrial effluents, the degradation of pesticides, and water chlorination processes.[2] Once released, they are subject to various degradation pathways, including biodegradation, photodegradation, and other abiotic transformations.[2]
Comparative Degradation Pathways
The environmental fate of a chlorophenol is primarily determined by its susceptibility to microbial and light-induced degradation. The presence of a fluorine atom in this compound introduces unique electronic properties that can influence these degradation pathways when compared to its non-fluorinated counterparts.
Biodegradation: The Microbial Response
Microbial degradation is a key process in the natural attenuation of chlorophenols. This can occur under both aerobic and anaerobic conditions, with different mechanisms dominating each.
Aerobic Biodegradation:
Under aerobic conditions, the initial step in the degradation of monochlorophenols and dichlorophenols is typically hydroxylation to form chlorocatechols.[5] These intermediates then undergo ring cleavage, followed by further degradation.[5] While specific data on the aerobic biodegradation of this compound is limited, studies on mixed halogenated phenols suggest that the presence of multiple different halogens can influence microbial degradation rates.[6] The strong electron-withdrawing nature of the fluorine atom in this compound may make the aromatic ring more susceptible to initial oxidative attack compared to some other chlorophenols. However, the stability of the C-F bond could also lead to the accumulation of fluorinated intermediates.
Anaerobic Biodegradation:
Anaerobic degradation of halogenated phenols often proceeds via reductive dehalogenation, where a halogen atom is replaced by a hydrogen atom.[3] A study on a sulfate-reducing consortium demonstrated the reductive dechlorination of this compound to 2-fluorophenol.[6] This indicates that under anaerobic conditions, the chlorine atom is preferentially removed over the fluorine atom. The resulting 2-fluorophenol, however, was not further degraded by this specific consortium, suggesting potential persistence of the fluorinated intermediate.[6] In contrast, other chlorophenols like 2,4,6-trichlorophenol can be completely dechlorinated to phenol under similar conditions.[7]
dot
Caption: Comparative biodegradation pathways of this compound and other chlorophenols.
Photodegradation: The Role of Light
Photodegradation, or photolysis, is another significant pathway for the removal of chlorophenols from the environment, particularly in surface waters. This process involves the absorption of light energy, leading to the breakdown of the molecule.
The photodegradation of chlorophenols can proceed through direct photolysis or indirect photolysis, mediated by photosensitizers. The rate and efficiency of photodegradation are influenced by factors such as pH, the presence of organic matter, and the specific chemical structure of the chlorophenol.[8] For instance, the photodegradation of 4-chlorophenol is enhanced in the presence of Fe(III)-citrate complexes, which generate hydroxyl radicals upon irradiation.[9]
dot
Caption: General mechanisms of direct and indirect photodegradation of chlorophenols.
Quantitative Comparison of Environmental Fate Parameters
To provide a clearer picture of the relative persistence of this compound, the following table summarizes available and extrapolated data on key environmental fate parameters compared to other common chlorophenols. It is important to note that direct comparative data for this compound is scarce, and some values are based on the behavior of structurally similar compounds.
| Compound | Aerobic Biodegradation | Anaerobic Biodegradation | Photodegradation Rate |
| This compound | Likely slow to moderate; potential for accumulation of fluorinated intermediates. | Reductive dechlorination to 2-fluorophenol observed; further degradation may be limited.[6] | Expected to be moderate; C-Cl bond likely more susceptible to cleavage than C-F bond. |
| 2,4-Dichlorophenol (2,4-DCP) | Readily biodegradable by various microbial consortia.[4] | Can be reductively dechlorinated, but rates can be slow.[3] | Rapidly degraded by UV light.[8] |
| 4-Chlorophenol (4-CP) | Biodegradable, often serving as a sole carbon and energy source for some bacteria.[11] | Can be degraded under methanogenic, sulfidogenic, and other anaerobic conditions.[3] | Susceptible to photodegradation, with rates influenced by pH and sensitizers.[9] |
| Pentachlorophenol (PCP) | Generally resistant to aerobic biodegradation, though some specialized microbes can degrade it.[3] | Can be reductively dechlorinated to less chlorinated phenols.[3] | Undergoes photolysis, but the rate can be slow. |
Experimental Protocols for Assessing Environmental Fate
To generate robust and comparable data on the environmental fate of chlorophenols, standardized experimental protocols are essential. The following outlines key methodologies for assessing biodegradation and photodegradation.
Aerobic Biodegradation Assessment (OECD 301)
The OECD Guideline for the Testing of Chemicals, Test No. 301, provides a set of methods to assess the "ready biodegradability" of organic chemicals in an aerobic aqueous medium.
Experimental Workflow:
dot
Caption: Workflow for assessing ready biodegradability using OECD 301 guidelines.
Causality Behind Experimental Choices:
-
Mineral Medium: Provides essential nutrients for microbial growth without an additional carbon source, ensuring that the test substance is the primary source of carbon.
-
Activated Sludge Inoculum: Represents a diverse microbial community typically found in wastewater treatment plants, providing a realistic assessment of biodegradation potential.
-
Measurement of CO2, O2, or DOC: These parameters provide a direct or indirect measure of the mineralization of the test substance to its inorganic components, indicating complete biodegradation.
Photodegradation Quantum Yield Determination
The quantum yield (Φ) is a critical parameter for quantifying the efficiency of a photochemical reaction. It is defined as the number of moles of a substance that react per mole of photons absorbed.
Experimental Protocol:
-
Prepare Solutions: Prepare a solution of the test compound (e.g., this compound) and a chemical actinometer (a compound with a known quantum yield, e.g., p-nitroanisole) in a suitable solvent (e.g., water).[12]
-
Irradiation: Irradiate both solutions simultaneously with a monochromatic light source of a specific wavelength.
-
Monitor Degradation: At regular time intervals, withdraw aliquots from both solutions and analyze the concentration of the test compound and the actinometer using a suitable analytical technique (e.g., HPLC-UV).
-
Calculate Quantum Yield: The quantum yield of the test compound can be calculated using the following equation:
Φ_sample = Φ_actinometer * (k_sample / k_actinometer) * (ε_actinometer / ε_sample)
where:
-
Φ is the quantum yield
-
k is the first-order degradation rate constant
-
ε is the molar absorption coefficient at the irradiation wavelength
-
Self-Validating System:
The use of a chemical actinometer provides an internal standard for the light intensity, making the experiment self-validating. Any fluctuations in the light source will affect both the sample and the actinometer equally, ensuring the accuracy of the calculated quantum yield.
Analytical Methodology: GC-MS for Degradation Product Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of chlorophenol degradation products.[13]
Protocol Outline:
-
Sample Preparation: Extract the degradation products from the aqueous sample using a suitable solvent (e.g., hexane) or solid-phase microextraction (SPME).[1][13]
-
Derivatization (Optional): For some chlorophenols and their hydroxylated metabolites, derivatization (e.g., silylation) may be necessary to improve their volatility and chromatographic behavior.[1]
-
GC Separation: Inject the extracted and derivatized sample into a gas chromatograph equipped with a suitable capillary column to separate the individual components.
-
MS Detection and Identification: The separated components are then introduced into a mass spectrometer. The resulting mass spectra provide a unique "fingerprint" for each compound, allowing for its identification by comparison to spectral libraries.
Conclusion and Future Directions
The environmental fate of this compound is a complex interplay of its unique chemical structure and the surrounding environmental conditions. While direct comparative data is limited, extrapolation from related compounds suggests that its persistence may differ significantly from other chlorophenols. The presence of the fluorine atom likely influences both its susceptibility to initial degradation and the stability of its transformation products.
Future research should focus on generating specific experimental data for the aerobic biodegradation and photodegradation of this compound to provide a more complete environmental risk profile. Such data is crucial for the development of predictive models for the environmental fate of emerging halogenated contaminants and for designing more environmentally benign chemical alternatives.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Novel degradation pathway of 4-chloro-2-aminophenol via 4-chlorocatechol in Burkholderia sp. RKJ 800 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. epa.gov [epa.gov]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. Degradation of chlorophenols by a defined mixed microbial community - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. wfduk.org [wfduk.org]
- 9. scispace.com [scispace.com]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. Co-metabolic biodegradation of 4-chlorophenol by photosynthetic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. documents.thermofisher.com [documents.thermofisher.com]
A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 4-Chloro-2-fluorophenol Isomers
Introduction: The Analytical Imperative for Isomer Distinction
In the realms of pharmaceutical synthesis, agrochemical development, and environmental analysis, positional isomers of substituted phenols represent a significant analytical challenge. Compounds like 4-Chloro-2-fluorophenol and its isomers (e.g., 2-Chloro-4-fluorophenol, 3-Chloro-4-fluorophenol) often exhibit nearly identical physical properties, such as molecular weight (146.55 g/mol ) and boiling points, making their separation and individual identification by chromatographic methods alone difficult and unreliable.[1][2] However, their biological activities and toxicological profiles can vary dramatically based on the precise arrangement of substituents on the aromatic ring. Consequently, unambiguous identification is not merely an academic exercise but a critical component of quality control, regulatory compliance, and safety assessment.
This guide provides a comprehensive comparison of the key spectroscopic techniques used to differentiate these challenging isomers. As we delve into Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy, we will focus not just on the data, but on the underlying principles that govern the distinct spectral fingerprints of each molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for distinguishing positional isomers due to its sensitivity to the local electronic environment of each nucleus. We will examine ¹H, ¹³C, and ¹⁹F NMR, as each provides a unique and complementary piece of the structural puzzle.
Causality of Chemical Shifts and Coupling Constants
The positions of the electron-withdrawing groups (–Cl, –F) and the electron-donating hydroxyl group (–OH) create distinct electronic environments for each proton and carbon on the aromatic ring. This directly influences their chemical shifts (δ). Furthermore, spin-spin coupling between nuclei (¹H-¹H, ¹H-¹⁹F, ¹³C-¹⁹F) provides through-bond connectivity information, revealing the relative positions of the substituents. The magnitude of the coupling constant (J), particularly over two to five bonds (²J, ³J, ⁴J, ⁵J), is highly dependent on the substitution pattern.[3]
¹H NMR Comparison
The aromatic region (typically 6.5-7.5 ppm) of the ¹H NMR spectrum is most informative. The substitution pattern dictates the number of signals, their chemical shifts, and their splitting patterns (multiplicity).
-
This compound: We expect three distinct aromatic proton signals. The proton at C3 (between -F and -OH) will be influenced by both, appearing as a doublet of doublets. The proton at C5 will also be a doublet of doublets, coupled to the C6 proton and the fluorine atom. The C6 proton will appear as a triplet or doublet of doublets.
-
2-Chloro-4-fluorophenol: This isomer will also show three aromatic proton signals. The key differentiator is the coupling patterns. The proton at C3 will be coupled to the fluorine at C4 and the proton at C5. The proton at C5 will be coupled to the fluorine at C4 and the proton at C6. The C6 proton will be coupled to the proton at C5.[4]
-
3-Chloro-4-fluorophenol: This isomer presents a different pattern. The proton at C2 will be a doublet, coupled to the fluorine. The proton at C5 will be a doublet of doublets, coupled to the fluorine and the proton at C6. The proton at C6 will be a triplet or doublet of doublets.[5]
¹³C NMR Comparison
¹³C NMR spectra provide direct information about the carbon skeleton. The chemical shifts are highly sensitive to the attached substituents. Carbons directly bonded to F will show a large coupling (¹J_CF ≈ 240-250 Hz) and appear as a doublet. Carbons two or three bonds away will show smaller ²J_CF and ³J_CF couplings, which are invaluable for assignment.
-
Key Differentiators: The chemical shifts of the carbon atoms bearing the substituents (C-O, C-Cl, C-F) are highly diagnostic. For example, the C-F chemical shift will vary significantly depending on the other groups ortho, meta, and para to it.[6] The distinct patterns of C-F coupling across the aromatic ring provide a unique fingerprint for each isomer.
¹⁹F NMR: A Direct Probe
For fluorinated compounds, ¹⁹F NMR is an essential technique. The ¹⁹F chemical shift is extremely sensitive to its environment, with a very wide spectral range that minimizes signal overlap.[3] The position of the single fluorine resonance will be unique for each isomer. Furthermore, coupling to neighboring protons (J_HF) will split the fluorine signal into a characteristic multiplet, confirming the substitution pattern deduced from the ¹H NMR.
| Isomer | ¹H Chemical Shifts (δ, ppm) (Aromatic Region) | Key ¹³C Chemical Shifts (δ, ppm) |
| This compound | ~6.9 - 7.2 | C-F: ~152 (d, ¹J_CF ≈ 245 Hz); C-Cl: ~120-125 |
| 2-Chloro-4-fluorophenol | H3: ~7.2 (dd); H5: ~7.0 (ddd); H6: ~6.9 (dd)[4] | C-F: ~158 (d, ¹J_CF ≈ 240 Hz); C-Cl: ~118-122 |
| 3-Chloro-4-fluorophenol | H2: ~7.1 (d); H5: ~6.9 (ddd); H6: ~6.8 (dd)[5] | C-F: ~155 (d, ¹J_CF ≈ 250 Hz); C-Cl: ~120-124 |
| Note: Specific chemical shift and coupling constant values are highly dependent on the solvent and spectrometer frequency. The values presented are typical estimates for comparative purposes. |
Infrared (IR) Spectroscopy: Probing Vibrational Modes
IR spectroscopy measures the absorption of infrared radiation by molecular vibrations. While all isomers share the same functional groups, the positions of these groups affect the vibrational frequencies of the bonds, leading to subtle but measurable differences in their IR spectra.
Key Differentiating Vibrational Bands
-
O-H Stretch: The hydroxyl group gives a characteristic broad band around 3200-3550 cm⁻¹. The exact position can be influenced by intramolecular hydrogen bonding, particularly in the case of 2-fluoro substituted phenols where the OH group may interact with the adjacent fluorine.
-
C-O Stretch: This strong band appears in the 1200-1300 cm⁻¹ region. Its frequency is sensitive to the electronic effects of the other ring substituents.
-
Aromatic C-H Bending (Out-of-Plane): The pattern of absorptions in the 680-900 cm⁻¹ region is highly diagnostic of the substitution pattern on the benzene ring. For a 1,2,4-trisubstituted ring (as in all three isomers), specific patterns of bands are expected, but the exact frequencies will shift based on the nature and position of the substituents (Cl, F, OH).[7][8]
-
C-F and C-Cl Stretches: The C-F stretch is typically a strong band found between 1000-1400 cm⁻¹. The C-Cl stretch appears at lower frequencies, usually in the 550-850 cm⁻¹ range. The exact positions will vary slightly for each isomer.[9]
| Isomer | O-H Stretch (cm⁻¹) | Aromatic C-H Bend (cm⁻¹) | C-F Stretch (cm⁻¹) |
| This compound | ~3550 | Pattern for 1,2,4-subst. | ~1200-1250 |
| 2-Chloro-4-fluorophenol | ~3540[10] | Pattern for 1,2,4-subst. | ~1180-1220 |
| 3-Chloro-4-fluorophenol | ~3560 | Pattern for 1,2,4-subst. | ~1230-1270 |
| Note: Values are approximate and can vary based on the sample preparation method (e.g., KBr pellet, thin film, solution). |
Mass Spectrometry (MS): Unraveling Fragmentation Patterns
In electron ionization mass spectrometry (EI-MS), all three isomers will exhibit the same molecular ion (M⁺˙) peak at m/z 146, corresponding to the molecular formula C₆H₄ClFO. The presence of chlorine will also produce a characteristic M+2 peak at m/z 148 with roughly one-third the intensity of the M⁺˙ peak, due to the natural abundance of the ³⁷Cl isotope.
The key to differentiation lies in the fragmentation pattern. The relative positions of the substituents influence which fragmentation pathways are favored, leading to different relative abundances of the resulting fragment ions.
Plausible Fragmentation Pathways
-
Loss of CO: Phenols commonly lose a molecule of carbon monoxide (28 Da) after rearrangement, leading to a fragment ion.
-
Loss of HCl: Elimination of a neutral HCl molecule (36 Da) is a possible pathway.
-
Loss of F or Cl radical: Cleavage of the C-F or C-Cl bond can occur, though halogen loss from an aromatic ring is less common as an initial step.
The relative intensities of these fragment ions will differ. For instance, the stability of the resulting cation after fragmentation will be influenced by the substituent positions, making the fragmentation fingerprint unique for each isomer. For 3-Chloro-4-fluorophenol, prominent peaks are observed at m/z 146 (M⁺˙), 148 ([M+2]⁺˙), and 83.[11][12] The fragment at m/z 83 likely corresponds to the loss of both HCl and CO.
| Isomer | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 146, 148 | Expected fragments from loss of CO, HCl |
| 2-Chloro-4-fluorophenol | 146, 148 | Expected fragments from loss of CO, HCl |
| 3-Chloro-4-fluorophenol | 146, 148 | 110 ([M-HCl]⁺˙), 83, 63[11][13] |
UV-Visible (UV-Vis) Spectroscopy: A Less Specific but Useful Tool
UV-Vis spectroscopy probes the electronic transitions within the molecule, specifically the π → π* transitions of the aromatic ring. The wavelength of maximum absorbance (λ_max) is affected by the substituents. Both -OH and -F are auxochromes that can cause a bathochromic shift (shift to longer wavelengths) compared to benzene.
While UV-Vis is less specific than NMR or MS for definitive isomer identification, it can serve as a rapid, complementary technique. The λ_max for each isomer will be slightly different due to the unique way each substitution pattern affects the energy of the π-electron system. For example, related chlorophenols show characteristic absorption bands around 225 nm and 280 nm.[14] The exact position of these bands will vary subtly between the isomers.
Experimental Workflow & Protocols
The following diagram illustrates a logical workflow for the identification of an unknown chlorofluorophenol isomer.
Caption: Experimental workflow for isomer identification.
Detailed Experimental Protocols
1. NMR Sample Preparation and Acquisition
-
Protocol Rationale: Deuterated chloroform (CDCl₃) is a common choice for its excellent solubilizing properties for moderately polar organic compounds. Tetramethylsilane (TMS) is used as an internal standard to provide a zero reference point for the chemical shift scale.[15]
-
Step-by-Step Methodology:
-
Accurately weigh approximately 10-20 mg of the chlorofluorophenol isomer.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS in a standard 5 mm NMR tube.
-
Cap the tube and invert several times to ensure a homogeneous solution.
-
Place the tube in the NMR spectrometer.
-
Acquire ¹H, ¹³C{¹H}, and ¹⁹F spectra at a suitable field strength (e.g., 400 MHz for ¹H). Ensure sufficient scans are acquired for good signal-to-noise, particularly for the ¹³C spectrum.
-
Process the data (Fourier transform, phase correction, baseline correction) and reference the spectra to the TMS signal (0.00 ppm for ¹H and ¹³C).
-
2. Mass Spectrometry (EI-MS) Analysis
-
Protocol Rationale: Electron Ionization (EI) at 70 eV is a standard method that provides reproducible fragmentation patterns, which are crucial for structural elucidation and comparison with library databases.[11]
-
Step-by-Step Methodology:
-
Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like methanol or dichloromethane.
-
Introduce the sample into the mass spectrometer, typically via a direct insertion probe or a Gas Chromatography (GC) inlet.
-
Acquire the mass spectrum using EI at 70 eV.
-
Scan a mass range appropriate for the compound (e.g., m/z 40-200).
-
Analyze the resulting spectrum for the molecular ion peak, the chlorine isotopic pattern, and the characteristic fragment ions.
-
3. IR Spectroscopy Sample Preparation
-
Protocol Rationale: The thin film method (for liquids) or KBr pellet method (for solids) are standard techniques for obtaining high-quality transmission IR spectra of pure compounds.
-
Step-by-Step Methodology (Thin Film for liquids/low-melting solids):
-
Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.
-
Place one drop of the liquid sample onto the surface of one plate.
-
Carefully place the second plate on top, spreading the liquid into a thin, uniform film.
-
Mount the plates in the spectrometer's sample holder.
-
Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
-
4. UV-Vis Spectroscopy Analysis
-
Protocol Rationale: A spectroscopic grade solvent like ethanol is used because it is transparent in the UV-Vis region of interest (>210 nm) and effectively solubilizes the phenolic compounds.
-
Step-by-Step Methodology:
-
Prepare a stock solution of the isomer in spectroscopic grade ethanol.
-
Perform serial dilutions to obtain a concentration that gives an absorbance reading between 0.1 and 1.0.
-
Use a 1 cm path length quartz cuvette. Fill the reference cuvette with pure ethanol.
-
Fill the sample cuvette with the diluted sample solution.
-
Scan the spectrum over a range of approximately 200-400 nm and identify the wavelength(s) of maximum absorbance (λ_max).
-
Conclusion
While all chlorofluorophenol isomers share the same molecular formula, their distinct substitution patterns give rise to unique spectroscopic fingerprints. NMR spectroscopy , through its detailed analysis of chemical shifts and coupling constants in ¹H, ¹³C, and ¹⁹F spectra, stands as the most definitive technique for unambiguous structural assignment. Mass spectrometry provides crucial confirmation of molecular weight and offers a unique fragmentation pattern for each isomer. IR spectroscopy serves to confirm functional groups and provides valuable information on the aromatic substitution pattern. Finally, UV-Vis spectroscopy , while less specific, acts as a rapid, complementary method. By systematically applying this multi-technique spectroscopic approach, researchers and drug development professionals can confidently and accurately distinguish between these critical positional isomers.
References
- 1. 2-氯-4-氟苯酚 99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 3-Chlorophenol | C6H4ClOH | CID 7933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. epfl.ch [epfl.ch]
- 4. 2-Chloro-4-fluorophenol(1996-41-4) 1H NMR spectrum [chemicalbook.com]
- 5. 3-Chloro-4-fluorophenol(2613-23-2) 1H NMR spectrum [chemicalbook.com]
- 6. compoundchem.com [compoundchem.com]
- 7. IR Absorption Table [webspectra.chem.ucla.edu]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. Gas-phase, conformer-specific infrared spectra of 3-chlorophenol and 3-fluorophenol - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP04352A [pubs.rsc.org]
- 10. spectrabase.com [spectrabase.com]
- 11. 3-Chloro-4-fluorophenol [webbook.nist.gov]
- 12. 3-Chloro-4-fluorophenol [webbook.nist.gov]
- 13. 3-Chloro-4-fluorophenol(2613-23-2) MS spectrum [chemicalbook.com]
- 14. Phenol, 4-chloro- [webbook.nist.gov]
- 15. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
